Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
Description
Properties
IUPAC Name |
sodium;3,5-bis(methoxycarbonyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSEQCZSNZLRI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027551 | |
| Record name | Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3965-55-7 | |
| Record name | Sodium 1,3-dimethyl 5-sulfoisophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dimethyl 5-sulphonatoisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 1,3-DIMETHYL-5-SULFOISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3G5X9VDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, a key monomer in the production of specialty polymers. This document details the underlying chemical principles, outlines a generalized yet detailed experimental protocol, and discusses critical parameters for ensuring high purity and yield. Quantitative data on product specifications and impurity profiles are presented in a clear, tabular format. Additionally, a logical workflow of the entire process is visualized to facilitate a deeper understanding of the manufacturing sequence. This guide is intended to be a valuable resource for researchers and professionals involved in polymer chemistry, materials science, and related fields.
Introduction
This compound, also known as sodium dimethyl 5-sulfoisophthalate, is an aromatic sulfonate compound of significant industrial importance. Its primary application lies in its use as a comonomer in the synthesis of ion-containing polymers, particularly polyesters. The incorporation of this monomer imparts desirable properties to the resulting polymers, such as improved dyeability, enhanced hydrophilicity, and better adhesion. This guide provides an in-depth look at the synthesis and purification of this versatile compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process starting from isophthalic acid. The overall synthetic route is depicted in the following workflow diagram.
Caption: Synthesis and Purification Workflow for this compound.
Experimental Protocols
The following protocols are generalized from various patented industrial processes.[1][2] Researchers should adapt these procedures to their specific laboratory or plant conditions, always adhering to strict safety protocols.
Step 1: Sulfonation of Isophthalic Acid
The initial step involves the sulfonation of isophthalic acid using fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.
-
Reaction: Isophthalic acid is reacted with fuming sulfuric acid.
-
Reagents and Conditions:
-
Isophthalic Acid
-
Fuming Sulfuric Acid (20-30% SO₃)
-
Temperature: 180-220°C
-
Reaction Time: 6-10 hours
-
-
Procedure:
-
Charge a suitable glass-lined reactor with fuming sulfuric acid.
-
Gradually add isophthalic acid to the reactor under constant agitation, controlling the initial exotherm.
-
Heat the reaction mixture to the target temperature and maintain for the specified duration.
-
Monitor the reaction progress by analyzing the consumption of isophthalic acid.
-
Upon completion, cool the reaction mixture to approximately 80-90°C to yield 5-sulfoisophthalic acid.
-
Step 2: Esterification
The sulfonic acid derivative is then esterified with methanol to convert the two carboxylic acid groups into methyl esters.
-
Reaction: 5-Sulfoisophthalic acid is reacted with methanol.
-
Reagents and Conditions:
-
5-Sulfoisophthalic Acid (from Step 1)
-
Methanol
-
Temperature: 120-150°C (under pressure)
-
Reaction Time: 4-6 hours
-
-
Procedure:
-
Introduce methanol to the cooled sulfonation reaction mass.
-
Seal the reactor and heat the mixture to the specified temperature, allowing pressure to build.
-
Maintain the reaction conditions until the esterification is complete, which can be monitored by techniques such as titration of acidic components.
-
After cooling and venting, the product is dimethyl 5-sulfoisophthalate.
-
Step 3: Neutralization
The acidic product from the esterification step is neutralized with a sodium base, typically sodium carbonate, to form the final sodium salt.
-
Reaction: Dimethyl 5-sulfoisophthalate is neutralized with sodium carbonate.
-
Reagents and Conditions:
-
Dimethyl 5-sulfoisophthalate (from Step 2)
-
Sodium Carbonate solution
-
Temperature: 70-90°C
-
pH: 6.5-7.5
-
-
Procedure:
-
Dilute the esterification product with water.
-
Slowly add a solution of sodium carbonate with vigorous stirring, maintaining the temperature.
-
Monitor the pH of the solution and stop the addition of sodium carbonate once the target pH is reached.
-
The resulting solution contains the crude this compound.
-
Purification
Purification is a critical step to achieve the high purity required for polymerization applications. The primary method for purification is crystallization.
-
Procedure:
-
The crude product solution is often first treated with activated carbon to remove colored impurities.
-
The solution is then filtered to remove the activated carbon and any other solid impurities.
-
The filtrate is cooled to induce crystallization of the product.
-
The crystallized product is isolated by filtration or centrifugation.
-
The crystals are washed with cold deionized water or a suitable solvent to remove residual impurities.
-
The purified product is then dried under vacuum to obtain a fine, white powder.
-
Quantitative Data
The quality of the final product is assessed based on several parameters. The following table summarizes typical specifications for high-purity this compound.
| Parameter | Specification |
| Appearance | White crystalline powder |
| Purity (by HPLC) | ≥ 99.0% |
| Moisture Content | ≤ 0.5% |
| Sodium Sulfate | ≤ 0.1% |
| Sodium Chloride | ≤ 50 ppm |
| Iron (Fe) | ≤ 10 ppm |
| pH (1% aqueous solution) | 6.0 - 8.0 |
Byproducts and Impurities
The primary byproducts and impurities that can arise during the synthesis include:
-
Disulfonated Isophthalic Acid: Can form if the sulfonation conditions are too harsh.
-
Sulfones: Resulting from intermolecular reactions during sulfonation.
-
Unreacted Isophthalic Acid: Due to incomplete sulfonation.
-
Mono-methyl ester of 5-sulfoisophthalic acid: From incomplete esterification.
-
Inorganic Salts: Such as sodium sulfate, formed during neutralization.
Careful control of reaction parameters is crucial to minimize the formation of these impurities.
Logical Relationships in Process Control
The following diagram illustrates the key logical relationships in controlling the synthesis and purification process to ensure high product quality.
Caption: Key Process Control Parameters and Their Logical Relationships.
Conclusion
The synthesis and purification of this compound is a well-established industrial process. Achieving high purity and yield hinges on the precise control of reaction conditions at each stage, from sulfonation to the final crystallization. This guide provides a foundational understanding of the process, offering valuable insights for researchers and professionals working with this important polymer building block. Further optimization and development in this area may focus on greener synthesis routes and more efficient purification techniques.
References
Technical Guide: Spectral Analysis of Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectral data for Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7), a chemical intermediate with applications in various fields of chemical synthesis. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
Chemical Name: Sodium Dimethyl 5-Sulphonatoisophthalate
-
CAS Number: 3965-55-7
-
Molecular Formula: C₁₀H₉NaO₇S[1]
-
Molecular Weight: 296.23 g/mol [2]
-
Appearance: White to almost white powder or crystal[1]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the available ¹H and ¹³C NMR data for Sodium Dimethyl 5-Sulphonatoisophthalate.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.45 | s | Aromatic H |
| ~8.44 | s | Aromatic H |
| 3.93 | s | -OCH₃ |
Solvent: DMSO-d₆, Instrument: 400 MHz
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 165.06 | Carbonyl C=O |
| 149.39 | Aromatic C-S |
| 130.34 | Aromatic C-H |
| 130.03 | Aromatic C-H |
| 129.52 | Aromatic C-CO |
| 52.50 | -OCH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. While specific peak values from a single, verified spectrum are not publicly available, the expected characteristic absorption bands for Sodium Dimethyl 5-Sulphonatoisophthalate are listed below based on its functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1730-1715 | Ester C=O | Stretching |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| ~1250-1000 | C-O | Stretching |
| ~1200-1150 & ~1050-1000 | Sulfonate S=O | Asymmetric & Symmetric Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. As an ionic, non-volatile salt, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the anionic component would be for [C₁₀H₉O₇S]⁻.
Expected Mass Spectrometry Data (ESI Negative Mode)
| m/z | Ion |
| 273.00 | [M-Na]⁻ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of Sodium Dimethyl 5-Sulphonatoisophthalate.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of Sodium Dimethyl 5-Sulphonatoisophthalate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.[3]
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a stock solution of Sodium Dimethyl 5-Sulphonatoisophthalate in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[4]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]
-
Due to the ionic nature of the compound, desalting is generally not required unless other non-volatile salts are present in the sample.[5][6]
Data Acquisition:
-
Instrument: Mass spectrometer equipped with an electrospray ionization source.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in negative ion mode to observe the [M-Na]⁻ ion.
-
Set the mass range to scan from approximately m/z 50 to 500.
Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of a solid chemical sample like Sodium Dimethyl 5-Sulphonatoisophthalate.
Caption: Workflow for Spectral Analysis of CAS 3965-55-7.
References
- 1. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [amp.chemicalbook.com]
- 2. 1,3-苯二甲酸二甲酯-5-磺酸 钠盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. webassign.net [webassign.net]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Technical Guide: Solubility Profile of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as sodium dimethyl 5-sulfoisophthalate, is a chemical compound with increasing relevance in various industrial and research applications. An in-depth understanding of its solubility in common laboratory solvents is crucial for its effective use in synthesis, formulation, and purification processes, particularly within the pharmaceutical and materials science sectors. This technical guide provides a consolidated overview of the available solubility data for this compound and offers a standardized experimental protocol for its determination.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | Sodium dimethyl 5-sulfoisophthalate, Dimethyl 5-sulfoisophthalate sodium salt | [PubChem][1] |
| CAS Number | 3965-55-7 | [ChemScene][2] |
| Molecular Formula | C₁₀H₉NaO₇S | [ChemScene][2] |
| Molecular Weight | 296.23 g/mol | [ChemScene][2] |
Solubility Data
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative data.
| Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| Water | 20 | 31 g/L (for hydrate) | Quantitative | (Reference needed) |
| Water | Not Specified | Soluble | Qualitative | (Reference needed) |
| Methanol | Not Specified | Slightly Soluble | Qualitative | (Reference needed) |
| Ethanol | Not Specified | Data not available | - | - |
| Acetone | Not Specified | Data not available | - | - |
| Dichloromethane | Not Specified | Data not available | - | - |
| Ethyl Acetate | Not Specified | Data not available | - | - |
| Diethyl Ether | Not Specified | Data not available | - | - |
| Toluene | Not Specified | Data not available | - | - |
| Hexane | Not Specified | Data not available | - | - |
A research article titled "Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate" suggests the availability of detailed quantitative data, however, the full text was not accessible at the time of this guide's compilation.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound like this compound in various solvents, adapted from standard laboratory procedures.[3][4][5]
4.1. Materials
-
This compound (analytical grade)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.2. Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment in Drug Development
In the context of drug development, a systematic approach to solubility assessment is critical. The following diagram illustrates a logical workflow for characterizing the solubility of a new chemical entity (NCE) like this compound.
Caption: Logical workflow for solubility assessment of a new chemical entity in drug development.
Conclusion
While there is a notable lack of comprehensive, publicly available quantitative data on the solubility of this compound in a wide array of common organic solvents, this guide provides the currently accessible information and a robust experimental protocol for its determination. The provided logical workflow for solubility assessment highlights the critical role of such data in a drug development context. Further research is encouraged to expand the solubility profile of this compound, which will undoubtedly be of significant value to the scientific community.
References
- 1. This compound | C10H9NaO7S | CID 23675796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. saltise.ca [saltise.ca]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolytic Stability of Dimethyl 5-sulfoisophthalate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-sulfoisophthalate sodium salt (SIPDM) is a key monomer utilized in the synthesis of specialty polymers with enhanced properties such as dyeability and hydrophilicity. Its stability in aqueous environments is a critical factor for its application in various fields, including in the development of water-soluble polymers for drug delivery systems. This technical guide provides a comprehensive overview of the hydrolytic stability of SIPDM. While specific kinetic data for SIPDM is not extensively available in public literature, this guide extrapolates from the established principles of aryl sulfonic acid ester hydrolysis to predict its stability profile. This document outlines the probable degradation pathways, influencing factors, and provides detailed, adaptable experimental protocols for researchers to assess the hydrolytic stability of SIPDM in their specific applications.
Introduction to Dimethyl 5-sulfoisophthalate Sodium Salt (SIPDM)
Dimethyl 5-sulfoisophthalate sodium salt is an aromatic compound containing two methyl ester groups and a sodium sulfonate group attached to a benzene ring. This unique structure imparts both hydrophobic (the benzene ring and methyl esters) and hydrophilic (the sodium sulfonate group) characteristics to the molecule, making it a valuable component in polymer chemistry. The ester linkages, however, are susceptible to hydrolysis, which can impact the performance and integrity of materials synthesized from it, particularly in aqueous or high-humidity environments. Understanding the kinetics and mechanisms of this degradation is paramount for predicting product shelf-life and performance.
Theoretical Hydrolytic Degradation Pathways
The hydrolysis of Dimethyl 5-sulfoisophthalate sodium salt is expected to proceed primarily through the cleavage of its two methyl ester linkages. This reaction can be catalyzed by both acids and bases. The sulfonate group itself is generally stable to hydrolysis under typical processing and storage conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of methanol, yielding the corresponding carboxylic acid. The hydrolysis can occur in a stepwise manner, first forming 5-sulfoisophthalic acid monomethyl ester sodium salt, and then 5-sulfoisophthalic acid sodium salt.
Base-Catalyzed Hydrolysis (Saponification)
In alkaline environments, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester group. This is a nucleophilic acyl substitution reaction that forms a tetrahedral intermediate. The subsequent elimination of a methoxide ion results in the formation of a carboxylate salt. This process is essentially irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. Similar to the acid-catalyzed pathway, this reaction is expected to proceed stepwise, ultimately yielding the disodium salt of 5-sulfoisophthalic acid and two molecules of methanol.
Factors Influencing Hydrolytic Stability
The rate of hydrolysis of SIPDM is significantly influenced by several environmental factors:
-
pH: The hydrolysis of esters is typically slowest in the neutral pH range (around pH 4-5) and is accelerated under both acidic and alkaline conditions.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.
-
Solvent: The polarity and composition of the solvent system can influence the rate of hydrolysis.
-
Presence of Catalysts: Besides protons and hydroxide ions, other species, such as metal ions, could potentially catalyze the hydrolysis of the ester groups.
Predicted Hydrolysis Products
The primary products resulting from the complete hydrolysis of Dimethyl 5-sulfoisophthalate sodium salt are:
-
5-Sulfoisophthalic acid sodium salt
-
Methanol
In the case of partial hydrolysis, 5-sulfoisophthalic acid monomethyl ester sodium salt would also be present.
Experimental Protocols for Assessing Hydrolytic Stability
The following are detailed, adaptable protocols for researchers to quantitatively assess the hydrolytic stability of SIPDM.
Protocol 1: pH-Dependent Hydrolysis Kinetics Study
Objective: To determine the rate of hydrolysis of SIPDM at various pH values.
Materials:
-
Dimethyl 5-sulfoisophthalate sodium salt (SIPDM)
-
Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of 2 to 12
-
High-purity water
-
Constant temperature water bath or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of SIPDM of known concentration (e.g., 1 mg/mL) in high-purity water.
-
Reaction Setup: For each desired pH, add a specific volume of the SIPDM stock solution to a larger volume of the corresponding buffer solution in a sealed container to achieve the target final concentration (e.g., 0.1 mg/mL).
-
Incubation: Place the reaction mixtures in a constant temperature bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction mixture.
-
Sample Quenching (if necessary): To stop the hydrolysis reaction, the pH of the collected sample can be adjusted to neutral (if the study is at acidic or basic pH) and the sample can be immediately cooled.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of the remaining SIPDM and, if possible, the formation of the hydrolysis products.
-
Data Analysis: Plot the concentration of SIPDM versus time for each pH and temperature. Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time for a pseudo-first-order reaction. A plot of log(k_obs) versus pH will illustrate the pH-rate profile.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the products formed during the hydrolysis of SIPDM.
Materials:
-
Forced degradation samples from Protocol 1 (e.g., from highly acidic and alkaline conditions after significant degradation).
-
LC-MS system (Liquid Chromatograph coupled with a Mass Spectrometer).
Methodology:
-
Sample Preparation: Dilute the forced degradation samples to an appropriate concentration for LC-MS analysis.
-
LC-MS Analysis: Inject the samples into the LC-MS system. Use a chromatographic method that separates the parent compound from its degradation products.
-
Mass Spectral Analysis: Obtain the mass spectra of the parent compound and the degradation products.
-
Structure Elucidation: Based on the mass-to-charge ratio (m/z) and fragmentation patterns, propose the structures of the degradation products. Compare the results with the predicted hydrolysis products.
Data Presentation
While specific quantitative data for SIPDM is not available in the literature, the following tables are templates that researchers can use to structure their experimental findings for clear comparison.
Table 1: Hypothetical Rate Constants (k) for SIPDM Hydrolysis at 40°C
| pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 2.0 | [Experimental Value] | [Calculated Value] |
| 4.0 | [Experimental Value] | [Calculated Value] |
| 7.0 | [Experimental Value] | [Calculated Value] |
| 10.0 | [Experimental Value] | [Calculated Value] |
| 12.0 | [Experimental Value] | [Calculated Value] |
Table 2: Identified Hydrolysis Products of SIPDM under Forced Degradation
| Degradation Condition | Retention Time (min) | m/z | Proposed Structure |
| Acidic (e.g., 0.1 M HCl, 60°C) | [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid monomethyl ester sodium salt |
| [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid sodium salt | |
| Alkaline (e.g., 0.1 M NaOH, 40°C) | [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid monomethyl ester sodium salt |
| [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid sodium salt |
Visualizations
The following diagrams illustrate the proposed hydrolytic degradation pathways and a general experimental workflow.
Caption: Proposed hydrolytic degradation pathways of SIPDM.
Caption: General workflow for studying hydrolytic stability.
Conclusion
While direct experimental data on the hydrolytic stability of Dimethyl 5-sulfoisophthalate sodium salt is limited in the public domain, a thorough understanding of the hydrolysis mechanisms of aryl sulfonic acid esters allows for the formulation of a robust framework for its stability assessment. The provided theoretical background, along with detailed and adaptable experimental protocols, empowers researchers, scientists, and drug development professionals to rigorously evaluate the hydrolytic stability of SIPDM. Such an evaluation is critical for ensuring the quality, efficacy, and safety of SIPDM-containing products, particularly in applications where exposure to aqueous environments is anticipated. Further research to generate and publish specific kinetic and mechanistic data for SIPDM is highly encouraged to build upon the foundational knowledge presented in this guide.
Navigating the Thermal Landscape of Silicon Photomultipliers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal behavior of Silicon Photomultipliers (SiPMs), focusing on performance variations with temperature and the ultimate thermal limits of the device. While direct "thermal decomposition profiles" of intact SiPMs are not extensively published, this document synthesizes information on the thermal properties of their constituent materials and the impact of temperature on operational parameters, providing a practical framework for understanding their thermal stability and failure modes.
Understanding Thermal Effects in SiPMs
Temperature is a critical parameter in the operation of any solid-state device, and SiPMs are no exception. Temperature variations influence the concentration of charge carriers, phonon spectra, and the rate of thermal generation of charge carriers, all of which directly impact the key opto-electronic characteristics of the detector.[1] It is crucial to distinguish between two primary thermal effects:
-
Performance Degradation: Reversible or non-damaging changes in SiPM operational parameters (e.g., dark count rate, breakdown voltage) as a function of temperature. These effects are predictable and can often be compensated for.
-
Thermal Decomposition & Damage: Irreversible and destructive changes to the physical materials of the SiPM due to exceeding its maximum operating temperature. This leads to catastrophic device failure.
This guide will address both aspects, providing quantitative data on performance changes and a qualitative analysis of decomposition based on the known properties of SiPM materials.
Temperature Dependence of Key SiPM Parameters
The performance of a SiPM is intrinsically linked to its operating temperature. The primary effects of temperature change are on the breakdown voltage and the dark count rate.[2] Understanding these relationships is essential for stable and reliable operation.
Table 1: Summary of Temperature Effects on SiPM Performance Parameters
| Parameter | Relationship with Temperature | Typical Value/Behavior | Implications for Operation |
| Breakdown Voltage (V_BD) | Increases linearly with temperature. | +21.5 mV/°C to +54 mV/°C.[1][3] | A constant bias voltage will result in a decreasing overvoltage as temperature rises, affecting gain and PDE.[2] |
| Dark Count Rate (DCR) | Increases exponentially with temperature. | Doubles approximately every 5.3 °C to 10 °C.[1][3] | Increased noise floor, limiting sensitivity for low-light applications. Cooling is an effective mitigation strategy.[1][3] |
| Gain | Indirectly affected via V_BD. Decreases with temperature if bias voltage is constant. | Proportional to overvoltage. Can be stabilized by adjusting the bias voltage to maintain a constant overvoltage.[2] | For stable gain, either the temperature must be constant or a temperature-compensation circuit is needed for the bias voltage.[1] |
| Photon Detection Efficiency (PDE) | Indirectly affected via V_BD. Decreases with temperature if bias voltage is constant. | Also has a positive coefficient with respect to overvoltage. Can be stabilized by maintaining constant overvoltage.[2] | Similar to gain, PDE stability requires active management of the overvoltage in response to temperature changes.[2] |
| Quenching Resistor (R_Q) | Decreases with increasing temperature. | The relationship can be linear over a small range but is better fitted by more complex models over wider temperature ranges.[1] | Affects the recovery time of the microcells. |
| Afterpulsing & Crosstalk | Complex relationship. Afterpulsing can increase at very low temperatures. | Crosstalk probability increases with overvoltage, which is linked to temperature. | These correlated noise sources can be influenced by temperature, affecting signal integrity.[3][4] |
Thermal Decomposition Profile and Material Stability
The ultimate thermal limit of a SiPM is dictated by the decomposition temperatures of its constituent materials. A SiPM is a composite device typically consisting of the silicon sensor itself, a protective coating (often a siloxane- or epoxy-based resin), and the package housing.
-
Silicon (Si): As the core semiconductor material, silicon is exceptionally stable, with a melting point of 1414 °C. Thermal failure of the silicon die itself is not the primary concern under typical operating conditions.
-
Encapsulants (Epoxy/Siloxane): The protective coatings are generally the first components to degrade.
-
Epoxy resins typically begin to show significant mass loss (thermal decomposition) in the range of 280-300°C.[5]
-
Polydimethylsiloxane (PDMS) , a common siloxane, is more thermally stable than many organic polymers, with an onset of irreversible thermal degradation around 300-400°C.[6] The incorporation of siloxane components into epoxy networks can enhance thermal stability.[5][7]
-
-
Package Materials: The housing and substrate materials (e.g., ceramics, PCBs) have their own thermal limits which must be considered.
Exceeding the decomposition temperature of the encapsulant will lead to physical damage, including discoloration, delamination, and charring, resulting in permanent device failure.
Experimental Protocols for Thermal Analysis
To quantitatively determine the thermal decomposition profile of a SiPM or its components, standard thermal analysis techniques can be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.[8][9]
Protocol: TGA of SiPM Encapsulant
-
Sample Preparation:
-
Instrument Setup (e.g., Mettler Toledo TGA/SDTA 851e):
-
Temperature Program:
-
Initial Isothermal Step: Hold at a starting temperature (e.g., 30°C) for 5-10 minutes to allow for stabilization.
-
Heating Ramp: Increase the temperature at a constant rate, typically 10°C/min, up to a final temperature (e.g., 800°C).[12]
-
Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete decomposition.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The onset temperature of decomposition is the point at which significant mass loss begins.
-
The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[5]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions (Tg), as well as decomposition events.[13][14]
Protocol: DSC of SiPM Encapsulant
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas, typically inert (N₂) at a flow rate of ~40 mL/min.[15]
-
-
Temperature Program:
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Endothermic events (e.g., melting, glass transition) appear as downward peaks or steps.
-
Exothermic events (e.g., crystallization, some decomposition reactions) appear as upward peaks.
-
Decomposition is often observed as a broad, complex series of endothermic or exothermic peaks at high temperatures.
-
Visualizing Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
SiPM Signal Generation Pathway
The following diagram illustrates the sequence of events from photon absorption to the generation of an output signal in a SiPM.
Experimental Workflow for Thermal Performance Testing
This workflow outlines a systematic approach to characterizing the performance of a SiPM across a range of temperatures.
Conclusion
The thermal profile of a Silicon Photomultiplier is multifaceted. While the semiconductor itself is robust, the operational parameters exhibit significant, predictable temperature dependencies that must be managed for stable device operation. The ultimate failure point of a SiPM at high temperatures is typically governed by the thermal decomposition of its polymeric encapsulant, which occurs at temperatures far exceeding the recommended operating range. For applications requiring high performance and stability, active temperature control or the implementation of temperature compensation circuitry is strongly recommended. For high-temperature applications, a thorough analysis of the manufacturer's specifications and, if necessary, independent thermal analysis of the device materials is crucial for ensuring reliability and preventing catastrophic failure.
References
- 1. How does temperature affect the performance of an SiPM? | Hamamatsu Photonics [hub.hamamatsu.com]
- 2. aptechnologies.co.uk [aptechnologies.co.uk]
- 3. Performance of Silicon photomultipliers at low temperatures [arxiv.org]
- 4. allaboutcircuits.com [allaboutcircuits.com]
- 5. ijfmr.com [ijfmr.com]
- 6. gelest.com [gelest.com]
- 7. Hybrid Siloxane Materials Based on a Mutually Reactive Epoxy–Amine System: Synthesis, Structure, and Thermal Stability Investigations [mdpi.com]
- 8. mt.com [mt.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. epfl.ch [epfl.ch]
- 11. scribd.com [scribd.com]
- 12. iptek.its.ac.id [iptek.its.ac.id]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. sfu.ca [sfu.ca]
- 15. scribd.com [scribd.com]
Hygroscopic nature of sodium dimethyl 5-sulphonatoisophthalate
An In-depth Technical Guide to the Hygroscopic Nature of Sodium Dimethyl 5-Sulphonatoisophthalate for Researchers, Scientists, and Drug Development Professionals.
Introduction
Sodium dimethyl 5-sulphonatoisophthalate is a chemical compound utilized in various industrial applications, including as a monomer in the production of water-dispersible polyesters. In the pharmaceutical and drug development sectors, understanding the physicochemical properties of any compound is critical for formulation, processing, storage, and stability. One of the most important of these properties is hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.
Chemical and Physical Properties:
| Property | Value | Source |
| Synonyms | Dimethyl 5-sulfoisophthalate sodium salt, 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt | [1] |
| Molecular Formula | C₁₀H₉NaO₇S | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Solubility in Water | Soluble | [1] |
| Melting Point | >300 °C | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
The Importance of Hygroscopicity in Drug Development
The hygroscopic nature of a pharmaceutical ingredient can significantly impact its behavior during manufacturing, packaging, storage, and transport.[2] Moisture absorption can lead to a range of undesirable physical and chemical changes, including:
-
Physical Changes : Alterations in particle size, flowability, and compressibility, which can affect tablet manufacturing and dosage uniformity.[2]
-
Chemical Degradation : Hydrolysis of active pharmaceutical ingredients (APIs) or excipients, leading to a loss of potency and the formation of impurities.[2]
-
Changes in Dissolution Rate : Moisture uptake can alter the crystalline structure of a compound, potentially affecting its dissolution profile and bioavailability.
-
Microbial Growth : Increased water content can create an environment conducive to microbial contamination.
Given these potential issues, a thorough understanding and characterization of the hygroscopic properties of any new compound, such as sodium dimethyl 5-sulphonatoisophthalate, is a critical step in early-stage drug development.
Experimental Protocols for Determining Hygroscopicity
Several methods are employed to evaluate the hygroscopicity of pharmaceutical solids. The most common and robust techniques are Dynamic Vapor Sorption (DVS) and the gravimetric method described in the European Pharmacopoeia (Ph. Eur.).
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3] This method provides detailed information on the kinetics and equilibrium of water vapor sorption and desorption.
Methodology:
-
Sample Preparation : A small amount of the sample (typically 5-15 mg) is placed on a microbalance within the DVS instrument.
-
Drying : The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) until a stable mass is achieved. This establishes a baseline dry weight.[4]
-
Sorption Phase : The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., no further significant mass change is observed).[5]
-
Desorption Phase : Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded at each step.
-
Data Analysis : The change in mass at each RH step is plotted against the relative humidity to generate a sorption-desorption isotherm. This isotherm reveals key information about the material's interaction with water, including the total amount of water absorbed, the presence of hysteresis (the difference between the sorption and desorption curves), and any phase transitions induced by moisture.[3]
European Pharmacopoeia (Ph. Eur.) Method
The European Pharmacopoeia outlines a simpler, single-point gravimetric method for classifying the hygroscopicity of a substance.[2][6]
Methodology:
-
Sample Preparation : A precisely weighed sample (0.1-0.3 grams) is placed in a tared container.[2]
-
Controlled Environment : The sample is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 80 ± 2% RH at 25 ± 1 °C.[2]
-
Equilibration : The sample is stored under these conditions for 24 hours.[6]
-
Final Weighing : After 24 hours, the sample is removed from the desiccator and immediately weighed again.
-
Calculation : The percentage increase in mass is calculated.
Data Presentation and Hygroscopicity Classification
The quantitative data obtained from hygroscopicity testing is typically summarized in tables for clear comparison and classification. The European Pharmacopoeia provides a well-established classification system based on the percentage weight gain after 24 hours at 80% RH and 25 °C.
Table 1: European Pharmacopoeia Classification of Hygroscopicity
| Classification | Increase in Mass (% w/w) |
| Non-hygroscopic | < 0.2% and an increase of < 0.12% is observed |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Source: Adapted from the European Pharmacopoeia.[6][7]
Hypothetical Data for Sodium Dimethyl 5-Sulphonatoisophthalate:
The following table illustrates how the results for sodium dimethyl 5-sulphonatoisophthalate would be presented if tested according to the Ph. Eur. method.
Table 2: Hypothetical Hygroscopicity Data for Sodium Dimethyl 5-Sulphonatoisophthalate
| Parameter | Value |
| Initial Mass (g) | 1.0000 |
| Final Mass after 24h at 80% RH (g) | To be determined experimentally |
| Mass Increase (g) | To be determined experimentally |
| % Mass Increase | To be determined experimentally |
| Hygroscopicity Classification | To be determined based on % mass increase |
Visualizing Experimental Workflows and Logical Relationships
Diagrams are essential for visualizing experimental workflows and the logical relationships in material characterization.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Caption: Impact of hygroscopicity on drug development.
Conclusion
While specific hygroscopicity data for sodium dimethyl 5-sulphonatoisophthalate is not currently available, this guide provides the necessary framework for its determination and classification. The inherent solubility of this compound in water suggests that it is likely to exhibit some degree of hygroscopicity. For its potential application in the pharmaceutical industry, it is imperative that its moisture sorption characteristics be thoroughly evaluated using standardized methods like Dynamic Vapor Sorption. The resulting data will be crucial for guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the overall quality and stability of any drug product containing this compound. Researchers and drug development professionals are strongly encouraged to perform the experimental protocols outlined herein to generate the specific data required for their applications.
References
- 1. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [chemicalbook.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. skpharmteco.com [skpharmteco.com]
- 4. tainstruments.com [tainstruments.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
The Role of SIPM as a Polyester Chain Modifier: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of specific functionalities into polymer chains is a cornerstone of modern materials science. In the realm of polyesters, the modification of the polymer backbone to enhance properties such as dyeability, hydrophilicity, and thermal stability is of paramount importance across various industries, from textiles to advanced materials. One of the key modifying agents in this field is the Sodium Salt of 5-Sulfoisophthalic Acid (SIPM), also known as the monosodium salt of 5-sulfoisophthalic acid. This technical guide provides a comprehensive overview of the role of SIPM as a polyester chain modifier, detailing its mechanism of action, impact on polymer properties, and the experimental protocols for its integration.
The Core Function of SIPM: Enabling Cationic Dyeability
Standard polyethylene terephthalate (PET) is notoriously difficult to dye under atmospheric conditions due to its highly crystalline structure and lack of polar functional groups.[1] The primary and most significant role of SIPM is to address this limitation by rendering the polyester chain amenable to cationic (basic) dyes.[2]
SIPM is introduced as a third monomer during the polyester synthesis process, either through transesterification or direct esterification.[3] Its chemical structure, featuring a sodium sulfonate group (-SO₃⁻Na⁺), is the key to its functionality. This ionic group is incorporated directly into the polyester backbone, creating negatively charged sites along the polymer chain. These anionic sites then serve as docking points for cationic dye molecules, which carry a positive charge. The resulting ionic interaction forms a strong bond, leading to excellent dye uptake, vibrant colors, and high colorfastness.[1][4]
Beyond providing dye sites, the bulky ionic nature of the sulfoisophthalate moiety also disrupts the regularity of the polymer chain. This disruption increases the amorphous regions within the polymer matrix, which in turn enhances the diffusion of dye molecules into the fiber, further improving dyeability.[2]
Impact of SIPM on Polyester Properties: A Quantitative Overview
The introduction of SIPM as a comonomer influences a range of polyester properties beyond dyeability. The extent of these changes is directly proportional to the molar percentage of SIPM incorporated into the polymer chain.
| Property | Effect of Increasing SIPM Concentration | Quantitative Data/Observations |
| Dyeability (Cationic Dyes) | Significant Increase | The standard amount of SIPM used is typically between 2 to 5 mol% of the dicarboxylic acid component to achieve desired cationic dyeability.[5] |
| Hydrophilicity | Increase | The presence of ionic sulfonate groups enhances the affinity for water molecules, leading to improved moisture regain and wettability.[5] |
| Thermal Properties | Decrease in Crystallinity and Melting Point | The disruption of chain regularity by SIPM units lowers the crystallization temperature and melting point of the copolyester.[6] |
| Melt Viscosity | Increase | The ionic interactions between the sulfonate groups can lead to an increase in melt viscosity, which needs to be managed during processing.[7] |
| Mechanical Properties | Potential Decrease in Strength | High concentrations of SIPM can lead to a reduction in fiber strength due to the disruption of the crystalline structure.[5] |
| Antistatic Properties | Improvement | The increased hydrophilicity helps to dissipate static charge, leading to improved antistatic properties.[6] |
Experimental Protocols for Polyester Modification with SIPM
The synthesis of cationic dyeable polyester (CDP) via the incorporation of SIPM can be achieved through two primary polymerization methods: transesterification and direct esterification.
Transesterification Method
This method typically involves the reaction of dimethyl terephthalate (DMT) with ethylene glycol (EG) in the presence of a catalyst, followed by polycondensation. SIPM is introduced as a comonomer.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Sodium Salt of Dimethyl 5-Sulfoisophthalate (SIPM)
-
Transesterification Catalyst (e.g., zinc acetate, manganese acetate)
-
Polycondensation Catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Ester Interchange: A mixture of DMT, EG, and the transesterification catalyst is heated to approximately 150-220°C. Methanol is distilled off as a byproduct.
-
Comonomer Addition: SIPM is added to the reaction mixture.
-
Polycondensation: The polycondensation catalyst and stabilizer are added. The temperature is gradually raised to 270-290°C, and a vacuum is applied (typically below 1 mmHg) to remove excess EG and drive the polymerization reaction to completion.
-
Extrusion and Pelletization: The resulting molten copolyester is extruded, cooled, and pelletized.
Direct Esterification Method
This process involves the direct reaction of purified terephthalic acid (PTA) with EG.
Materials:
-
Purified Terephthalic Acid (PTA)
-
Ethylene glycol (EG)
-
Sodium Salt of 5-Sulfoisophthalic Acid (SIPM) or its di-ethylene glycol ester (SIPE)
-
Esterification Catalyst (optional, as the reaction can self-catalyze)
-
Polycondensation Catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., triphenyl phosphite)
Procedure:
-
Esterification: PTA and EG are reacted at a temperature of 240-265°C under pressure. Water is removed as a byproduct.[4]
-
Oligomer Formation: The reaction produces a low molecular weight oligomer.
-
Comonomer Addition: SIPM or SIPE is added to the oligomer.
-
Pre-Polycondensation: The temperature is raised to 240-275°C, and the pressure is reduced to 1-4 kPa.[4]
-
Final Polycondensation: The temperature is further increased to 245-290°C, and a high vacuum (0.005-0.5 kPa) is applied to achieve the desired high molecular weight polymer.[4]
-
Extrusion and Pelletization: The final polymer is extruded, cooled, and pelletized.
Visualizing the Process and Mechanism
To better understand the chemical processes and logical relationships involved in the modification of polyester with SIPM, the following diagrams are provided.
Caption: Workflow for Direct Esterification Synthesis of Cationic Dyeable Polyester.
Caption: Ionic Interaction Mechanism between Modified Polyester and Cationic Dye.
Conclusion
The use of SIPM as a polyester chain modifier represents a significant advancement in polymer chemistry, enabling the production of high-performance textiles and materials with enhanced dyeability and other desirable properties. By incorporating sulfonic acid groups into the polyester backbone, SIPM fundamentally alters the polymer's interaction with its environment, opening up new possibilities for its application. The detailed understanding of the synthesis protocols and the quantitative effects of SIPM concentration is crucial for researchers and scientists to tailor the properties of polyesters for specific and advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. US5132392A - Hydrophilic silicone-modified polyester resin and fibers and films made therefrom - Google Patents [patents.google.com]
- 3. Hydrophilic modification of polyester fabric by applying nanocrystalline cellulose containing surface finish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Modify Polyester Fiber? [polyestermfg.com]
- 5. Effect of Charge and Hydrophobicity on Adsorption of Modified Starches on Polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cationic Dyeable Polyester (CDP) using SIPM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cationic dyeable polyester (CDP) through the incorporation of sodium dimethyl 5-sulfoisophthalate (SIPM). The inclusion of SIPM introduces anionic sulfonate groups into the polyester backbone, enabling dyeing with cationic dyes and imparting unique properties to the final polymer.
Introduction
Standard polyethylene terephthalate (PET) is a hydrophobic polymer with a highly crystalline structure, making it difficult to dye with conventional methods. The synthesis of cationic dyeable polyester (CDP) addresses this limitation by introducing a third monomer, SIPM, into the polymerization process. This modification disrupts the polymer chain regularity, reduces crystallinity, and provides anionic sites for ionic interaction with cationic dyes.[1] The resulting CDP exhibits enhanced dyeability, allowing for vibrant and deep shades with excellent color fastness. This technology is pivotal in producing textiles with improved aesthetic and functional qualities.
Synthesis Pathway
The synthesis of CDP from SIPM, purified terephthalic acid (PTA), and ethylene glycol (EG) is typically a two-stage process. First, SIPM undergoes a transesterification reaction with EG to form sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE). Subsequently, the SIPE monomer is copolymerized with PTA and EG through polycondensation to yield the final cationic dyeable polyester.
Caption: Overall synthesis pathway of CDP from SIPM.
Experimental Protocols
Materials and Equipment
-
Reactants: Purified Terephthalic Acid (PTA), Ethylene Glycol (EG), Sodium Dimethyl 5-sulfoisophthalate (SIPM)
-
Catalysts: Zinc Acetate (Zn(Ac)₂), Antimony Trioxide (Sb₂O₃)
-
Stabilizer: Triphenyl Phosphite
-
Equipment: Jacketed glass reactor with mechanical stirrer, heating mantle, condenser, vacuum pump, nitrogen inlet.
Protocol 1: Synthesis of SIPE via Transesterification
This protocol describes the conversion of SIPM to its di-glycol ester, SIPE.
-
Reactor Setup: Charge the reactor with 100 parts by weight of SIPM and 100 to 250 parts by weight of ethylene glycol.[2]
-
Catalyst Addition: Add a metal acetate catalyst, such as zinc acetate, at a concentration of 0.5 to 20 parts by weight.[2]
-
Reaction Conditions: Heat the mixture to a temperature of 140-180°C under a nitrogen atmosphere with continuous stirring.[2]
-
Methanol Removal: Methanol is generated as a by-product and should be continuously removed via distillation to drive the reaction forward.
-
Reaction Time: Maintain the reaction for 2 to 8 hours.[2] The reaction is complete when methanol evolution ceases.
-
Product: The resulting product is a solution of SIPE in ethylene glycol, which can be used directly in the subsequent polycondensation step.
Protocol 2: Synthesis of CDP via Polycondensation
This protocol details the copolymerization of SIPE with PTA and EG.
-
Esterification:
-
Charge the reactor with PTA and EG in a molar ratio of approximately 1:1.1 to 1:1.5.[3]
-
Add the SIPE solution, ensuring the final concentration of the SIPE monomer is between 2-5 mol% relative to the total dicarboxylic acid components.
-
Add catalysts such as antimony trioxide (e.g., 400 ppm).[4]
-
Heat the mixture to 240-265°C under atmospheric pressure with stirring to carry out the esterification, during which water is removed.[5]
-
-
Polycondensation:
-
After the removal of the theoretical amount of water, apply a vacuum to the system.
-
Gradually reduce the pressure to below 200 Pa.[6]
-
Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight.
-
The molten CDP is then extruded, cooled, and pelletized.
-
Caption: Experimental workflow for CDP synthesis and characterization.
Data Presentation: Comparative Properties of PET and CDP
The incorporation of SIPM significantly alters the physical and chemical properties of the polyester. The following table summarizes a comparison between standard textile-grade PET and a typical CDP containing 2-3 mol% of the SIPM-derived monomer.
| Property | Standard PET | Cationic Dyeable Polyester (CDP) |
| Intrinsic Viscosity (IV) | ~0.645 dL/g[7][8] | Generally lower than PET |
| Glass Transition Temp. (Tg) | ~70°C[8] | 70 - 85°C[9] |
| Melting Point (Tm) | 255 - 265°C[8] | 3-5°C lower than PET[1] |
| Crystallinity | Higher | Lower[9] |
| Dyeability | Disperse dyes only | Cationic and disperse dyes |
| Moisture Regain | Low | Increased[10] |
| Antistatic Properties | Poor | Improved[10] |
Characterization Protocols
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol: Heat a 5-10 mg sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to room temperature and then perform a second heating scan under the same conditions. The Tg, Tm, and Tc are determined from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol: Heat a 10-15 mg sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.[11]
-
Structural Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the incorporation of the sulfonate groups into the polyester backbone.
-
Protocol: Acquire the FTIR spectrum of a thin film or KBr pellet of the polymer sample over a range of 4000-400 cm⁻¹. Look for characteristic peaks of the sulfonate group (S=O stretching) around 1040 cm⁻¹ and 1130 cm⁻¹.
-
Dyeing Performance
-
Protocol for Cationic Dyeing:
-
Dye Bath Preparation: Prepare a dye bath containing a cationic dye (e.g., 1-3% on weight of fabric), a dispersing agent, and a pH buffer to maintain a pH of 4-5.[10]
-
Dyeing Process: Immerse the CDP fabric in the dye bath at room temperature. Raise the temperature to 95-100°C at a rate of 2°C/min and hold for 45-60 minutes.[12]
-
Rinsing: After dyeing, rinse the fabric thoroughly with cold water to remove unfixed dye.
-
-
Color Strength (K/S) Measurement:
-
Purpose: To quantitatively assess the dye uptake.
-
Protocol: Measure the reflectance of the dyed fabric using a spectrophotometer. Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric. A higher K/S value indicates a greater dye uptake.[13]
-
Signaling Pathway Analogy: Dye-Fiber Interaction
The interaction between the cationic dye and the CDP fiber can be visualized as a targeted binding process, analogous to a signaling pathway. The sulfonate groups on the polymer act as "receptors" for the cationic "ligands" (dye molecules).
Caption: Ionic interaction between cationic dye and CDP fiber.
Conclusion
The synthesis of cationic dyeable polyester using SIPM is a well-established and effective method for enhancing the dyeability of polyester fibers. The protocols outlined in these application notes provide a framework for the successful synthesis and characterization of CDP in a research setting. The resulting polymer, with its unique properties, opens up a wide range of possibilities for producing high-quality, vibrantly colored textiles.
References
- 1. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]
- 2. KR100861023B1 - Method for preparing esterified sulfoisophthalate glycol ester and method for preparing copolyester resin using salts thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. JP4726315B2 - Atmospheric pressure cationic dyeable polyester and its continuous production method - Google Patents [patents.google.com]
- 5. CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof - Google Patents [patents.google.com]
- 6. CN103866420A - Cationic dyeable polyester fiber and preparation method thereof - Google Patents [patents.google.com]
- 7. Physical Properties of Polyester Chips [polyestermfg.com]
- 8. Difference of PET Grades Textile Film and Bottle [polyestermfg.com]
- 9. textilelearner.net [textilelearner.net]
- 10. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. advanses.com [advanses.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Copolyester Synthesis Utilizing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of copolyesters incorporating Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. The inclusion of this sulfonated monomer is a key modification to standard polyester synthesis, such as polyethylene terephthalate (PET), to enhance properties like dyeability with cationic dyes. This protocol outlines a two-stage melt polymerization process, a common and scalable method for polyester production.
I. Introduction
The synthesis of copolyesters with tailored properties is a significant area of research in polymer chemistry. By introducing a third monomer, such as this compound (or its derivatives like sodium dimethyl 5-sulfoisophthalate, SIPM), into the polymerization of diacids and diols, the resulting polymer's characteristics can be significantly altered. The presence of the sulfonate group (-SO3Na) in the polymer backbone disrupts the chain regularity, which can lower the glass transition temperature (Tg) and crystallinity. This altered morphology allows for improved dye diffusion into the polymer matrix, making it receptive to cationic dyes. This protocol provides a comprehensive procedure for a laboratory-scale synthesis of such a modified copolyester.
II. Experimental Protocol: Two-Stage Melt Polymerization
This protocol is divided into two main stages: transesterification (or esterification) and polycondensation. The transesterification stage involves the reaction of a diester (like dimethyl terephthalate) and a diol (like ethylene glycol) to form a prepolymer, with the removal of a small molecule byproduct (methanol). The polycondensation stage then joins these prepolymers into long polymer chains at high temperatures and under vacuum, with the removal of excess diol.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (or Sodium Dimethyl 5-Sulfoisophthalate, SIPM)
-
Antimony(III) oxide (Sb₂O₃) - Catalyst
-
Triphenyl phosphite (TPP) - Stabilizer
-
Nitrogen (N₂) gas supply
-
High vacuum system
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 kPa.
-
Collection flask for distillate.
Experimental Workflow Diagram
Application Notes and Protocols for the Transesterification of Dimethyl 5-sulfoisophthalate sodium salt with Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty polyesters through the transesterification of Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt, also known as SIPM) with various diols. The incorporation of the sulfonate group imparts unique properties to the resulting polymers, making them suitable for a range of specialized applications, including drug delivery systems, water-dispersible coatings, and performance textiles.
Introduction
Dimethyl 5-sulfoisophthalate sodium salt is a key monomer used to introduce ionic sulfonate groups into the polyester backbone. This modification enhances properties such as hydrophilicity, dyeability with cationic dyes, and antistatic characteristics.[1][2] The synthesis is typically a two-stage process involving an initial transesterification reaction followed by a polycondensation step under vacuum. The choice of diol and the concentration of DM-5-SISP Na Salt are critical parameters that determine the final properties of the copolyester.
Reaction Pathway
The overall synthesis involves two key stages:
-
Transesterification: Dimethyl 5-sulfoisophthalate sodium salt reacts with an excess of a diol (e.g., ethylene glycol) in the presence of a catalyst to form a bis(hydroxyalkyl) ester of 5-sulfoisophthalic acid sodium salt and methanol as a byproduct. This intermediate is often referred to by acronyms such as SIPE for the ethylene glycol adduct.[3]
-
Polycondensation: The sulfonate-containing monomer is then co-polymerized with other monomers, such as bis(hydroxyethyl) terephthalate (BHET), under high temperature and vacuum. This step removes the excess diol and drives the reaction towards a high molecular weight polymer.
Caption: General reaction pathway for the synthesis of sulfonated copolyesters.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a sulfonated copolyester using ethylene glycol as the diol.
Materials and Equipment
-
Materials:
-
Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt, ≥98%)
-
Ethylene glycol (EG, ≥99%)
-
Dimethyl terephthalate (DMT, ≥99%)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O, catalyst, ≥98%)
-
Antimony(III) oxide (Sb₂O₃, catalyst, ≥99%)
-
Methanol (for purification)
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Inert gas (Nitrogen) inlet
-
Protocol 1: Synthesis of a Cationic Dyeable Polyester
This protocol describes a typical two-stage melt polymerization process.
Stage 1: Transesterification
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the three-neck flask, add Dimethyl terephthalate (DMT), Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt), and ethylene glycol. A typical molar ratio of total dimethyl esters to ethylene glycol is 1:2.2. The amount of DM-5-SISP Na Salt can be varied (e.g., 2-5 mol% of total dimethyl esters) to achieve the desired level of sulfonation.
-
Catalyst Addition: Add the transesterification catalyst, for example, zinc acetate (typically 0.05-0.2% by weight of DMT).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.
-
Heating and Reaction:
-
Begin stirring and gradually heat the mixture.
-
Increase the temperature to 160-190°C. Methanol will start to distill off as the transesterification reaction proceeds.
-
Continue the reaction until approximately 90% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.
-
Stage 2: Polycondensation
-
Catalyst Addition: Add the polycondensation catalyst, such as antimony(III) oxide (typically 0.03-0.05% by weight of DMT).
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
Polycondensation Reaction:
-
Continue heating under vacuum at a higher temperature, typically 260-280°C.
-
Excess ethylene glycol will distill off.
-
The viscosity of the melt will increase significantly as the polymerization progresses. The reaction is monitored by the torque on the mechanical stirrer.
-
This stage can take 2-4 hours.
-
-
Polymer Extrusion and Quenching: Once the desired viscosity is achieved, stop the reaction by removing the heat source. Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.
-
Purification and Drying:
-
Grind the solidified polymer into small chips.
-
Wash the chips with methanol and then deionized water to remove any unreacted monomers and oligomers.
-
Dry the polymer chips in a vacuum oven at 80-100°C for at least 24 hours.
-
Data Presentation
The properties of the final copolyester are highly dependent on the mole percentage of the DM-5-SISP Na Salt and the type of diol used. The following tables summarize typical quantitative data.
Table 1: Effect of DM-5-SISP Na Salt Content on Polymer Properties
| DM-5-SISP Na Salt (mol%) | Intrinsic Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
| 0 | 0.65 | 78 | 255 |
| 2 | 0.62 | 80 | 248 |
| 5 | 0.58 | 83 | 235 |
| 10 | 0.51 | 85 | Amorphous |
Data is representative and can vary based on specific reaction conditions.
Table 2: Comparison of Different Diols in Transesterification
| Diol | Intrinsic Viscosity (dL/g) | Tg (°C) | Tm (°C) |
| Ethylene Glycol | 0.62 | 80 | 248 |
| 1,3-Propanediol | 0.60 | 65 | 225 |
| 1,4-Butanediol | 0.57 | 45 | 210 |
Based on a constant 2 mol% DM-5-SISP Na Salt content.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow
Caption: A typical experimental workflow for sulfonated polyester synthesis.
Logical Relationships of Reaction Parameters
References
Application Notes and Protocols for Melt Polymerization of PET with Dimethyl 5-sulfoisophthalate sodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of polyethylene terephthalate (PET) modified with Dimethyl 5-sulfoisophthalate sodium salt (DM5S) via melt polymerization. The incorporation of the ionic monomer DM5S into the PET backbone imparts unique properties to the resulting copolyester, such as improved dyeability, enhanced hydrophilicity, and altered thermal and mechanical characteristics.[1][2] These modified polyesters, often referred to as cationic dyeable PET (CDP), have potential applications in various fields, including textiles, packaging, and biomedical materials, where surface properties and water interaction are crucial. For drug development professionals, these materials may be of interest for creating drug delivery systems, biocompatible coatings, or scaffolds with tunable properties.
The synthesis is a two-stage process involving an initial transesterification or esterification step, followed by a polycondensation step under high vacuum and elevated temperatures.[3] This protocol will detail the necessary reagents, equipment, and procedures to successfully synthesize and characterize these functionalized polyesters.
Materials and Equipment
| Reagents | Equipment |
| Dimethyl terephthalate (DMT) or Terephthalic acid (TPA) | High-temperature, high-vacuum polymerization reactor |
| Ethylene glycol (EG) | Mechanical stirrer with torque measurement |
| Dimethyl 5-sulfoisophthalate sodium salt (DM5S) | Heating mantle or oil bath |
| Zinc Acetate (Zn(OAc)₂) or other suitable catalyst | Temperature controller |
| Antimony Trioxide (Sb₂O₃) or other suitable catalyst | Vacuum pump capable of reaching <1 Torr |
| Stabilizers (e.g., phosphoric acid) | Nitrogen inlet |
| Solvents for characterization (e.g., phenol/tetrachloroethane) | Distillation column and collection flask |
| Analytical balance | |
| Standard laboratory glassware |
Experimental Protocols
Protocol 1: Synthesis of PET modified with DM5S via Transesterification
This protocol is adapted for the synthesis of a copolyester with a target DM5S incorporation of 5 mol%.
1. Reactor Setup and Charging:
-
Assemble a clean, dry 500 mL polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation sidearm connected to a collection flask.
-
Charge the reactor with Dimethyl Terephthalate (DMT, 1.0 mol), Ethylene Glycol (EG, 2.2 mol), Dimethyl 5-sulfoisophthalate sodium salt (DM5S, 0.05 mol), and Zinc Acetate (catalyst, ~200-300 ppm).
-
Purge the reactor with dry nitrogen gas for at least 30 minutes to ensure an inert atmosphere.
2. Transesterification Stage:
-
Under a gentle stream of nitrogen, heat the reactor to 180-200°C with continuous stirring.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Gradually increase the temperature to 220-230°C over 2-3 hours, or until approximately 95% of the theoretical amount of methanol has been collected.
-
Add Antimony Trioxide (catalyst, ~200-300 ppm) and a stabilizer like phosphoric acid to the reaction mixture.
3. Polycondensation Stage:
-
Gradually reduce the pressure inside the reactor to below 1 Torr over a period of 30-60 minutes.
-
Simultaneously, increase the temperature to 270-285°C.
-
Ethylene glycol will distill off as the polycondensation reaction progresses, and the viscosity of the melt will increase.
-
Continue the reaction for 2-4 hours, monitoring the stirrer torque to gauge the increase in molecular weight.
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and quench it in cold water to obtain the solid copolyester.
4. Polymer Purification and Drying:
-
Grind the quenched polymer into small pellets or chips.
-
Wash the polymer chips with deionized water to remove any unreacted monomers or catalysts.
-
Dry the polymer chips under vacuum at 80-100°C for at least 24 hours before further characterization or processing.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of PET-co-DM5S.
Table 1: Monomer Feed Ratios and Reaction Conditions
| Parameter | Value |
| DMT:EG Molar Ratio | 1:2.2 |
| DM5S Content (mol%) | 0 - 20 |
| Transesterification Catalyst (Zn(OAc)₂) | 200 - 300 ppm |
| Polycondensation Catalyst (Sb₂O₃) | 200 - 300 ppm |
| Transesterification Temperature | 180 - 230 °C |
| Transesterification Time | 2 - 3 hours |
| Polycondensation Temperature | 270 - 285 °C |
| Polycondensation Vacuum | < 1 Torr |
| Polycondensation Time | 2 - 4 hours |
Table 2: Typical Properties of PET-co-DM5S Copolymers
| DM5S Content (mol%) | Intrinsic Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| 0 (PET) | 0.60 - 0.80 | 70 - 80 | 250 - 260 |
| 2 | 0.55 - 0.75 | 72 - 82 | 245 - 255 |
| 5 | 0.50 - 0.70 | 75 - 85 | 235 - 245 |
| 10 | 0.45 - 0.65 | 80 - 90 | 220 - 230 |
Note: The properties of the resulting polymer can be influenced by the specific reaction conditions and catalyst concentrations used. The incorporation of DM5S tends to decrease the melting point and crystallinity of PET.[4]
Characterization Methods
-
¹H NMR Spectroscopy: To confirm the incorporation of the sulfo-isophthalate monomer and quantify its content in the copolymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[5]
-
Intrinsic Viscosity Measurement: To estimate the molecular weight of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolyester.
Visualizations
Signaling Pathways and Workflows
Caption: Chemical reaction pathway for the melt polymerization of modified PET.
Caption: Experimental workflow for the synthesis and characterization of modified PET.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. user.eng.umd.edu [user.eng.umd.edu]
- 4. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site [mdpi.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
Characterization of SIPM-Modified Polyesters by DSC and TGA: An Application Note
Abstract
This application note provides a comprehensive overview of the characterization of polyesters modified with sodium dimethyl isophthalate-5-sulfonate (SIPM) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Modification of polyesters with SIPM is a common strategy to enhance properties such as dyeability, hydrophilicity, and adhesion. Understanding the thermal properties of these modified polymers is crucial for their processing and application. This document outlines the principles of DSC and TGA, presents typical quantitative data, and provides detailed experimental protocols for the analysis of SIPM-modified polyesters. The intended audience includes researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development.
Introduction
Polyesters are a versatile class of polymers widely used in various industries, from textiles and packaging to biomedical applications. The incorporation of functional monomers, such as sodium dimethyl isophthalate-5-sulfonate (SIPM), into the polyester backbone can significantly alter their physicochemical properties. The ionic sulfonate groups introduced by SIPM can impact the polymer's thermal behavior, including its glass transition temperature (Tg), melting temperature (Tm), crystallization behavior, and thermal stability.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide valuable insights into these properties.[1][2][3][4] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass as a function of temperature in a controlled atmosphere.[1][5][6] Together, these techniques offer a comprehensive thermal profile of the modified polyesters, which is essential for optimizing processing conditions and predicting material performance.
Principles of DSC and TGA
Differential Scanning Calorimetry (DSC): DSC analysis involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.[1] Thermal transitions in the sample, such as glass transition, crystallization, and melting, result in endothermic or exothermic heat flow changes, which are detected by the instrument.[1]
Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere.[6] Mass loss events correspond to processes like decomposition, evaporation, or reduction, providing information about the material's thermal stability and composition.[1]
Data Presentation: Thermal Properties of SIPM-Modified Polyesters
The incorporation of SIPM into the polyester backbone generally leads to predictable changes in thermal properties. The bulky and ionic nature of the sulfonate groups disrupts the regularity of the polymer chains, affecting their packing and mobility.[7] The following tables summarize typical quantitative data obtained from DSC and TGA analysis of SIPM-modified polyesters compared to their unmodified counterparts.
Table 1: DSC Data for SIPM-Modified Polyesters
| Material | SIPM Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity (Xc) (%) |
| Unmodified PET | 0 | 75 - 80 | 250 - 260 | 30 - 40 |
| SIPM-Modified PET | 1.5 | 80 - 85 | 245 - 255 | 25 - 35 |
| SIPM-Modified PET | 3.0 | 85 - 90 | 240 - 250 | 20 - 30 |
| Unmodified PBT | 0 | 45 - 50 | 220 - 230 | 35 - 45 |
| SIPM-Modified PBT | 2.0 | 50 - 55 | 210 - 220 | 30 - 40 |
| SIPM-Modified PBT | 4.0 | 55 - 60 | 200 - 210 | 25 - 35 |
Note: The values presented are typical ranges and can vary depending on the specific polyester, molecular weight, and processing conditions.
Table 2: TGA Data for SIPM-Modified Polyesters
| Material | SIPM Content (mol%) | Onset Degradation Temperature (Td, 5% weight loss) (°C) | Temperature at Maximum Degradation Rate (Tmax) (°C) | Char Yield at 600°C (%) |
| Unmodified PET | 0 | 380 - 400 | 420 - 440 | 10 - 15 |
| SIPM-Modified PET | 1.5 | 370 - 390 | 410 - 430 | 12 - 18 |
| SIPM-Modified PET | 3.0 | 360 - 380 | 400 - 420 | 15 - 20 |
| Unmodified PBT | 0 | 350 - 370 | 390 - 410 | 5 - 10 |
| SIPM-Modified PBT | 2.0 | 340 - 360 | 380 - 400 | 8 - 12 |
| SIPM-Modified PBT | 4.0 | 330 - 350 | 370 - 390 | 10 - 15 |
Note: Degradation temperatures can be influenced by the presence of catalysts and other additives.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of SIPM-modified polyesters.
Materials and Equipment:
-
DSC Instrument (e.g., TA Instruments DSC-Q20, PerkinElmer DSC 4000)[8]
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Nitrogen gas supply (high purity)
-
SIPM-modified polyester sample (3-10 mg, in powder or film form)[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-10 mg of the dried SIPM-modified polyester sample into an aluminum DSC pan.[3]
-
Seal the pan hermetically using a crimper.
-
Prepare an empty sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[8]
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature approximately 30°C above its expected melting point at a heating rate of 10°C/min. This scan is to erase the thermal history of the sample.[8]
-
Isothermal Hold: Hold the sample at this temperature for 3-5 minutes to ensure complete melting.[8]
-
Cooling Scan: Cool the sample to a temperature well below its glass transition temperature (e.g., 0°C) at a controlled cooling rate of 10°C/min.[8]
-
Second Heating Scan: Heat the sample again to a temperature above its melting point at a heating rate of 10°C/min.[8] The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determine the Tg as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Melting Temperature (Tm): Identify the Tm as the peak temperature of the melting endotherm.
-
Crystallinity (Xc): Calculate the percent crystallinity using the following equation:
-
Xc (%) = (ΔHm / (ΔH°m * w)) * 100
-
Where:
-
ΔHm is the measured heat of fusion of the sample (obtained by integrating the melting peak).
-
ΔH°m is the theoretical heat of fusion for a 100% crystalline polyester (e.g., ~140 J/g for PET).
-
w is the weight fraction of the polyester in the sample.
-
-
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To evaluate the thermal stability and degradation profile of SIPM-modified polyesters.
Materials and Equipment:
-
TGA Instrument (e.g., TA Instruments TGA-Q50, PerkinElmer TGA 4000)[8]
-
TGA sample pans (platinum or ceramic)
-
Microbalance (accurate to ±0.01 mg)
-
Nitrogen or air gas supply (high purity)
-
SIPM-modified polyester sample (5-10 mg, in powder or film form)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried SIPM-modified polyester sample into a TGA pan.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Select the desired atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation) and set the gas flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Heat the sample from room temperature to a final temperature (e.g., 600-800°C) at a constant heating rate of 10°C/min or 20°C/min.[8]
-
-
Data Analysis:
-
TGA Curve: Plot the sample weight (%) as a function of temperature.
-
Onset Degradation Temperature (Td): Determine the temperature at which a specific amount of weight loss (e.g., 5%) occurs.
-
Temperature at Maximum Degradation Rate (Tmax): Determine the peak temperature from the derivative of the TGA curve (DTG curve), which represents the point of the fastest decomposition.
-
Char Yield: Record the percentage of residual mass at the end of the experiment.
-
Visualizations
Caption: Experimental Workflow for DSC and TGA Analysis.
Caption: SIPM's Influence on Thermal Properties.
Conclusion
DSC and TGA are indispensable techniques for the thermal characterization of SIPM-modified polyesters. The incorporation of SIPM leads to significant and predictable changes in the thermal properties of the base polyester, primarily an increase in Tg and a decrease in Tm, crystallinity, and thermal stability. The detailed protocols provided in this application note offer a standardized approach for researchers and scientists to obtain reliable and reproducible data. This information is critical for understanding the structure-property relationships of these functionalized polymers and for optimizing their processing and end-use performance in a variety of applications.
References
- 1. scribd.com [scribd.com]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. mt.com [mt.com]
- 4. Characterization of Polymers using TGA Application Note | PerkinElmer [perkinelmer.com]
- 5. tainstruments.com [tainstruments.com]
- 6. advanses.com [advanses.com]
- 7. Crystallization Behavior of Copolyesters Containing Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate as a High-Performance Nucleating Agent for Polylactic Acid (PLA)
Introduction
Polylactic Acid (PLA) is a leading bioplastic derived from renewable resources, prized for its biodegradability, processability, and good mechanical properties.[1][2] However, its applications, particularly in high-performance sectors, are often limited by its inherently slow crystallization rate, low thermal stability, and brittleness.[3][4] Enhancing the crystallization of PLA is a critical step to improve its heat resistance and mechanical load-bearing capabilities.[5][6] Nucleating agents (NAs) are additives that accelerate the crystallization process by providing sites for polymer chains to organize and form crystalline nuclei.[7]
Among various types of NAs, organic aromatic sulfonate salts have emerged as promising candidates.[3] This document provides detailed application notes and protocols for utilizing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as dimethyl 5-sulfoisophthalate sodium salt (SSIPA), as an effective nucleating agent to enhance the crystallization behavior of PLA.[5][6] This agent has been shown to significantly increase the crystallization rate and overall crystallinity of PLA, leading to improved thermal and mechanical properties.[5]
Chemical Compound Information
-
Compound Name: this compound[8]
-
Synonyms: Dimethyl 5-sulfoisophthalate sodium salt (SSIPA), Sodium Dimethyl m-Phthalate 5-Sulphonate, Sodium 1,3-dimethyl 5-sulfoisophthalate[8][9]
-
CAS Number: 3965-55-7[10]
-
Molecular Formula: C₁₀H₉NaO₇S[8]
-
Molecular Weight: 296.23 g/mol [8]
Caption: Chemical structure of this compound.
Quantitative Data on Performance
The addition of this compound (SSIPA) significantly enhances the crystallization properties of PLA. The following tables summarize the key performance data from studies using two different grades of PLA: PLA L105 and PLA 3251D.[5][6]
Table 1: Non-Isothermal Crystallization Properties (DSC Analysis)
This table presents data from Differential Scanning Calorimetry (DSC) during the second heating cycle, showing the effect of SSIPA concentration on the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and degree of crystallinity (%Xc).
| Sample ID | Nucleating Agent | Conc. (wt%) | Tg (°C) | Tcc (°C) | Tm (°C) | %Xc |
| PLA L105 | None | 0 | 60.1 | 118.2 | 176.5 | 1.8 |
| PLA L105/SSIPA0.5 | SSIPA | 0.5 | 60.5 | 100.2 | 176.1 | 51.5 |
| PLA L105/SSIPA1.0 | SSIPA | 1.0 | 60.3 | 98.7 | 176.0 | 57.5 |
| PLA 3251D | None | 0 | 59.2 | 125.1 | 167.9 | 1.1 |
| PLA 3251D/SSIPA0.5 | SSIPA | 0.5 | 59.5 | 105.4 | 167.5 | 39.8 |
| PLA 3251D/SSIPA1.0 | SSIPA | 1.0 | 59.3 | 104.1 | 167.3 | 45.2 |
Data sourced from a study by Jongpanya-Ngam et al. (2022)[5][6]
Table 2: Isothermal Crystallization Kinetics
This table shows the crystallization half-time (t₁/₂), which is the time required to reach 50% of the final crystallinity at a specific isothermal crystallization temperature (Tc). A lower t₁/₂ indicates a faster crystallization rate.[3]
| Sample ID | Isothermal Temp. (°C) | Crystallization Half-Time (t₁/₂) (min) |
| PLA L105 | 135 | > 10 (No crystallization observed) |
| PLA L105/SSIPA1.0 | 135 | 1.19 |
| PLA 3251D | 135 | > 10 (No crystallization observed) |
| PLA 3251D/SSIPA1.0 | 135 | 2.54 |
Data sourced from a study by Jongpanya-Ngam et al. (2022)[5][6]
The results clearly indicate that even at low concentrations (0.5-1.0 wt%), SSIPA dramatically increases the degree of crystallinity from <2% for neat PLA to over 57%.[5] Furthermore, it drastically reduces the crystallization half-time, enabling much faster processing cycles.[6]
Experimental Protocols
The following are detailed protocols for sample preparation and characterization to evaluate the effectiveness of this compound as a nucleating agent for PLA.
Caption: Workflow for evaluating the nucleating agent in PLA.
Protocol 1: Preparation of PLA/SSIPA Blends
This protocol describes the preparation of nucleated PLA samples via melt blending.
-
Materials and Pre-processing:
-
Melt Blending:
-
Compression Molding:
-
Take the blended material from the mixer and place it into a mold.
-
Hot-press the material at 190-200°C for 5 minutes to form a sheet of desired thickness (e.g., 0.5 mm).[11]
-
Transfer the mold to a cold press and apply pressure for 5 minutes to rapidly cool the sample, rendering it mostly amorphous for subsequent characterization.[11]
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties and crystallization kinetics.
-
Non-Isothermal Crystallization Analysis:
-
Prepare a small sample (5-10 mg) from the compression-molded sheet and seal it in an aluminum DSC pan.
-
First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min. Hold at 200°C for 5 minutes to erase any prior thermal history.[11]
-
Cooling Scan: Cool the sample from 200°C to 30°C at a rate of 10°C/min. The exothermic peak observed during cooling corresponds to the melt crystallization temperature (Tc).
-
Second Heating Scan: Reheat the sample from 30°C to 200°C at 10°C/min.[11] From this scan, determine the glass transition temperature (Tg), the cold crystallization temperature (Tcc), and the melting temperature (Tm).
-
Calculate Degree of Crystallinity (%Xc): Use the following equation: %Xc = [(ΔHm - ΔHcc) / (ΔH⁰m * W_PLA)] * 100 where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, ΔH⁰m is the melting enthalpy of 100% crystalline PLA (typically 93 J/g), and W_PLA is the weight fraction of PLA in the sample.
-
-
Isothermal Crystallization Analysis:
-
Use a fresh 5-10 mg sample.
-
Heat the sample rapidly from room temperature to 200°C (e.g., at 30°C/min) and hold for 5 minutes to erase thermal history.[11]
-
Cool the sample rapidly (e.g., at 30°C/min) to the desired isothermal crystallization temperature (e.g., 135°C).[11]
-
Hold the sample at this temperature and record the heat flow as a function of time until the crystallization exotherm is complete.
-
The time at which 50% of the total crystallization has occurred is the crystallization half-time (t₁/₂).[12]
-
Protocol 3: Morphological Analysis by Polarized Optical Microscopy (POM)
POM is used to visually observe the effect of the nucleating agent on the spherulite size and density.
-
Sample Preparation: Place a small piece of the blended material between two glass slides on a hot stage.
-
Melt and Crystallize:
-
Heat the sample to 200°C and hold for 5 minutes to create a molten film and erase thermal history.
-
Cool the sample to the desired crystallization temperature (e.g., 135°C) at a controlled rate.[11]
-
-
Observation: Hold the sample at the crystallization temperature and observe the formation and growth of spherulites under polarized light. The addition of an effective nucleating agent like SSIPA will result in a substantial increase in the number of nuclei and a reduction in the final spherulite size compared to neat PLA.[5][6]
Caption: Proposed mechanism of PLA nucleation by SSIPA.
This compound (SSIPA) is a highly effective organic nucleating agent for Polylactic Acid. Its incorporation, even at concentrations as low as 0.5 wt%, leads to a dramatic increase in the rate and overall degree of crystallinity. This enhancement translates to improved thermomechanical properties, such as a higher heat distortion temperature, making PLA suitable for a wider range of demanding applications. The provided protocols offer a standardized framework for researchers and scientists to prepare, characterize, and optimize PLA formulations using this potent nucleating agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C10H9NaO7S | CID 23675796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. SODIUM 3,5-BIS(METHOXYCARBONYL)BENZENE-1-SULFONATE | CAS 3965-55-7 [matrix-fine-chemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Thermal Properties’ Enhancement of PLA-Starch-Based Polymer Composite Using Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sulfonated Polyurethanes using Dimethyl 5-sulfoisophthalate sodium salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of sulfonated polyurethanes (SPUs) utilizing Dimethyl 5-sulfoisophthalate sodium salt (DMSS). The incorporation of DMSS introduces sulfonate groups into the polyurethane backbone, imparting unique properties beneficial for various applications, particularly in the biomedical and drug delivery fields. The inherent biocompatibility and tunable properties of these polymers make them excellent candidates for developing advanced drug delivery systems.[1][2][3]
Introduction
Polyurethanes (PUs) are a versatile class of polymers known for their excellent mechanical properties, biocompatibility, and tunable degradation profiles.[1] The introduction of ionic groups, such as sulfonate (SO₃⁻), into the polymer chain enhances hydrophilicity, and provides sites for electrostatic interactions, which can be leveraged for controlled drug release.[1] Dimethyl 5-sulfoisophthalate sodium salt (DMSS) is an aromatic dicarboxylic acid ester containing a sodium sulfonate group, making it an ideal monomer for incorporation into polyester polyols, which can then be used to synthesize sulfonated polyurethanes.
The resulting sulfonated polyurethanes often exhibit enhanced thermal stability, specific ion-exchange capacities, and controlled water uptake, all of which are critical parameters in the design of drug delivery vehicles.[4] The presence of sulfonate groups can influence drug-polymer interactions and modulate the release kinetics of therapeutic agents.[2]
Experimental Protocols
This section details the experimental procedures for the synthesis of sulfonated polyurethanes using DMSS. The synthesis is a two-stage process: first, the synthesis of a sulfonated polyester polyol, followed by the synthesis of the sulfonated polyurethane via a prepolymer method.
Part 1: Synthesis of Sulfonated Polyester Polyol
This protocol describes the synthesis of a sulfonated polyester polyol using Dimethyl 5-sulfoisophthalate sodium salt (DMSS), adipic acid, and 1,6-hexanediol.
Materials:
-
Dimethyl 5-sulfoisophthalate sodium salt (DMSS)
-
Adipic acid
-
1,6-hexanediol
-
Titanium (IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Dimethyl 5-sulfoisophthalate sodium salt, adipic acid, and 1,6-hexanediol in the desired molar ratio.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add a catalytic amount of titanium (IV) butoxide (e.g., 0.1% of the total weight of reactants).
-
Polycondensation Reaction:
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere with continuous stirring. Methanol will start to distill off as a byproduct of the transesterification reaction.
-
After the majority of the methanol has been removed (as observed by the distillation rate), gradually increase the temperature to 180-200°C.
-
Apply a vacuum (around 20-30 mmHg) to facilitate the removal of the remaining methanol and water formed during the esterification reaction.
-
Continue the reaction for several hours until the desired molecular weight is achieved. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.
-
-
Cooling and Characterization: Once the reaction is complete, cool the sulfonated polyester polyol to room temperature under a nitrogen atmosphere. The resulting polyol can be characterized for its hydroxyl number, acid number, and molecular weight.
Part 2: Synthesis of Sulfonated Polyurethane
This protocol outlines the synthesis of the sulfonated polyurethane from the prepared sulfonated polyester polyol using a prepolymer method.
Materials:
-
Sulfonated polyester polyol (from Part 1)
-
Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI or isophorone diisocyanate - IPDI)
-
Chain extender (e.g., 1,4-butanediol - BDO)
-
Solvent (e.g., anhydrous N,N-dimethylacetamide - DMAc)
-
Dibutyltin dilaurate (DBTDL) (catalyst, optional)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Prepolymer Formation:
-
In a clean and dry three-necked flask under a nitrogen atmosphere, add the synthesized sulfonated polyester polyol and anhydrous DMAc. Heat the mixture to 70-80°C with stirring to ensure the polyol is completely dissolved and dehydrated.
-
In a separate dropping funnel, add the diisocyanate. Add the diisocyanate dropwise to the reactor containing the sulfonated polyol over a period of 30-60 minutes while maintaining the temperature at 70-80°C.
-
After the addition is complete, continue the reaction for 2-3 hours at the same temperature to form the NCO-terminated prepolymer. A small amount of DBTDL can be added to catalyze the reaction if necessary.
-
-
Chain Extension:
-
Dissolve the chain extender (e.g., 1,4-butanediol) in anhydrous DMAc.
-
Add the chain extender solution dropwise to the prepolymer solution. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
After the addition of the chain extender, continue the reaction for another 2-4 hours until the viscosity of the solution increases significantly, indicating the formation of a high molecular weight polyurethane.
-
-
Precipitation and Purification:
-
Once the reaction is complete, cool the polyurethane solution to room temperature.
-
Precipitate the sulfonated polyurethane by pouring the solution into a non-solvent such as deionized water or methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and residual solvent.
-
-
Drying: Dry the purified sulfonated polyurethane in a vacuum oven at 60-70°C until a constant weight is achieved.
Data Presentation
The properties of sulfonated polyurethanes are highly dependent on the molar ratios of the reactants, particularly the concentration of the sulfonated monomer (DMSS). The following tables summarize typical quantitative data for sulfonated polyurethanes.
| Property | Typical Range of Values | Characterization Method |
| Ion Exchange Capacity (IEC) | 0.2 - 1.5 meq/g | Titration |
| Water Uptake | 10 - 80% | Gravimetric Analysis |
| Tensile Strength | 10 - 50 MPa | Tensile Testing |
| Elongation at Break | 300 - 700% | Tensile Testing |
Note: The specific values will vary based on the exact composition and synthesis conditions.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-stage synthesis process of sulfonated polyurethanes using DMSS.
Caption: Workflow for the synthesis of sulfonated polyurethanes.
Drug Release Mechanisms from Sulfonated Polyurethane Matrix
This diagram illustrates the primary mechanisms by which a drug is released from a sulfonated polyurethane matrix in an aqueous environment.
Caption: Mechanisms of drug release from a sulfonated polyurethane matrix.
References
Application Notes and Protocols for Determining the Degree of Sulfonation in Modified PET
Introduction
Sulfonated Polyethylene Terephthalate (sPET) is a modified polymer with enhanced properties such as improved hydrophilicity, ion-exchange capacity, and thermal stability. These characteristics make it a valuable material in various applications, including the development of membranes for fuel cells, water treatment, and biomedical devices. The degree of sulfonation (DS), which represents the fraction of sulfonated monomer units, is a critical parameter that dictates the final properties of the material. Accurate and reliable determination of the DS is therefore essential for quality control, material characterization, and the optimization of the sulfonation process.
These application notes provide detailed protocols for the most common and effective methods used to determine the degree of sulfonation in modified PET. The described techniques include acid-base titration, elemental analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Overview of Analytical Methods
There are several analytical techniques available to quantify the degree of sulfonation in modified PET. The choice of method often depends on the required accuracy, the available equipment, and the nature of the sample.
-
Acid-Base Titration: A straightforward and cost-effective method that quantifies the sulfonic acid groups (-SO₃H) by titrating them with a standardized base.
-
Elemental Analysis (EA): This technique accurately measures the total sulfur content in the polymer, from which the degree of sulfonation can be calculated.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method that not only determines the degree of sulfonation but also provides detailed information about the polymer's microstructure, such as the location of the sulfonate groups on the aromatic rings.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily a qualitative technique used to confirm the successful incorporation of sulfonic acid groups into the PET structure by identifying their characteristic vibrational bands.[4][5]
Experimental Protocols
Method 1: Acid-Base Titration
This method is based on the principle of ion exchange, where the protons of the sulfonic acid groups are exchanged with cations from a salt solution, and the released protons are then titrated with a standard base.[6][7]
Materials:
-
Sulfonated PET (sPET) sample (dried)
-
2 M Sodium Chloride (NaCl) solution
-
0.01 M Sodium Hydroxide (NaOH) standard solution
-
Phenolphthalein indicator
-
Deionized water
-
Analytical balance
-
Beakers and Erlenmeyer flasks
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
Protocol:
-
Accurately weigh approximately 0.2-0.3 g of the dried sPET sample and record the weight (W_dry).
-
Place the sPET sample in a 250 mL beaker.
-
Add 100 mL of 2 M NaCl solution to the beaker to immerse the sample completely.
-
Stir the mixture for at least 24 hours at room temperature to ensure complete ion exchange between the H⁺ ions of the sulfonic acid groups and the Na⁺ ions from the solution.
-
After 24 hours, carefully remove the sPET sample from the NaCl solution. Wash the sample with a small amount of deionized water and collect the washing in the same beaker.
-
Add 2-3 drops of phenolphthalein indicator to the NaCl solution containing the exchanged H⁺ ions.
-
Titrate the solution with the standardized 0.01 M NaOH solution until a persistent pink color is observed.[8]
-
Record the volume of NaOH solution used (V_NaOH).
Calculation of Ion Exchange Capacity (IEC) and Degree of Sulfonation (DS):
The Ion Exchange Capacity (IEC) in meq/g is calculated as follows: IEC = (V_NaOH × C_NaOH) / W_dry where:
-
V_NaOH is the volume of NaOH solution used in liters (L)
-
C_NaOH is the concentration of the NaOH solution in mol/L
-
W_dry is the weight of the dry sPET sample in grams (g)
The Degree of Sulfonation (DS) can then be calculated using the following formula: DS = (M_PET × IEC) / (1 - M_SO3 × IEC) where:
-
M_PET is the molecular weight of the repeating unit of PET (192.17 g/mol )
-
M_SO3 is the molecular weight of the SO₃ group (80.06 g/mol )
Method 2: Elemental Analysis (EA)
Elemental analysis provides a direct measurement of the sulfur content in the sPET, which can be used to calculate the degree of sulfonation. This method is highly accurate and can be automated.[9][10]
Materials:
-
Dried sPET sample
-
Tin capsules for solid samples
-
Elemental analyzer (CHNS/O)
Protocol:
-
Ensure the elemental analyzer is calibrated according to the manufacturer's instructions, using appropriate standards.
-
Accurately weigh 1-2 mg of the finely ground and dried sPET sample into a tin capsule.
-
Seal the capsule and place it in the autosampler of the elemental analyzer.
-
Run the analysis to determine the weight percentage of sulfur (S%).
-
Perform the measurement in triplicate for each sample to ensure reproducibility.
Calculation of Degree of Sulfonation (DS):
The Degree of Sulfonation (DS) is calculated using the following equation: DS = (S% × M_PET) / (A_S × 100 - S% × M_SO3H) where:
-
S% is the weight percentage of sulfur from the elemental analysis
-
M_PET is the molecular weight of the repeating unit of PET (192.17 g/mol )
-
A_S is the atomic weight of sulfur (32.06 g/mol )
-
M_SO3H is the molecular weight of the sulfonic acid group (81.07 g/mol )
Method 3: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a highly effective method for determining the DS and provides structural information about the sulfonated polymer.[2][11]
Materials:
-
Dried sPET sample
-
Deuterated solvent (e.g., Trifluoroacetic acid-d (TFA-d) or a mixture of tetrachloroethane-d2/TFA-d)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Dissolve 10-20 mg of the dried sPET sample in a suitable deuterated solvent in an NMR tube. Ensure complete dissolution.
-
Acquire the ¹H NMR spectrum of the sample according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Identify the characteristic peaks. For PET, the aromatic protons of the terephthalate unit typically appear around 8.1 ppm.[12] Upon sulfonation, new aromatic signals will appear at different chemical shifts. The protons ortho to the sulfonate group are often shifted downfield.
-
Integrate the area of the aromatic protons of the non-sulfonated repeating units and the area of the protons corresponding to the sulfonated units.
Calculation of Degree of Sulfonation (DS):
The Degree of Sulfonation (DS) can be calculated by comparing the integration values of the signals from the sulfonated and non-sulfonated aromatic rings. The exact formula will depend on the specific peaks chosen for integration. For example, if a new peak appears for a proton on the sulfonated ring, the DS can be calculated as:
DS = A_sulfonated / (A_sulfonated + A_non-sulfonated) where:
-
A_sulfonated is the integrated area of a specific proton on the sulfonated ring.
-
A_non-sulfonated is the integrated area of a corresponding proton on the non-sulfonated ring.
Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the qualitative confirmation of the presence of sulfonic acid groups in the modified PET.
Materials:
-
Dried sPET sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Obtain a background spectrum.
-
Place a small amount of the dried sPET sample on the ATR crystal.
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 600 cm⁻¹.
-
Compare the spectrum of the sPET with that of the unmodified PET.
Interpretation: Look for the appearance of new characteristic absorption bands in the sPET spectrum, which confirm the presence of sulfonic acid groups. These include:
-
~1225 cm⁻¹: Asymmetric stretching of S=O
-
~1080 cm⁻¹: Symmetric stretching of S=O
-
~1025 cm⁻¹: S-O stretching
-
~700-800 cm⁻¹: C-S stretching
The spectrum of unmodified PET will show characteristic peaks for the ester group (C=O stretch around 1715 cm⁻¹) and the aromatic ring.[13][14]
Data Presentation
The following table summarizes the key aspects of each analytical method for determining the degree of sulfonation in modified PET.
| Method | Principle | Type of Analysis | Advantages | Disadvantages |
| Acid-Base Titration | Ion exchange followed by neutralization titration.[7] | Quantitative | Cost-effective, simple equipment, straightforward procedure. | Can be affected by acidic impurities, polymer precipitation may occur in certain solvents. |
| Elemental Analysis | Combustion of the sample to determine the elemental composition (specifically sulfur content).[1] | Quantitative | High accuracy and precision, automated, small sample size required. | Indirect method, requires expensive instrumentation, does not provide structural information. |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of protons to identify and quantify different chemical environments.[2] | Quantitative & Qualitative | Provides detailed structural information (position of sulfonation), highly accurate. | Requires expensive equipment, polymer must be soluble in a suitable deuterated solvent. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecular vibrations.[4] | Qualitative | Fast, non-destructive, provides confirmation of functional groups. | Generally not suitable for accurate quantification, peak overlap can be an issue. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the analytical methods.
Caption: General experimental workflow for determining the degree of sulfonation in sPET.
Caption: Relationship between analytical methods and the information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. Degree of sulfonation and microstructure of post-sulfonated polyethersulfone studied by NMR spectroscopy [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of SPEEK sulfonation degree by titration | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 8. CN101343356A - Method for sulfonated modified waste polyester plastics - Google Patents [patents.google.com]
- 9. spectro-lab.pl [spectro-lab.pl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Incorporation of Dimethyl 5-sulfoisophthalate sodium salt in Polyester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 5-sulfoisophthalate sodium salt (DM5S) in polyester synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of DM5S into polyester, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the melt viscosity of my polyester significantly higher than expected after adding DM5S?
Answer:
Increased melt viscosity is a common observation when incorporating ionic comonomers like DM5S into a polyester backbone.
-
Cause: The sodium sulfonate groups (-SO3Na) on the DM5S monomer introduce strong ionic interactions between the polymer chains. These ionic clusters act as physical crosslinks, restricting chain mobility and leading to a higher melt viscosity.[1]
-
Solution:
-
Reduce DM5S Concentration: A lower concentration of DM5S will result in fewer ionic interactions and a less pronounced increase in melt viscosity.
-
Increase Polymerization Temperature: Higher temperatures can help to disrupt the ionic associations, leading to a decrease in melt viscosity. However, be cautious of potential thermal degradation of the polymer.
-
Use a Process Aid: Certain additives can help to reduce melt viscosity, but their compatibility with your specific polyester system must be evaluated.
-
Question 2: I am observing frequent fiber breakage during the melt spinning of my DM5S-modified polyester. What could be the cause?
Answer:
Fiber breakage during spinning is often linked to the molecular weight and melt homogeneity of the polymer.
-
Cause 1: Low Molecular Weight: The incorporation of DM5S can sometimes lead to a lower final molecular weight of the copolyester. This results in weaker fibers that are more prone to breaking under the stress of the spinning process.[1]
-
Solution 1:
-
Optimize Polymerization Conditions: Adjust reaction time, temperature, and catalyst concentration to favor the achievement of a higher molecular weight.
-
Solid-State Polymerization (SSP): An additional SSP step after melt polymerization can be employed to increase the molecular weight of the polymer.
-
-
Cause 2: Inhomogeneous Melt: Poor dispersion of the DM5S monomer can lead to localized areas of high ionic concentration, resulting in an inhomogeneous melt and weak points in the fiber.
-
Solution 2:
-
Ensure Thorough Mixing: Optimize the mixing process during polymerization to ensure a uniform distribution of the DM5S comonomer.
-
Pre-react DM5S: Consider pre-reacting the DM5S with ethylene glycol to form sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE) before adding it to the main polymerization reaction.[2][3] This can improve its incorporation into the polymer chain.
-
Question 3: The final polyester product shows poor hydrolytic stability and degrades faster than desired. Why is this happening?
Answer:
The presence of sulfonate groups can increase the hydrophilicity of the polyester, making it more susceptible to hydrolysis.
-
Cause: The ionic sulfonate groups attract water molecules, which can then attack the ester linkages in the polymer backbone, leading to chain scission and degradation.[4][5] The sulfonate groups themselves can also catalyze the formation of diethylene glycol (DEG) as a side reaction, which can further increase the polymer's susceptibility to degradation.
-
Solution:
-
Control DM5S Content: A lower concentration of DM5S will result in a more hydrophobic polymer with improved hydrolytic stability.
-
Minimize Water Content: Ensure all reactants and the reaction environment are as dry as possible to minimize water-initiated degradation during polymerization and storage.
-
End-Capping: Consider end-capping the polymer chains to reduce the number of terminal hydroxyl groups that can initiate hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding Dimethyl 5-sulfoisophthalate sodium salt (DM5S) to polyester?
A1: The primary purpose of incorporating DM5S into the polyester backbone is to introduce anionic sulfonate groups (-SO3Na). These groups serve as dyeing sites for cationic dyes, resulting in a cationic dyeable polyester (CDP).[2][3] This modification allows for a wider range of vibrant colors and can improve the dye uptake and wash fastness of the resulting fibers.
Q2: How does DM5S affect the thermal properties of the polyester, such as glass transition temperature (Tg) and melting point (Tm)?
A2: The incorporation of the bulky and ionic DM5S monomer disrupts the regular packing of the polyester chains. This leads to a decrease in crystallinity and a corresponding reduction in both the glass transition temperature (Tg) and the melting point (Tm) of the copolyester.[6]
Q3: Are there any common side reactions to be aware of when using DM5S in polyester synthesis?
A3: Yes, a common side reaction is the formation of diethylene glycol (DEG). The sulfonate groups from the DM5S can catalyze the etherification of ethylene glycol, leading to the incorporation of DEG units into the polymer chain. This can affect the final properties of the polyester, including its thermal stability and dyeability. Additionally, self-polymerization of the DM5S-glycol adduct (SIPE) can occur if not properly controlled.
Q4: What is the recommended method for incorporating DM5S into the polyester?
A4: It is often recommended to first transesterify DM5S (also known as SIPM) with an excess of ethylene glycol to form sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE). This SIPE monomer is then added to the main polymerization reaction with terephthalic acid and ethylene glycol. This two-step approach can lead to a more uniform incorporation of the sulfonate groups into the polyester backbone.[2][3]
Data Presentation
Table 1: Effect of Sulfonated Comonomer (SIPA) Content on the Intrinsic Viscosity of Copolyester
| Sample | SIPA Content (mol%) | Intrinsic Viscosity [η] (dL/g) |
| S0 | 0 | 0.68 |
| S1.5 | 1.5 | 0.65 |
| S3.0 | 3.0 | 0.62 |
Note: Data adapted from a study on a similar sulfonated comonomer, sodium isophthalic acid-5-sulfonate (SIPA). The trend of decreasing intrinsic viscosity with increasing sulfonate content is expected to be similar for DM5S.
Experimental Protocols
Key Experiment: Synthesis of Cationic Dyeable Polyester (CDP) via a Two-Step Process
Objective: To synthesize a cationic dyeable polyester by incorporating Dimethyl 5-sulfoisophthalate sodium salt (DM5S).
Step 1: Synthesis of Sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE) from DM5S
-
Reactants:
-
Dimethyl 5-sulfoisophthalate sodium salt (DM5S / SIPM)
-
Ethylene glycol (EG)
-
Catalyst (e.g., Zinc Acetate)
-
-
Procedure:
-
Charge a reaction vessel with DM5S and a molar excess of ethylene glycol.
-
Add the catalyst to the mixture.
-
Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction. The reaction is typically carried out at temperatures between 160-200°C.
-
Methanol is produced as a byproduct and should be continuously removed from the reaction vessel to drive the reaction to completion.
-
The reaction is considered complete when the evolution of methanol ceases. The resulting product is SIPE dissolved in ethylene glycol.
-
Step 2: Polycondensation to form Cationic Dyeable Polyester (CDP)
-
Reactants:
-
Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
SIPE solution from Step 1
-
Polycondensation catalyst (e.g., Antimony trioxide)
-
-
Procedure:
-
In a separate reactor, charge TPA (or DMT) and ethylene glycol.
-
Heat the mixture under pressure to initiate the esterification (or transesterification) reaction, forming bis(2-hydroxyethyl) terephthalate (BHET). Water (or methanol) is removed as a byproduct.
-
Once the initial esterification is complete, add the SIPE solution from Step 1 to the reactor.
-
Add the polycondensation catalyst.
-
Gradually increase the temperature (typically to 260-280°C) and reduce the pressure (to create a vacuum).
-
The polycondensation reaction proceeds, with the elimination of ethylene glycol, to increase the molecular weight of the polymer.
-
The reaction is continued until the desired melt viscosity is achieved.
-
The resulting molten CDP is then extruded, cooled, and pelletized.
-
Mandatory Visualization
Caption: Workflow for the synthesis of cationic dyeable polyester.
Caption: Logical flow for troubleshooting common problems.
References
- 1. sanyo-chemical.co.jp [sanyo-chemical.co.jp]
- 2. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing hydrolysis of "Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate" during polymerization
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate during polymerization processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern during its polymerization?
This compound is an aromatic sulfonate compound containing two methoxycarbonyl (ester) groups. It is used as a specialty monomer to incorporate sulfonate functionality into polymers, which can enhance properties such as dyeability, hydrophilicity, and ion exchange capability.
Hydrolysis is a significant concern because the ester linkages (methoxycarbonyl groups) are susceptible to cleavage in the presence of water, especially under the high temperatures and potentially acidic or basic conditions used in polymerization. This hydrolysis reverts the ester back to a carboxylic acid and methanol, which can disrupt the stoichiometry of the polymerization reaction, lead to lower molecular weight polymers, and alter the final properties of the material.
Q2: What are the primary factors that promote the hydrolysis of this compound during polymerization?
The primary factors that promote hydrolysis are:
-
Presence of Water: Water is a key reactant in the hydrolysis of esters.
-
High Temperatures: Polymerization reactions, particularly melt polycondensation, are often conducted at elevated temperatures, which accelerates the rate of hydrolysis.
-
pH: Both acidic and basic conditions can catalyze ester hydrolysis.[1] The sulfonate group itself is the salt of a strong acid and can create a locally acidic environment.
-
Catalysts: Some polymerization catalysts can also promote side reactions, including hydrolysis.
Q3: What are the observable signs that hydrolysis of this compound may be occurring during my polymerization?
Signs of significant hydrolysis during polymerization can include:
-
Lower than expected polymer molecular weight or intrinsic viscosity. This is because the formation of carboxylic acid groups from hydrolysis can disrupt the stoichiometric balance of functional groups required for high polymer chain growth.
-
Poor batch-to-batch reproducibility.
-
Changes in the melt viscosity during polymerization.
-
Gas evolution (methanol).
-
Alterations in the final polymer's properties, such as reduced thermal stability or changes in solubility.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving issues related to the hydrolysis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing hydrolysis of this compound.
Detailed Troubleshooting Steps
Issue 1: Low Polymer Molecular Weight
-
Possible Cause: Stoichiometric imbalance due to hydrolysis of the ester groups on this compound.
-
Troubleshooting Steps:
-
Verify Monomer Purity and Dryness: Ensure all monomers, including this compound, and any solvents are thoroughly dried before use. The presence of water is a primary driver of hydrolysis.
-
Optimize Reaction Temperature: While high temperatures are necessary for polymerization, excessive heat can accelerate hydrolysis. Attempt to lower the polymerization temperature or shorten the reaction time at higher temperatures.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Inconsistent Batch-to-Batch Results
-
Possible Cause: Variable moisture content in reactants or the reaction environment.
-
Troubleshooting Steps:
-
Standardize Drying Procedures: Implement a consistent and verifiable drying protocol for all monomers and solvents.
-
Control Reaction Atmosphere: Ensure a consistent, dry, inert atmosphere for every reaction.
-
Catalyst Handling: Ensure the catalyst is stored and handled under anhydrous conditions.
-
Quantitative Data on Factors Affecting Hydrolysis
The following table summarizes the expected qualitative and quantitative impact of key parameters on the hydrolysis of aromatic sulfonate esters. The data is based on general principles of ester hydrolysis and studies of similar compounds.
| Parameter | Condition | Expected Impact on Hydrolysis Rate |
| Temperature | Increase from 240°C to 260°C | Significant increase |
| Moisture Content | Increase from <50 ppm to 200 ppm | Moderate to significant increase |
| pH | Shift from neutral to acidic (pH < 6) | Increase |
| pH | Shift from neutral to basic (pH > 8) | Significant increase |
| Catalyst | Use of a strong acid catalyst | Significant increase |
Experimental Protocols
Illustrative Protocol for Melt Polycondensation to Minimize Hydrolysis
This protocol provides a general methodology for the synthesis of a sulfonated copolyester using this compound, aiming to minimize its hydrolysis.
Materials:
-
Dimethyl terephthalate (DMT)
-
This compound
-
Ethylene glycol (EG)
-
Antimony(III) oxide (catalyst)
-
Zinc acetate (ester exchange catalyst)
Procedure:
-
Drying of Reactants:
-
Dry all monomers and catalysts in a vacuum oven at a temperature appropriate for each material to a moisture content of <50 ppm.
-
-
Esterification/Transesterification Stage:
-
Charge the reaction vessel with dimethyl terephthalate, this compound, ethylene glycol (in a molar excess), and zinc acetate.
-
Heat the mixture under a slow stream of dry nitrogen to 180-220°C.
-
Methanol will be evolved and should be collected. The reaction is typically continued until about 90% of the theoretical amount of methanol is collected.
-
-
Polycondensation Stage:
-
Add antimony(III) oxide to the reaction mixture.
-
Gradually increase the temperature to 260-280°C while simultaneously reducing the pressure (applying a vacuum).
-
The excess ethylene glycol will be removed under vacuum.
-
The viscosity of the melt will increase as the polymerization proceeds. The reaction is continued until the desired melt viscosity or stirrer torque is achieved.
-
To minimize hydrolysis, it is crucial to remove water and ethylene glycol efficiently during this stage.
-
-
Polymer Isolation:
-
Extrude the polymer melt from the reactor under nitrogen pressure into a cold water bath to quench the reaction and solidify the polymer.
-
The resulting polymer strand is then pelletized.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical pathway of hydrolysis and its impact on the polymerization process.
Caption: Chemical pathway of this compound hydrolysis and its effect on polymerization.
References
Technical Support Center: Managing Melt Viscosity in Polyester Synthesis with SIPM
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium dimethyl isophthalate-5-sulfonate (SIPM) in polyester synthesis. The inclusion of SIPM, an ionic comonomer, is a common strategy to enhance properties like dyeability and hydrophilicity, but it can also lead to a significant increase in melt viscosity, posing processing challenges. This guide offers practical solutions and detailed protocols to manage these effects.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Question: Why did the melt viscosity of my polyester reaction increase dramatically after adding SIPM?
Answer: The sharp increase in melt viscosity upon the introduction of SIPM is an expected outcome due to ionic aggregation. The sulfonate groups (-SO₃⁻Na⁺) on the SIPM monomer introduce strong ionic interactions between the polyester chains. In the low-dielectric polymer melt, these ionic groups cluster together to form physical crosslinks, which significantly restrict chain mobility and, as a result, increase the melt viscosity. This phenomenon is characteristic of ionomers, where even a small concentration of ionic groups can lead to substantial changes in rheological properties.
Question: My polyester melt with SIPM is too viscous to stir or extrude. What are my options to reduce the viscosity?
Answer: You have several process parameters you can adjust to manage high melt viscosity:
-
Increase Reaction Temperature: Raising the temperature can provide the polymer chains with enough thermal energy to overcome the ionic associations, leading to a decrease in viscosity. However, be cautious of potential thermal degradation of your polyester, which can lead to a reduction in molecular weight and compromised mechanical properties. It is crucial to find an optimal temperature that balances processability with polymer stability.
-
Reduce SIPM Concentration: The most direct way to lower viscosity is to decrease the amount of SIPM in your formulation. The viscosity increase is highly dependent on the concentration of ionic groups. Even a small reduction in the mole percentage of SIPM can lead to a significant drop in melt viscosity.
-
Use a Co-solvent or Plasticizer: In some applications, the addition of a high-boiling point polar co-solvent or a plasticizer can help to solvate the ionic aggregates, reducing their interaction strength and lowering the overall melt viscosity. The compatibility of the additive with your polyester and its effect on the final product properties must be carefully considered.
-
Control Molecular Weight: Higher molecular weight polymers will inherently have higher viscosity.[1] If the viscosity is unmanageably high, you may need to target a lower molecular weight for your polyester by adjusting the monomer stoichiometry or reaction time.
Question: I'm observing gel formation in my reactor. Is this related to the SIPM?
Answer: While SIPM introduces strong physical crosslinks, it should not cause chemical gelation (the formation of irreversible covalent crosslinks) on its own. However, the high viscosity caused by SIPM can lead to localized overheating if the stirring is not efficient, which in turn could initiate side reactions and chemical crosslinking, leading to gel formation. Ensure your reactor's agitation is robust enough to maintain a homogenous temperature throughout the melt. Also, check for any multifunctional impurities in your monomers that could act as crosslinking agents.
Frequently Asked Questions (FAQs)
What is a typical concentration range for SIPM in polyester synthesis?
The concentration of SIPM is typically kept low, usually in the range of 1-5 mole percent relative to the diacid monomers. This concentration is generally sufficient to impart the desired properties (like cationic dyeability) without making the melt viscosity prohibitively high for processing.
How does SIPM affect the crystallization behavior of polyester?
The ionic aggregates formed by SIPM can act as nucleating agents, which may increase the rate of crystallization. However, the restriction of chain mobility due to these ionic crosslinks can also hinder the overall crystallization process, potentially leading to lower overall crystallinity. The net effect will depend on the concentration of SIPM and the thermal history of the polymer.
What is the best way to measure the melt viscosity of my SIPM-modified polyester?
Several techniques are suitable for characterizing the melt viscosity of polymers:
-
Capillary Rheometry: This method is useful for measuring viscosity at high shear rates, which are often relevant to processing conditions like extrusion and fiber spinning.[1]
-
Rotational Rheometry: This technique allows for the determination of viscosity over a range of shear rates and can also be used to study the viscoelastic properties of the melt, providing insights into the polymer's structure and the strength of the ionic interactions.
-
Melt Flow Index (MFI): While a simpler quality control measurement rather than a fundamental rheological characterization, the MFI can provide a practical indication of the polymer's flowability under specific conditions of temperature and load.[2]
Data Presentation
The inclusion of SIPM has a pronounced effect on the melt viscosity of polyesters. The following table provides an illustrative example of the expected trend in melt viscosity with increasing SIPM content. Note: These are representative values and the actual viscosity will depend on the specific polyester system, molecular weight, and measurement conditions.
| SIPM Concentration (mol%) | Intrinsic Viscosity (dL/g) | Melt Viscosity (Pa·s) at 280°C | Glass Transition Temperature (°C) | General Observations |
| 0 | 0.65 | 500 | 75 | Standard polyester melt behavior. |
| 1 | 0.66 | 1500 | 78 | Noticeable increase in viscosity. |
| 2 | 0.65 | 4500 | 81 | Significant thickening, processing requires higher temperature/torque. |
| 3 | 0.67 | >10000 | 84 | Very high viscosity, may be difficult to process with standard equipment. |
| 5 | 0.66 | Extremely high | 88 | Approaches a physically crosslinked network, may exhibit rubbery behavior. |
Detailed Experimental Protocols
Protocol 1: Synthesis of SIPM-Modified Polyester via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation process for synthesizing a polyester modified with SIPM.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Sodium dimethyl isophthalate-5-sulfonate (SIPM)
-
Catalyst (e.g., Zinc Acetate for transesterification, Antimony Trioxide for polycondensation)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Reactor Setup:
-
Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
Ensure all glassware is thoroughly dried to prevent hydrolytic degradation.
-
-
Transesterification Stage:
-
Charge the reactor with DMT, EG (in a molar excess, e.g., 1:2.2 molar ratio), SIPM (e.g., 1-3 mol% of DMT), and the transesterification catalyst.
-
Heat the reactor under a slow stream of nitrogen to 180-220°C.
-
Methanol will be generated as a byproduct and should be collected through the distillation column.
-
Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst and the stabilizer to the reactor.
-
Gradually increase the temperature to 270-290°C while simultaneously reducing the pressure in stages to below 1 Torr.
-
The excess ethylene glycol will distill off.
-
Viscosity Monitoring: This is the critical stage for managing viscosity. The torque on the mechanical stirrer will increase as the molecular weight and viscosity of the polymer build. This can be monitored to determine the endpoint of the reaction. For highly viscous melts due to SIPM, you may need to operate at the higher end of the temperature range to maintain stirrability.
-
Continue the reaction until the desired stirrer torque (indicating the target melt viscosity) is achieved.
-
-
Product Extrusion and Quenching:
-
Once the target viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.
-
The resulting strand is then pelletized for further analysis and processing.
-
Protocol 2: Melt Viscosity Measurement using a Rotational Rheometer
Instrumentation:
-
Rotational rheometer with a parallel plate or cone-and-plate geometry.
-
Inert atmosphere (e.g., nitrogen) to prevent polymer degradation during the measurement.
Procedure:
-
Sample Preparation:
-
Dry the polyester pellets in a vacuum oven at an appropriate temperature (e.g., 120-140°C) for several hours to remove any absorbed moisture, which can significantly affect viscosity measurements.[3]
-
If not in pellet form, press a thin film of the polymer for testing.
-
-
Measurement:
-
Set the rheometer to the desired measurement temperature (e.g., 280°C).
-
Place the dried sample onto the lower plate of the rheometer and bring the upper plate down to the desired gap setting.
-
Allow the sample to thermally equilibrate for several minutes.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to measure the complex viscosity as a function of angular frequency. This provides a comprehensive view of the material's rheological behavior.
-
Alternatively, perform a steady shear rate sweep to measure viscosity as a function of shear rate.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Recycled Polymer on Melt Viscosity and Crystallization Temperature of Polyester Elastomer Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of Melt Viscosity of Polyethylene Terephthalate to Solution Intrinsic Viscosity - Azurr-Technology, s.r.o. [azurr-tech.cz]
Technical Support Center: Optimizing Catalyst Concentration for SiPM Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silicon Photomultipliers (SiPMs) and their incorporation with scintillators. The focus is on optimizing the catalyst concentration in optical coupling agents to ensure a robust and efficient assembly.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of coupling SiPMs to scintillators using catalyzed optical adhesives.
Issue 1: Optical Adhesive Curing Too Quickly
Symptoms:
-
The adhesive becomes too viscous to work with before the SiPM and scintillator are properly aligned.
-
Air bubbles are trapped in the optical interface.
-
The final bond shows signs of stress, such as crazing or delamination.
Possible Cause:
-
The catalyst concentration is too high, leading to an accelerated curing reaction.[1]
Troubleshooting Steps:
-
Reduce Catalyst Concentration: Decrease the catalyst-to-resin ratio in small increments (e.g., by 10-20%) in subsequent preparations.
-
Lower Curing Temperature: If permissible for the chosen adhesive, curing at a lower temperature can slow down the reaction rate.[2]
-
Work in a Controlled Environment: Prepare and apply the adhesive in a temperature-controlled environment to ensure consistent working times.
-
Degas the Mixture: Before application, degas the adhesive mixture under vacuum to remove dissolved gases that can form bubbles.
Issue 2: Optical Adhesive Curing Too Slowly or Not at All
Symptoms:
-
The adhesive remains tacky or liquid long after the recommended curing time.
-
The SiPM and scintillator can be easily pulled apart.
-
The optical interface appears cloudy or shows phase separation.
Possible Causes:
-
The catalyst concentration is too low, resulting in an incomplete or very slow curing process.[1]
-
Inadequate mixing of the catalyst with the resin.
-
The curing temperature is too low for the catalyst to be effective.
Troubleshooting Steps:
-
Increase Catalyst Concentration: Incrementally increase the catalyst-to-resin ratio. Be cautious not to overshoot the optimal concentration.
-
Ensure Thorough Mixing: Mix the catalyst and resin thoroughly according to the manufacturer's instructions to ensure a homogeneous mixture.
-
Verify Curing Temperature: Confirm that the curing oven or environment is at the temperature specified in the adhesive's technical data sheet.
-
Check for Inhibitors: Ensure that all surfaces and mixing tools are clean and free from contaminants that could inhibit the catalytic reaction.
Issue 3: Degraded Optical Performance After Curing
Symptoms:
-
Reduced light output from the scintillator-SiPM assembly.
-
Discoloration (e.g., yellowing) of the optical adhesive.[5]
Possible Causes:
-
An incorrect catalyst concentration may affect the final refractive index of the adhesive, leading to a mismatch with the scintillator or SiPM window and causing light loss.[3][6]
-
Excess catalyst can sometimes lead to chemical reactions that cause discoloration and increased light absorption over time.[5]
-
The catalyst may not be compatible with the SiPM's protective coating, causing damage or clouding.
Troubleshooting Steps:
-
Optimize Refractive Index: Refer to the adhesive's datasheet for information on how catalyst concentration might affect the refractive index. Aim for an index that closely matches the scintillator and SiPM window.
-
Perform Transmission Spectroscopy: Before bonding the actual components, cure a thin film of the adhesive with the intended catalyst concentration between two glass slides and measure its spectral transmission to check for any absorption in the wavelength range of interest.[7]
-
Test for SiPM Compatibility: Apply a small amount of the catalyzed adhesive to a test SiPM (or a compatible material) to check for any adverse reactions before proceeding with the final assembly.
-
Consider a Different Adhesive System: If the issue persists, it may be necessary to select an alternative optical adhesive with a more stable post-cure optical performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the optical adhesive used for SiPM incorporation?
A1: The catalyst is a chemical agent that initiates or accelerates the curing (hardening) process of the optical adhesive, which is typically a two-part epoxy or silicone.[1] It allows the adhesive to transition from a liquid to a solid state, forming a stable bond between the SiPM and the scintillator.
Q2: How does catalyst concentration affect the curing time?
A2: Generally, a higher catalyst concentration leads to a faster curing time, while a lower concentration results in a slower cure.[1] It is crucial to find the right balance to allow for sufficient working time for proper alignment while ensuring a complete and timely cure.
Q3: Can the wrong catalyst concentration damage the SiPM?
A3: Yes, potentially. An excessively high catalyst concentration can lead to a rapid, exothermic reaction (release of heat) which could damage the sensitive SiPM.[8] Additionally, some catalysts or their byproducts could be chemically incompatible with the SiPM's coating, leading to degradation of the optical interface.
Q4: Does the catalyst affect the optical properties of the cured adhesive?
A4: While the primary components of the adhesive determine its baseline optical properties, the catalyst concentration can have a subtle effect. An incorrect concentration might slightly alter the final refractive index or contribute to long-term discoloration, both of which can impact light transmission and the overall performance of the detector.[9]
Q5: How can I determine the optimal catalyst concentration for my specific application?
A5: The manufacturer's datasheet for the optical adhesive is the best starting point. However, for sensitive applications like SiPM coupling, it is advisable to perform a series of tests with slightly varying catalyst concentrations. The goal is to find a concentration that provides a manageable pot life, a reasonable curing time, and results in the best optical performance and bond strength.
Data Presentation
Table 1: Properties of Common Optical Coupling Materials for SiPMs
| Material Type | Common Examples | Refractive Index (approx.) | Operating Temperature Range (°C) | Curing Mechanism | Key Characteristics |
| Optical Grease | Saint-Gobain BC-630, OG0010 | 1.46 - 1.47 | -40 to 200 | Non-curing | Non-permanent, easy to apply and remove. Good for temporary setups. |
| Optical Gels | Optical Gel OG100-173 | ~1.46 | -40 to 80 | Non-curing | Thicker consistency than grease, provides some mechanical stability. |
| UV-Curing Adhesives | Norland Optical Adhesive 61 (NOA61), Dymax 9-20557 | 1.52 - 1.56 | -50 to 90 | UV Light | Fast curing, good optical clarity. Requires a UV light source for curing. |
| Two-Part Epoxies | Loctite 3104, various | 1.50 - 1.57 | -55 to 150 | Catalyst/Heat | Strong, permanent bond. Curing time can be controlled by catalyst concentration and temperature.[2][5] |
| Two-Part Silicones | BLUESIL V-788 | ~1.41 | -60 to 200 | Catalyst | Flexible bond, good for materials with different coefficients of thermal expansion. |
Note: The properties listed are typical values and can vary between specific products. Always consult the manufacturer's datasheet for precise information.
Experimental Protocols
Protocol: Evaluation of Optimal Catalyst Concentration for SiPM-Scintillator Coupling
Objective: To determine the catalyst concentration for a two-part optical adhesive that results in optimal light collection and energy resolution for a SiPM-scintillator assembly.
Materials:
-
SiPM and preamplifier
-
Scintillation crystal (e.g., LYSO, GAGG)
-
Two-part optical adhesive (resin and catalyst)
-
Radioactive source (e.g., ¹³⁷Cs)
-
Digital oscilloscope or data acquisition system
-
Temperature-controlled curing oven
-
Vacuum chamber for degassing
-
Precision scale and mixing supplies
Methodology:
-
Preparation of Adhesive Mixtures:
-
Prepare several batches of the optical adhesive, each with a different catalyst-to-resin ratio (e.g., 0.8x, 1.0x, 1.2x the manufacturer's recommended concentration).
-
Thoroughly mix each batch and degas under vacuum to remove air bubbles.
-
-
Assembly of Detector Prototypes:
-
For each catalyst concentration, couple a SiPM to a scintillator crystal.
-
Apply a consistent, thin layer of the prepared adhesive to the face of the scintillator.
-
Carefully press the SiPM onto the adhesive, ensuring a uniform bond line with no trapped air.
-
Secure the assembly and cure according to the desired temperature profile.
-
-
Data Acquisition:
-
Once cured, connect each SiPM-scintillator assembly to the preamplifier and data acquisition system.
-
Place the radioactive source at a fixed distance from the detector.
-
Acquire a sufficient number of scintillation event waveforms to generate a stable energy spectrum.
-
-
Analysis:
-
For each prototype, generate an energy spectrum from the acquired data.
-
Determine the photopeak position (indicative of light output) and the full width at half maximum (FWHM) of the photopeak.
-
Calculate the energy resolution (%FWHM) for each catalyst concentration.
-
Compare the light output and energy resolution across the different prototypes. The optimal catalyst concentration will correspond to the assembly with the highest light output and best energy resolution.
-
Mandatory Visualizations
Caption: Workflow for optimizing catalyst concentration.
Caption: Troubleshooting logic for SiPM coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Optical Coupling Materials in Scintillation Detectors Post Temperature Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. electronics.org [electronics.org]
- 6. epotek.com [epotek.com]
- 7. mdpi.com [mdpi.com]
- 8. March 1, 2024 - SiPM Readout Method to Improve Scintillation Performance | Berkeley Nucleonics Corporation [berkeleynucleonics.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Controlling Diethylene Glycol (DEG) Formation in Copolyester Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of diethylene glycol (DEG) during copolyester synthesis. It is intended for researchers, scientists, and professionals in drug development who work with polyesters.
Troubleshooting Guide
This section addresses specific issues that may arise during copolyester synthesis, leading to elevated levels of diethylene glycol.
Question: What are the primary causes of high diethylene glycol (DEG) content in my copolyester?
High DEG content in copolyesters is primarily a result of a side reaction occurring during the polymerization process. The main causes can be categorized as follows:
-
High Reaction Temperature: The formation of DEG is significantly accelerated at elevated temperatures.[1][2] During the esterification or transesterification and polycondensation stages, high temperatures can promote the etherification reaction that leads to DEG.
-
Prolonged Reaction Time: Longer residence times at high temperatures increase the likelihood of side reactions, including the formation of DEG.
-
Catalyst Type and Concentration: Certain catalysts, particularly those containing zinc, can promote the formation of DEG more than others.[3] The concentration of the catalyst also plays a crucial role; higher concentrations can lead to increased DEG formation.[4]
-
pH of the Reaction Mixture: Acidic conditions can catalyze the dehydration of ethylene glycol to form DEG. The presence of acidic impurities in the raw materials or the generation of acidic byproducts during the reaction can contribute to a lower pH.
-
Ethylene Glycol (EG) to Terephthalic Acid (TPA) Molar Ratio: A higher molar ratio of EG to TPA can increase the probability of DEG formation due to the increased availability of hydroxyl groups.
Question: How can I minimize DEG formation during the esterification/transesterification stage?
The esterification/transesterification stage is a critical phase where a significant portion of DEG can be formed.[1][5] To minimize its formation:
-
Optimize Reaction Temperature: Maintain the lowest possible temperature that still allows for an efficient reaction rate. For PET synthesis, the reesterification temperature is ideally kept lower, as ether formation is negligible at temperatures around 195°C but increases significantly at higher temperatures.[4]
-
Control Reaction Time: Minimize the duration of the esterification/transesterification stage to reduce the exposure of the reactants to high temperatures.
-
Select Appropriate Catalysts: Choose catalysts that have a lower tendency to promote DEG formation. While zinc acetate is an effective catalyst, it is also known to increase DEG levels.[3] Consider using catalysts based on antimony, titanium, or germanium, or a combination of catalysts that can achieve the desired reaction rate with lower DEG by-product formation.
-
Ensure Purity of Raw Materials: Use high-purity terephthalic acid (TPA) or dimethyl terephthalate (DMT) and ethylene glycol (EG) to avoid introducing acidic impurities that can catalyze DEG formation.
Question: What is the impact of catalyst choice on DEG formation?
The choice of catalyst has a significant impact on the formation of DEG. Different metal-based catalysts exhibit varying activities towards the etherification side reaction.
-
Zinc Catalysts: Zinc acetate is a commonly used and effective catalyst for esterification, but it is also known to promote the formation of DEG.[3]
-
Antimony Catalysts: Antimony trioxide is a widely used polycondensation catalyst and generally leads to lower levels of DEG compared to zinc catalysts.
-
Titanium and Germanium Catalysts: These are also used in polyester synthesis and can offer a good balance between reactivity and selectivity, with a lower propensity for DEG formation compared to zinc-based catalysts.
-
Compound Catalysts: In some cases, using a combination of catalysts can provide synergistic effects, leading to a reduction in DEG content. For instance, a combination of antimony and aluminum compounds has been shown to decrease DEG levels.
Question: How do I control reaction temperature and pressure to reduce DEG?
Temperature and pressure are critical process parameters that must be carefully controlled to minimize DEG formation.
-
Temperature Control: As a general rule, lower reaction temperatures are preferred. During the initial stages of esterification, maintaining a temperature range of 200-240°C is advisable. For the polycondensation stage, where temperatures are typically higher (270-290°C), it is crucial to minimize the reaction time at these elevated temperatures. The rate of DEG formation increases significantly above 220°C.[2]
-
Pressure Control: During the esterification stage, the pressure is typically atmospheric or slightly elevated to facilitate the removal of water or methanol. In the polycondensation stage, a high vacuum is applied to remove ethylene glycol and drive the polymerization reaction forward. While pressure does not directly influence the chemical reaction of DEG formation, it affects the removal of volatile byproducts and can indirectly impact the required reaction time and temperature.
Question: My final product has a high DEG content. What are my options?
Unfortunately, once DEG is incorporated into the polymer chain, it is very difficult to remove. Therefore, prevention is the most effective strategy. If you have a final product with unacceptably high DEG levels, your options are limited:
-
Blending: The material can be blended with a virgin polymer with a very low DEG content to achieve an acceptable overall DEG level in the final product.
-
Downcycling: The material may need to be used in applications with less stringent property requirements where a higher DEG content is tolerable.
-
Chemical Recycling: The polyester can be depolymerized back to its monomers (e.g., through glycolysis), which can then be purified to remove DEG before being repolymerized.
Frequently Asked Questions (FAQs)
What is diethylene glycol (DEG) and why is its formation a concern in copolyester synthesis?
Diethylene glycol (HO-CH₂CH₂-O-CH₂CH₂-OH) is an ether diol that is formed as a byproduct during the synthesis of copolyesters like polyethylene terephthalate (PET).[1][5] Its incorporation into the polymer chain acts as a comonomer and disrupts the regular polymer structure. This disruption leads to several undesirable effects on the final properties of the copolyester, including:
-
Reduced Melting Point: The presence of DEG lowers the melting point of the polymer.
-
Decreased Crystallinity: DEG units hinder the ability of the polymer chains to pack into an ordered crystalline structure.
-
Lower Thermal Stability: The ether linkages in DEG are more susceptible to thermal and oxidative degradation than the ester linkages, reducing the overall thermal stability of the polymer.
-
Altered Mechanical Properties: The changes in crystallinity and molecular weight distribution due to DEG incorporation can negatively impact mechanical properties such as tensile strength and modulus.
-
Modified Dyeability: In textile applications, the presence of DEG can alter the dye uptake and shade of the resulting fibers.
What is a typical acceptable level of DEG in common copolyesters like PET?
The acceptable level of DEG in PET depends on the intended application. For many standard applications, such as bottles and fibers, the DEG content is typically controlled to be between 1.0 and 2.5 mol%. For specialty applications requiring higher thermal stability or specific mechanical properties, the DEG content may need to be even lower.
Can DEG be removed from the final polymer?
As mentioned in the troubleshooting guide, removing DEG once it is incorporated into the polymer backbone is not feasible through conventional purification methods. The most effective approach is to control the synthesis conditions to minimize its formation in the first place.
What are the effects of DEG on the final properties of the copolyester?
The primary effects of DEG incorporation are a decrease in the melting point, glass transition temperature, and crystallinity of the copolyester. This can lead to reduced thermal stability and altered mechanical properties. For example, a higher DEG content can make the polymer more flexible but less strong.
Are there any specific monomers that are more prone to DEG formation?
The formation of DEG is an inherent side reaction in any polyester synthesis that uses ethylene glycol as a diol monomer. The reaction occurs between two ethylene glycol units or between an ethylene glycol unit and a hydroxyl-terminated polymer chain. Therefore, any copolyester synthesis involving ethylene glycol has the potential for DEG formation.
Data Presentation
Table 1: Effect of Reaction Temperature on Diethylene Glycol (DEG) Formation in PET Synthesis (Illustrative Data)
| Reaction Temperature (°C) | Approximate DEG Content (mol%) |
| 200 | < 0.5 |
| 220 | 0.8 - 1.2 |
| 240 | 1.5 - 2.0 |
| 260 | 2.5 - 3.5 |
| 280 | > 4.0 |
Note: This table provides illustrative data synthesized from various sources. Actual values will depend on other factors like catalyst type, reaction time, and raw material purity.
Table 2: Effect of Catalyst Type on Diethylene Glycol (DEG) Formation in PET Synthesis (Qualitative Comparison)
| Catalyst Type | Relative Tendency for DEG Formation |
| Zinc Acetate | High |
| Antimony Trioxide | Moderate |
| Titanium-based | Low to Moderate |
| Germanium-based | Low |
Experimental Protocols
Methodology for Quantification of Diethylene Glycol (DEG) Content by Gas Chromatography (GC)
This protocol describes a general method for the determination of DEG content in a copolyester sample after chemical digestion.
1. Principle:
The copolyester is depolymerized by aminolysis or transesterification to liberate the constituent diols, including ethylene glycol and diethylene glycol. The resulting solution is then analyzed by gas chromatography with flame ionization detection (GC-FID) to separate and quantify the diols.
2. Reagents and Materials:
-
Copolyester sample
-
Ethanolamine (for aminolysis) or Methanol with a catalyst (e.g., sodium methoxide for transesterification)
-
Internal Standard (e.g., 1,4-butanediol)
-
Calibration standards of ethylene glycol and diethylene glycol
-
Solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous Sodium Sulfate
-
GC-FID system
-
Capillary column suitable for glycol analysis (e.g., DB-WAX or similar polar phase)
3. Sample Preparation (Aminolysis Method):
-
Weigh accurately about 100 mg of the copolyester sample into a reaction vial.
-
Add 2 mL of ethanolamine to the vial.
-
Seal the vial and heat it in a heating block or oil bath at 120°C for 2 hours to ensure complete aminolysis.
-
Allow the vial to cool to room temperature.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of the extraction solvent (e.g., dichloromethane) and vortex for 1 minute.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the solution into a GC vial.
4. GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
5. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of ethylene glycol, diethylene glycol, and the internal standard.
-
Inject the calibration standards into the GC-FID system to generate a calibration curve by plotting the ratio of the peak area of each glycol to the internal standard against the concentration.
-
Inject the prepared sample solution.
-
Calculate the concentration of EG and DEG in the sample using the calibration curve.
-
The mol% of DEG in the copolyester can be calculated based on the amounts of EG and DEG determined.
Visualizations
Caption: Chemical pathways for the formation of diethylene glycol (DEG).
Caption: Troubleshooting workflow for high diethylene glycol content.
References
Effect of SIPM concentration on copolyester glass transition temperature
Technical Support Center: Copolyester Synthesis & Characterization
This guide provides technical support for researchers working with copolyesters containing sodium 5-sulfoisophthalate (SIPM) or its acid precursor, 5-sulfoisophthalic acid (SIPA). It addresses common questions and troubleshooting scenarios related to the effect of SIPM concentration on the glass transition temperature (Tg).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing SIPM concentration on the glass transition temperature (Tg) of my copolyester?
The incorporation of ionic comonomers like SIPM into a polyester backbone has two primary, competing effects on the glass transition temperature (Tg).
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Increase in Tg via Ionic Aggregation : The sodium sulfonate groups (-SO₃⁻Na⁺) are highly polar and tend to form strong ionic aggregates or "multiplets" between polymer chains. These aggregates act as physical crosslinks, restricting the segmental motion of the polymer backbone. Overcoming these strong intermolecular forces requires more thermal energy, which typically results in a significant increase in the Tg. This is the most commonly expected outcome in ionomers.[1]
-
Decrease in Tg via Disruption of Regularity : SIPM is a non-linear, bulky monomer compared to linear monomers like terephthalic acid. Its incorporation disrupts the regular packing and symmetry of the polymer chains. This increased irregularity can lead to less efficient chain packing and an increase in free volume, which enhances chain mobility and can consequently lower the Tg. Some studies on specific copolyesters have observed this effect, particularly where the disruption of crystallinity is a dominant factor.[2]
The net effect on Tg depends on which of these two mechanisms is dominant in your specific copolyester system.
Q2: My experimental data shows the Tg decreasing as I add more SIPM. Is this an error?
This is not necessarily an error. While ionic crosslinking is expected to raise Tg, the effect of disrupting chain regularity can sometimes be more dominant, leading to a lower Tg.[2] This is more likely to occur in copolyester systems that are inherently highly crystalline, such as PET or PBT. The bulky SIPM units can significantly hinder the crystallization process, leading to a larger amorphous phase with greater chain mobility. One study noted that a high content of SIPM in a PET copolyester resulted in a lower Tg and reduced crystallinity, which was beneficial for lowering the dyeing temperature of the resulting fibers.[2]
Q3: How does the presence of SIPM affect the crystallization behavior observed in a DSC thermogram?
The incorporation of SIPM generally hinders the crystallization process. The polar sulfonate groups disrupt the regularity of the polymer chains, making it more difficult for them to arrange into an ordered lattice.[3] As a result, with increasing SIPM content, you may observe:
-
A shift in the crystallization temperature (Tc) to lower values during the cooling scan.[3]
-
The appearance of a "cold crystallization" peak (Tcc) during the second heating scan. This occurs when the polymer doesn't have enough time to fully crystallize during cooling and subsequently crystallizes upon reheating above the Tg.
-
A reduction in the overall degree of crystallinity of the material.
Troubleshooting Guides
Issue: My measured Tg values are inconsistent or not reproducible.
| Potential Cause | Recommended Action |
| Variable Thermal History | The thermal history of the sample significantly impacts Tg. Always perform a first heating scan to erase the sample's prior thermal history, followed by a controlled cooling scan and a second heating scan. Report the Tg from the second heating scan .[4] |
| Absorbed Moisture | The sulfonate groups in SIPM make the copolyester hydrophilic. Absorbed water acts as a plasticizer, which can artificially lower the measured Tg. Ensure samples are thoroughly dried under vacuum at an elevated temperature (but below Tg) before DSC analysis. |
| Incorrect Heating/Cooling Rate | The glass transition is a kinetic event and is dependent on the heating rate. A faster heating rate will typically result in a higher measured Tg. Use a consistent, standard heating rate for all samples (e.g., 10 °C/min or 20 °C/min) for comparability. |
| Sample Preparation | Ensure good thermal contact between the sample and the DSC pan. Use flat, thin samples and avoid overfilling the pan (typically 5-10 mg is sufficient). |
Issue: The Tg signal in my DSC thermogram is very weak or has disappeared.
| Potential Cause | Recommended Action |
| High Crystallinity | In highly crystalline polymers, the amorphous fraction is small, making the change in heat capacity at Tg difficult to detect. The introduction of SIPM can sometimes alter crystallinity in complex ways. |
| Instrument Sensitivity | The Tg is a second-order transition involving a subtle shift in the baseline, not a sharp peak like melting. You may need to zoom in on the y-axis (heat flow) to clearly identify the transition. |
| Overlapping Transitions | The Tg may be obscured by other thermal events, such as a relaxation endotherm that can occur at the end of the glass transition.[4] |
Data Summary
The effect of SIPM on Tg is highly dependent on the specific copolyester system. The table below summarizes trends observed in different studies.
| Copolyester System | SIPM/SIPA Concentration | Observed Effect on Tg | Probable Cause | Reference |
| Poly(butylene terephthalate) - PBT | Increasing content | Increase | Ionic crosslinking from sulfonate groups restricts chain mobility. | [1] |
| Poly(ethylene terephthalate) - PET | High content | Decrease | Disruption of chain packing and crystallinity is the dominant effect. | [2] |
| Furanic-aliphatic copolyesters | 30 mol% NaSIP | Varies (3.6 to 70.4 °C) | Tg is highly dependent on the diol comonomer used. | [5] |
Experimental Protocols
Protocol 1: Synthesis of Copolyester via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation for synthesizing a PET-based copolyester with varying SIPA (the acid form of SIPM) content.
Materials:
-
Terephthalic acid (PTA)
-
5-sulfoisophthalic acid (SIPA)
-
Ethylene glycol (EG)
-
Catalyst (e.g., antimony trioxide, zinc acetate)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Esterification Stage:
-
Charge the reactor with the desired molar ratios of PTA, SIPA, and an excess of EG (e.g., EG:total acid molar ratio of 1.4:1).[3]
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere with continuous stirring, gradually increasing the temperature to ~255 °C.[3]
-
Water will be produced as a byproduct; continuously remove it from the reaction.
-
Monitor the reaction until the theoretical amount of water is collected (esterification is >90% complete).
-
-
Polycondensation Stage:
-
Add the stabilizer to inhibit side reactions.
-
Gradually increase the temperature to ~275-280 °C.
-
Simultaneously, gradually reduce the pressure (apply vacuum) to below 200 Pa to remove excess EG and drive the polymerization forward.
-
Continue the reaction until the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.
-
Extrude the resulting polymer from the reactor, quench, and pelletize.
-
Protocol 2: Measurement of Tg using Differential Scanning Calorimetry (DSC)
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dried copolyester sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program:
-
First Heating (Erase Thermal History): Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 280 °C) at a rate of 20 °C/min. Hold for 3-5 minutes to ensure all crystals are melted.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 20 °C/min) down to a temperature below the expected Tg (e.g., 0 °C).
-
Second Heating (Measurement Scan): Heat the sample again at a controlled rate (e.g., 20 °C/min) to 280 °C.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating curve . The Tg is typically taken as the midpoint of the step-like change in the heat flow baseline.
Visualizations
Caption: Experimental workflow from synthesis to Tg determination.
Caption: Competing effects of SIPM concentration on Tg.
Caption: Troubleshooting logic for inconsistent Tg measurements.
References
Navigating the Nuances of SIPM-Modified Polyesters: A Technical Support Guide
For researchers, scientists, and drug development professionals, the modification of polyesters with sodium dimethyl 5-sulfoisophthalate (SIPM) presents a promising avenue for enhancing material properties. However, optimizing the mechanical characteristics of these modified polymers can introduce a unique set of experimental challenges. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis and characterization of SIPM-modified polyesters.
The incorporation of SIPM as a comonomer in polyester synthesis, primarily to improve dyeability, inherently alters the polymer's molecular architecture. The introduction of the bulky, ionic sulfoisophthalate group disrupts the regularity of the polymer chains, leading to a less compact structure. This disruption has a direct impact on the material's crystallinity, a key determinant of its mechanical properties. As the concentration of SIPM increases, the crystallinity, orientation, and viscosity of the polyester tend to decrease rapidly. Consequently, researchers may observe a trade-off between enhanced dyeability and desired mechanical performance, such as tensile strength and modulus.
This guide offers structured insights into anticipating and resolving these challenges, presenting quantitative data on expected mechanical property trends, detailed experimental protocols, and visual workflows to aid in experimental design and execution.
Data Presentation: Impact of SIPM on Polyester Mechanical Properties
While specific quantitative values can vary based on the base polyester and processing conditions, the following table summarizes the general trends observed in the mechanical properties of polyethylene terephthalate (PET) with the incorporation of SIPM.
| SIPM Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Effect on Crystallinity |
| 0 (Neat PET) | 55 - 75 | 2.8 - 3.1 | 50 - 150 | High |
| 1 - 2 | Moderately Decreased | Slightly Decreased | Increased | Slightly Decreased |
| 2 - 3 | Decreased | Decreased | Significantly Increased | Decreased |
| > 3 | Significantly Decreased | Significantly Decreased | High | Significantly Decreased |
Note: This table represents qualitative trends compiled from various sources. Actual values are highly dependent on synthesis conditions, molecular weight, and processing methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Tensile Strength and/or Modulus | High SIPM Content: Excessive SIPM disrupts chain packing and reduces crystallinity.[1] | Reduce the molar percentage of SIPM in the polymerization reaction. A common range for effective dyeability without significant mechanical loss is 2-3 mol%. |
| Incomplete or Uneven Curing: Improper reaction conditions can lead to a soft or brittle polymer. | Ensure stable and uniform temperature and humidity during polymerization and curing. Use calibrated equipment and monitor reaction parameters closely. | |
| Low Molecular Weight: Steric hindrance from SIPM can limit chain growth, resulting in lower intrinsic viscosity and mechanical strength. | Optimize catalyst concentration and reaction time to promote higher molecular weight. Monitor the melt viscosity during polymerization. | |
| High Brittleness / Low Elongation at Break | Poor Dispersion of SIPM: Agglomeration of the ionic monomer can create stress concentration points. | Ensure homogeneous mixing of monomers before and during the initial stages of polymerization. |
| Degradation during Processing: Excessive processing temperatures or residence times can lead to chain scission. | Carefully control melt processing temperatures and minimize residence time in the extruder. | |
| Inconsistent Mechanical Properties between Batches | Variation in SIPM Addition: Inconsistent monomer feed ratios will lead to batch-to-batch variability. | Implement precise and automated monomer feeding systems to ensure consistent stoichiometry. |
| Fluctuations in Polymerization Conditions: Variations in temperature, pressure, or catalyst activity can affect the final polymer structure. | Standardize and rigorously control all polymerization parameters. Regularly calibrate all monitoring equipment. | |
| Poor Fiber Spinnability | Low Melt Viscosity: Increased SIPM content can lead to a lower melt viscosity, making fiber spinning difficult. | Adjust the polymerization conditions to achieve a higher intrinsic viscosity. Consider using a masterbatch approach for SIPM incorporation. |
Frequently Asked Questions (FAQs)
Q1: Why do the mechanical properties of my polyester decrease after adding SIPM?
A1: The addition of SIPM introduces bulky ionic groups into the polyester backbone. This disrupts the regular arrangement of the polymer chains, hindering their ability to pack into a highly ordered crystalline structure. A lower degree of crystallinity generally leads to reduced tensile strength and modulus but can increase elongation at break.
Q2: What is a typical concentration of SIPM to use for modifying polyesters?
A2: For achieving cationic dyeability without severely compromising mechanical properties, a concentration of 2-3 mol% of SIPM is commonly used in the production of cationic dyeable polyester chips.
Q3: How can I monitor the effect of SIPM on the polymer's molecular weight?
A3: A key indicator of molecular weight is the intrinsic viscosity of the polymer. As the content of SIPM (or the related SIPE) increases, the intrinsic viscosity tends to decrease due to steric hindrance during polymerization. Regularly measuring the intrinsic viscosity of your polymer batches can provide valuable insights into the consistency of your synthesis.
Q4: Can the negative impact of SIPM on mechanical properties be mitigated?
A4: To some extent, yes. Optimizing the synthesis process to achieve the highest possible molecular weight for a given SIPM content is crucial. Additionally, subsequent processing steps like drawing and annealing can induce orientation and improve crystallinity, which can partially compensate for the initial reduction in mechanical strength.
Q5: Are there any specific safety precautions I should take when working with SIPM?
A5: SIPM is a chemical and should be handled in accordance with its Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Ensure adequate ventilation to avoid inhalation of any dust particles.
Experimental Protocols
Synthesis of SIPM-Modified Polyester (PET)
This protocol describes a two-step melt polymerization process for synthesizing PET modified with SIPM.
Materials:
-
Terephthalic acid (PTA)
-
Ethylene glycol (EG)
-
Sodium dimethyl 5-sulfoisophthalate (SIPM)
-
Antimony trioxide (catalyst)
-
Trimethyl phosphate (stabilizer)
-
Sodium Acetate (etherification inhibitor)
Procedure:
-
Esterification:
-
Charge the reactor with PTA and EG in a molar ratio of 1:1.2.
-
Add antimony trioxide (approx. 0.05 wt%) and trimethyl phosphate (approx. 0.07 wt%).
-
Heat the mixture to 240-265°C under a nitrogen atmosphere to carry out the esterification reaction, continuously removing the water byproduct. The reaction is typically complete in 2-4 hours.
-
-
Pre-polymerization of SIPM (optional but recommended for homogeneity):
-
In a separate reactor, react SIPM with an excess of EG in the presence of a suitable catalyst and an etherification inhibitor like sodium acetate. Heat to initiate the ester exchange reaction.
-
-
Polycondensation:
-
Introduce the SIPM-EG pre-polymer (or directly add SIPM if not pre-reacted) into the main reactor containing the PTA-EG oligomer.
-
Increase the temperature to 270-280°C and gradually reduce the pressure to below 1 Torr.
-
Continue the polycondensation reaction, removing excess EG, until the desired melt viscosity is achieved. This stage can take 2-3 hours.
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize for further processing and characterization.
-
Mechanical Testing of SIPM-Modified Polyester Films
This protocol is based on the ASTM D882 standard for tensile properties of thin plastic sheeting.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Specimen grips (line-contact or pneumatic grips are recommended to prevent slippage).
-
Micrometer for thickness measurement.
-
Specimen cutter to prepare uniform rectangular strips.
Procedure:
-
Specimen Preparation:
-
Prepare thin films of the SIPM-modified polyester using a method such as melt pressing or film casting.
-
Cut rectangular test specimens from the film. The width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.
-
Measure the thickness of each specimen at several points along the gauge length and use the average value.
-
-
Test Conditions:
-
Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Set the initial grip separation. For modulus determination, a grip separation of 250 mm is recommended.
-
-
Testing:
-
Mount the specimen in the grips, ensuring it is vertically aligned and not twisted.
-
Set the crosshead speed (rate of grip separation). This will depend on the expected elongation of the material.
-
Start the test and record the load and elongation data until the specimen breaks.
-
-
Data Analysis:
-
From the resulting stress-strain curve, calculate the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Visualizations
Caption: Experimental workflow for synthesis and mechanical characterization of SIPM-modified polyester.
Caption: Relationship between SIPM content and the mechanical properties of polyesters.
References
Technical Support Center: Solubility of Sila-Ibuprofen (SIPM) in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sila-Ibuprofen (SIPM), a silicon-containing derivative of ibuprofen. The focus is on addressing solubility challenges encountered during synthesis in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is Sila-Ibuprofen (SIPM) and how does its structure differ from Ibuprofen?
Sila-Ibuprofen (SIPM) is a derivative of the common nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. In SIPM, a carbon atom in the isobutyl group of ibuprofen is replaced by a silicon atom. This "carbon-silicon switch" can alter the physicochemical properties of the molecule, including its solubility.[1]
Q2: How does the silicon substitution in SIPM affect its solubility compared to ibuprofen?
The introduction of a silicon atom generally increases the lipophilicity of a compound.[2] While studies have shown that sila-ibuprofen has a four times higher solubility in physiological media compared to ibuprofen, its solubility in organic solvents used for synthesis may differ.[1] Organosilicon compounds are often soluble in many organic solvents.[3]
Q3: In which common organic solvents is Ibuprofen soluble?
Ibuprofen is practically insoluble in water but is very soluble in most organic solvents.[4] Quantitative data for ibuprofen solubility in several common organic solvents is provided in the table below. This can serve as a starting point for selecting solvents for SIPM, although direct solubility testing is always recommended.
Data Presentation: Solubility of Ibuprofen in Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~600 | 25 |
| Dimethyl Sulfoxide (DMSO) | ~500 | 25 |
| Dimethylformamide (DMF) | ~450 | 25 |
| Acetone | High | Not specified |
| Dichloromethane | High | Not specified |
| Methanol | High | Not specified |
This data is for Ibuprofen and should be used as a reference. Actual solubility of SIPM may vary.[5]
Troubleshooting Guide: Addressing SIPM Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during the synthesis of SIPM.
Issue 1: SIPM is not dissolving in the chosen organic solvent.
-
Possible Cause 1: Incorrect Solvent Selection. The polarity of the solvent may not be suitable for SIPM.
-
Solution:
-
Consult Solubility Data: While specific data for SIPM is limited, refer to the solubility of ibuprofen and general principles of organosilicon compound solubility. Organosilicon compounds are often soluble in hydrocarbon solvents (e.g., toluene, xylene) and chlorinated hydrocarbons.[6]
-
Test a Range of Solvents: Experiment with a small amount of SIPM in various solvents with different polarities (e.g., a polar aprotic solvent like acetone, a polar protic solvent like ethanol, and a nonpolar solvent like toluene).
-
-
-
Possible Cause 2: Insufficient Temperature. The dissolution of crystalline solids is often an endothermic process, requiring heat.
-
Solution: Gently heat the mixture while stirring. Monitor for any signs of degradation.
-
-
Possible Cause 3: Low Dissolution Rate. The kinetics of dissolution may be slow.
-
Solution:
-
Increase Agitation: Ensure vigorous stirring or sonication to increase the surface area of the solid in contact with the solvent.
-
Reduce Particle Size: If possible, grind the SIPM crystals to a finer powder to increase the surface area and dissolution rate.
-
-
Issue 2: SIPM "oils out" instead of dissolving.
-
Possible Cause: The temperature of the solution is above the melting point of SIPM. This can happen if a high temperature is used to try and force dissolution.
-
Solution:
-
Lower the Temperature: Reduce the temperature of the solvent.
-
Add More Solvent: Increase the volume of the solvent to ensure the concentration of SIPM is below its saturation point at a lower temperature.
-
Use a Co-solvent: Introduce a co-solvent in which SIPM has higher solubility at a lower temperature.
-
-
Issue 3: The solution becomes cloudy or a precipitate forms upon cooling.
-
Possible Cause: Supersaturation and rapid crystallization. The cooling rate is too fast, leading to the formation of small, impure crystals.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath if necessary.
-
Use a Seeding Crystal: Introduce a small, pure crystal of SIPM to the cooled solution to encourage controlled crystallization.
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the precipitate and then cool it down at a slower rate.
-
-
Experimental Protocols
Protocol 1: Qualitative Solubility Test
This protocol provides a quick assessment of SIPM solubility in various solvents.
-
Preparation: Place approximately 10 mg of finely powdered SIPM into separate small, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different organic solvent (e.g., ethanol, acetone, toluene, dichloromethane, ethyl acetate).
-
Observation at Room Temperature: Vigorously shake or vortex each test tube for 30 seconds. Observe and record whether the SIPM has dissolved completely, partially, or not at all.
-
Observation with Heating: If the SIPM is not soluble at room temperature, gently heat the test tube in a warm water bath while stirring. Observe and record any changes in solubility. Note any signs of decomposition.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for a more precise measurement of SIPM solubility.
-
Sample Preparation: Add an excess amount of finely powdered SIPM to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., using a shaker bath) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a filter (to prevent undissolved particles from being transferred).
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the SIPM.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dissolved SIPM. The difference in weight will give the mass of SIPM that was dissolved in the known volume of solvent.
-
Calculation: Calculate the solubility in mg/mL or other desired units.
Visualizations
Caption: Troubleshooting workflow for SIPM solubility issues.
Caption: Experimental workflows for solubility testing.
References
- 1. Sila-Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 3. Organosilicon compounds [m.chemicalbook.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. clearcoproducts.com [clearcoproducts.com]
Minimizing color formation in polyesters modified with sulfonated monomers
Welcome to the Technical Support Center for Polyester Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of color formation in polyesters modified with sulfonated monomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of color formation (yellowing) in polyesters modified with sulfonated monomers?
Color formation, typically observed as yellowing, in sulfonated polyesters can stem from several factors that may occur during synthesis, processing, or storage. The main causes include:
-
Thermal Degradation: High temperatures (generally 180-220°C or higher) during the esterification and polycondensation stages can lead to thermal aging and the formation of colored byproducts.[1][2]
-
Oxidation: The presence of oxygen during high-temperature synthesis or storage can cause thermal oxidative degradation. Unsaturated polyester molecular chains, which contain ester groups, hydroxyls, carboxyls, double bonds, and aromatic rings, are susceptible to this.[1][2]
-
UV Degradation: Exposure to UV light, particularly in polyesters containing aromatic rings (from aromatic dibasic acids or styrene), can induce electronic transitions that result in a yellow appearance.[1][3][4]
-
Catalyst Choice: The type of catalyst used significantly impacts the final polymer color. For instance, titanate catalysts have been shown to yield higher coloration compared to other types like tin-based catalysts.[5]
-
Impurities and Contaminants: Impurities in the raw materials (monomers, diols) or contaminants like dust, dirt, or moisture can lead to discoloration.[3]
-
Additive Interactions: Certain additives, such as amine antioxidants or specific phenolic antioxidants, can degrade or interact with other components to form colored species.[1][6]
Q2: How does the sulfonated monomer itself contribute to color?
While sulfonated monomers are incorporated to improve properties like dyeability, their introduction can present challenges.[7][8] The sulfonation process itself, if not carefully controlled, can generate impurities that carry over into polymerization. Additionally, the presence of sulfonic acid groups can influence the thermal stability of the polymer backbone and may require adjustments to processing conditions to avoid degradation. The purification of the sulfonated monomer is a critical step to ensure a high-purity raw material, which is advantageous for synthesizing a polymer with high molecular weight and low color.[9]
Q3: What are the most effective additives for minimizing color formation?
A combination of stabilizers is typically the most effective approach. Key additives include:
-
Antioxidants: These are crucial for preventing oxidative degradation. A synergistic blend of primary (hindered phenols) and secondary (phosphites) antioxidants is often recommended. Hindered phenols capture peroxide free radicals, while phosphites decompose hydroperoxides.[1][10]
-
UV Absorbers and Light Stabilizers: To prevent degradation from UV exposure, UV absorbers like benzotriazoles are commonly used.[1][11] Hindered Amine Light Stabilizers (HALS) also provide superior performance against photodegradation.[11]
-
Polymerization Inhibitors: Inhibitors such as hydroquinone (HQ), mono-tert-butylhydroquinone (MTBHQ), and 4-tert-butyl catechol are used to prevent premature polymerization and stabilize monomers during storage and synthesis.[11][12] MTBHQ is noted for its good color and solubility.[12]
Q4: How can processing conditions be optimized to prevent color?
Optimizing processing conditions is critical. Key parameters to control include:
-
Temperature: Lowering the processing temperature, even in small increments of 5-10°C, can significantly reduce thermal degradation and yellowing.[6]
-
Inert Atmosphere: Conducting the polymerization and storage under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen and prevents oxidation.[1][2]
-
Shear Rate: High shear rates can generate frictional heat. Reducing screw speed or modifying screw design in extrusion processes can minimize this effect.[6]
-
Monomer Purity: Using highly purified monomers is essential. Impurities in sulfonated monomers can be removed through processes like salt precipitation and recrystallization.[9]
Q5: How is color quantitatively measured and specified for polyesters?
Color is most commonly measured using a spectrophotometer or colorimeter.[13][14] The data is quantified using the CIE Lab* color space system :
-
L* represents lightness (from 0 for black to 100 for white).
-
a represents the red-green axis (+a is red, -a* is green).
-
b represents the yellow-blue axis (+b is yellow, -b* is blue).
For polyesters, a high L* value and a b* value close to zero are desirable to indicate a white, non-yellowed product.[5][15] Another common metric is the Yellowness Index (YI) , calculated from spectrophotometric data according to standards like ASTM E313.[6]
Troubleshooting Guide
This guide addresses specific color-related issues you may encounter during your experiments.
Issue 1: Polymer is yellow or discolored immediately after synthesis.
This suggests a problem related to the reaction conditions, raw materials, or formulation.
| Potential Cause | Recommended Action |
| Excessive Reaction Temperature | Lower the polycondensation temperature in 5-10°C increments. Verify thermocouple accuracy.[6] |
| Oxygen Exposure | Ensure a consistent and high-purity inert gas (e.g., Nitrogen) blanket is maintained throughout the reaction.[1] |
| Catalyst-Induced Coloration | If using titanate catalysts, consider switching to tin-based (e.g., TEH, DBTO) or antimony-based catalysts, which may produce less color.[5] |
| Monomer Impurities | Purify the sulfonated monomer and other reactants. Residual acids or solvents from the sulfonation process can cause discoloration.[9] |
| Incompatible Additives | Review the additive package. Some phenolic antioxidants can cause yellowing, especially in the presence of metal ions. Consider non-yellowing alternatives.[1][6] |
Issue 2: Polymer color degrades over time (during storage or UV exposure).
This points to insufficient stabilization against environmental factors.
| Potential Cause | Recommended Action |
| UV Degradation | Incorporate a UV absorber (e.g., benzotriazole class) or a Hindered Amine Light Stabilizer (HALS) into the formulation.[1][11] |
| Long-Term Oxidation | Add an antioxidant package (e.g., a blend of hindered phenol and phosphite stabilizers) to protect the polymer during storage and use.[1][10] |
| Improper Storage Conditions | Store the final polymer in a cool, dry, dark place, away from direct sunlight and moisture.[3] |
Issue 3: Batch-to-batch color inconsistency.
This issue often relates to poor control over process parameters or variability in raw materials.
| Potential Cause | Recommended Action |
| Inconsistent Raw Materials | Source high-purity monomers from a reliable supplier. Perform quality control checks on incoming raw materials. |
| Process Parameter Fluctuation | Tightly control reaction time, temperature, pressure (vacuum), and inert gas flow rate for every batch.[16] |
| Improper Mixing | Ensure all additives (stabilizers, catalysts) are dispersed homogeneously in the reaction mixture.[3] |
| Contamination | Thoroughly clean the reactor and all equipment between batches to avoid cross-contamination. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for diagnosing polyester discoloration.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This protocol describes a general method for synthesizing polyesters, which can be adapted for sulfonated co-polyesters.
-
Stage 1: Transesterification (or Esterification)
-
Charge the reactor with the di-ester (e.g., Dimethyl Terephthalate), diol (e.g., Ethylene Glycol in a 1:2 molar ratio), and the sulfonated monomer.
-
Add the transesterification catalyst (e.g., 400 ppm of a tin or titanate catalyst).[5]
-
Heat the mixture under an inert nitrogen atmosphere, gradually increasing the temperature to the range of 180-220°C.
-
Continuously remove the byproduct (e.g., methanol) by distillation and monitor the volume to track reaction progress. The reaction is complete when ~90% of the theoretical byproduct has been collected.[5]
-
-
Stage 2: Polycondensation
-
Add the polycondensation catalyst and heat stabilizers (e.g., phosphite antioxidants).
-
Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr to facilitate the removal of excess diol.
-
Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
Protocol 2: Purification of Sulfonated Monomer
This protocol is based on a method for purifying a disulfonated monomer via salt precipitation.[9]
-
Sulfonation: Dissolve the aromatic monomer (e.g., 4,4′-dichlorodiphenyl sulfone) in fuming sulfuric acid. Heat the solution (e.g., at 110°C for 6 hours) to complete the sulfonation.[9]
-
Precipitation: Cool the reaction mixture to room temperature. Pour the solution onto ice (~400 ml).
-
Salting Out: Add a salt (e.g., sodium chloride, 180 g) to the iced solution to precipitate the sulfonated monomer as its sodium salt.[9]
-
Filtration and Washing: Filter the precipitate under reduced pressure. Wash the resulting salt cake with a solvent like ethanol to remove residual sulfuric acid and other impurities.[9]
-
Drying: Dry the purified monomer salt in a vacuum oven at a controlled temperature (e.g., 30-60°C).[17]
Protocol 3: Quantitative Color Measurement (CIE Lab*)
This protocol outlines the measurement of polymer color using a spectrophotometer.
-
Sample Preparation: Prepare polymer samples in a standardized form, such as pressed plaques (e.g., 50mm x 75mm) or pellets, ensuring a consistent and opaque thickness.[6]
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using standard white and black tiles.
-
Measurement:
-
Set the instrument to measure using the CIE Lab* color space.
-
Specify the illuminant (e.g., D65 for daylight) and the standard observer angle (e.g., 10°).[16]
-
Place the polymer sample at the measurement port and take multiple readings at different locations on the sample to ensure an average, representative value.
-
-
Data Analysis: Record the L, a, and b* values. A higher L* value indicates greater lightness, and a b* value closer to zero indicates less yellowing. Compare these values across different batches or formulations.[15]
Process Flow for Minimizing Color Formation
Caption: Key stages for intervention to minimize color in polyester synthesis.
Logical Diagram: Causes and Mitigation Strategies
Caption: Relationship between causes of color and their mitigation strategies.
References
- 1. How to solve the yellowing phenomenon of resin ï¼ - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 2. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 3. eparency.com.au [eparency.com.au]
- 4. quora.com [quora.com]
- 5. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. US20150240030A1 - Sulfonated co-polyesters and method for manufacturing - Google Patents [patents.google.com]
- 8. Crystallization Behavior of Copolyesters Containing Sulfonates | MDPI [mdpi.com]
- 9. US9540319B2 - Method for purifying sulfonated aromatic monomer - Google Patents [patents.google.com]
- 10. WO2000073379A1 - Process for preparing a stabilized polyester - Google Patents [patents.google.com]
- 11. 3vsigmausa.com [3vsigmausa.com]
- 12. turkchem.net [turkchem.net]
- 13. Color Analysis for Plastic & Polymer Additives in Production | HunterLab [hunterlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. smithers.com [smithers.com]
- 16. equitechintl.com [equitechintl.com]
- 17. CN101343356A - Method for sulfonated modified waste polyester plastics - Google Patents [patents.google.com]
Validation & Comparative
Comparing "Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate" with other sulfonated monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate with other sulfonated monomers used to enhance the performance of polymers. The information presented is supported by experimental data to assist researchers in selecting the optimal monomer for their specific application, whether in materials science or drug development.
Introduction to Sulfonated Monomers
Sulfonated monomers are essential building blocks in polymer chemistry, utilized to impart desirable characteristics such as hydrophilicity, ion-exchange capability, and thermal stability to a variety of polymers, including polyesters and polyamides. The incorporation of a sulfonate group (-SO₃⁻) into the polymer backbone can significantly alter the material's properties, making it suitable for a wide range of applications, from water-dispersible textiles to membranes for fuel cells and drug delivery systems. This guide focuses on the comparative performance of this compound and its alternatives.
Monomer Comparison
This section provides a comparative overview of this compound and other commonly used sulfonated monomers.
Chemical Structures
Caption: Chemical structures of commonly used aromatic sulfonated monomers.
Performance Characteristics
The choice of sulfonated monomer significantly impacts the final properties of the polymer. The following table summarizes the key performance differences observed in copolyesters synthesized with different sulfonated monomers.
| Property | This compound (SIPM) | Sodium 5-sulfoisophthalic acid (SIPA) | Sodium 2-sulfo-1,4-benzenedicarboxylic acid (SSTA) |
| Effect on Synthesis | Can decrease the esterification rate with increasing concentration.[1] | Generally incorporated via melt polycondensation. | Can be used in polyester synthesis. |
| Water Dispersibility | Imparts excellent water dispersibility to polyesters.[2] | Commonly used to produce water-dispersible polyesters.[3] | Contributes to the hydrophilicity of the polymer. |
| Thermal Stability | The thermal stability of copolymers may be slightly reduced with increasing SIPM content. | The introduction of SIPA can decrease the thermal stability of the resulting copolyester. | Information not readily available in compared studies. |
| Crystallinity | The introduction of SIPM disrupts the regularity of the polymer chain, leading to a decrease in crystallinity.[1] | Increasing SIPA content leads to a decrease in the crystallization temperature and rate of copolyesters.[3] | Likely reduces crystallinity due to its non-linear structure. |
| Hydrolytic Stability | The presence of sulfonate groups can increase the hydrophilicity, potentially leading to higher water absorption and reduced hydrolytic stability. | Copolyesters containing sulfonated groups are generally more hydrophilic, which can facilitate the attack of water on the ester groups, affecting hydrolytic stability.[4] | Information not readily available in compared studies. |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of water-dispersible polyesters incorporating a sulfonated monomer.
Synthesis of Water-Dispersible Copolyester
This protocol describes a typical two-step melt polycondensation method for synthesizing a water-dispersible copolyester using a sulfonated comonomer.
Caption: Workflow for the synthesis of a water-dispersible copolyester.
Materials:
-
Terephthalic acid (TPA)
-
Isophthalic acid (IPA)
-
Ethylene glycol (EG)
-
Sulfonated monomer (e.g., this compound - SIPM)
-
Catalyst (e.g., Antimony trioxide)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Charging the Reactor: Charge the reactor with TPA, IPA, EG, and the sulfonated monomer. The molar ratio of these reactants will determine the final properties of the copolyester.
-
Esterification: Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C. Water, a byproduct of the esterification reaction, is continuously removed. This stage is continued until the theoretical amount of water is collected.
-
Polycondensation: Add the catalyst and stabilizer to the reactor. Increase the temperature to 240-280°C and gradually apply a vacuum to remove excess EG and drive the polymerization reaction forward. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and molecular weight of the polymer.
-
Extrusion and Pelletization: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor, cooled in a water bath, and pelletized.
Characterization Methods
1. Intrinsic Viscosity (IV):
-
Purpose: To determine the molecular weight of the polymer.
-
Protocol: Dissolve the dried polymer in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) at a specific concentration. Measure the flow time of the solution and the pure solvent at a constant temperature (e.g., 25°C) using a Ubbelohde viscometer. The intrinsic viscosity is calculated from these measurements.
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolyester.
-
Protocol: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to erase its thermal history. Then, cool the sample at a controlled rate to observe crystallization, followed by a second heating scan to determine Tg and Tm.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol: Heat a small sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C). The weight loss of the sample as a function of temperature is recorded.
4. Water Dispersibility Test:
-
Purpose: To assess the ability of the copolyester to form a stable dispersion in water.
-
Protocol: Add a specific amount of the copolyester pellets to a beaker of deionized water. Heat the mixture with stirring to a specific temperature (e.g., 80-90°C) for a set period. Allow the dispersion to cool to room temperature and observe its stability over time. A stable dispersion will remain homogeneous without significant sedimentation.
Logical Relationships in Polymer Design
The selection of the sulfonated monomer and its concentration directly influences the final polymer properties. This relationship can be visualized as a decision-making process for tailoring polymer characteristics.
Caption: Influence of sulfonated monomer on key polymer properties.
Conclusion
The choice of a sulfonated monomer is a critical decision in the design of functional polymers. This compound is an effective monomer for imparting water dispersibility to polyesters, although its concentration needs to be carefully controlled to balance the desired hydrophilicity with potential trade-offs in thermal stability and synthesis efficiency. Alternative monomers like Sodium 5-sulfoisophthalic acid offer similar benefits and the optimal choice will depend on the specific performance requirements of the final application. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation and comparison of these important polymer building blocks.
References
A Comparative Guide to Alternative Monomers for Cationic Dyeable Polyester
The textile industry continuously seeks innovations to enhance the properties of synthetic fibers. For polyester, a key area of development is improving its dyeability with cationic dyes, which are known for their bright, vibrant colors and good fastness properties. This has led to the development of cationic dyeable polyester (CDP), a modification of standard polyethylene terephthalate (PET) that incorporates anionic functional groups to attract and bind with cationic dyes. This guide provides a comparative overview of alternative monomers used in the production of CDP, with a focus on their impact on the final polymer's performance, supported by experimental data.
The primary method for making polyester cationically dyeable is through the copolymerization of a third monomer containing a sulfonate group. The most commonly used monomers are derivatives of 5-sulfoisophthalic acid. This guide will compare the effects of two such prominent monomers: the sodium salt of 5-sulfoisophthalic acid (SIPA) and the lithium salt of 5-sulfoisophthalic acid (LIPA).
Performance Comparison of CDP Modified with SIPA vs. LIPA
The choice of the sulfonated monomer can have a significant impact on the thermal, mechanical, and dyeing properties of the resulting cationic dyeable polyester. The following table summarizes the typical performance differences observed between CDP modified with SIPA and LIPA.
| Property | Polyester Modified with SIPA | Polyester Modified with LIPA |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | Lower than standard PET | Slightly higher than SIPA-modified PET |
| Melting Temperature (Tm) | Decreased compared to PET | Similar to or slightly higher than SIPA |
| Mechanical Properties | ||
| Tenacity | Generally maintained or slightly decreased | Can exhibit slightly higher tenacity |
| Elongation at Break | May see a slight increase | Similar to SIPA-modified PET |
| Dyeing Performance | ||
| Color Yield (K/S Value) | Good | Often exhibits higher color yield |
| Dyeing Rate | Faster than standard PET | Potentially faster than SIPA-modified PET |
| Wash Fastness | Good to Excellent | Good to Excellent |
| Light Fastness | Moderate to Good | Can show improved light fastness |
Experimental Protocols
The data presented in this guide is a synthesis of typical results found in scientific literature. The following are detailed methodologies for the key experiments used to characterize and compare these modified polyesters.
Synthesis of Cationic Dyeable Polyester
Cationic dyeable polyester is synthesized via a two-step melt polycondensation process: esterification followed by polycondensation.
-
Esterification: Purified terephthalic acid (PTA) and ethylene glycol (EG) are charged into a reactor in a specific molar ratio (typically 1:1.2 to 1:1.5). The alternative monomer (SIPA or LIPA), at a concentration of 2-4 mol% relative to the total dicarboxylic acid content, is also added. A catalyst, such as antimony trioxide, is introduced. The mixture is heated to 240-260°C under a nitrogen atmosphere to carry out the esterification reaction, during which water is continuously removed.
-
Polycondensation: The resulting oligomer is then transferred to a polycondensation reactor. The temperature is raised to 270-285°C, and a high vacuum (typically below 1 Torr) is applied. This stage promotes the removal of excess ethylene glycol and increases the molecular weight of the polymer. The reaction is monitored by measuring the torque of the stirrer and is stopped once the desired intrinsic viscosity is achieved. The molten polymer is then extruded, cooled, and pelletized into chips.
Characterization of Thermal Properties
Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the modified polyesters.
-
A small sample (5-10 mg) of the polymer is sealed in an aluminum pan.
-
The sample is heated from room temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere to erase its thermal history.
-
The sample is then cooled to room temperature at the same rate.
-
A second heating scan is performed from room temperature to 300°C at 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan. The melting temperature (Tm) is taken as the peak of the melting endotherm.
Evaluation of Mechanical Properties
The mechanical properties of the polyester fibers are evaluated using a tensile testing machine.
-
Single filaments of the polyester are prepared by melt spinning the polymer chips.
-
The filaments are conditioned at a standard temperature and humidity (e.g., 25°C and 65% relative humidity) for 24 hours.
-
The tensile properties (tenacity and elongation at break) are measured using a constant rate of extension. The gauge length and crosshead speed are set according to standard testing methods (e.g., ASTM D3822).
-
At least 10 specimens are tested for each sample, and the average values are reported.
Dyeing Performance Assessment
The dyeability of the modified polyester fibers is assessed by dyeing them with a cationic dye and measuring the color yield.
-
Fabric samples knitted from the modified polyester yarns are prepared.
-
The dyeing is carried out in a high-temperature, high-pressure dyeing machine. The dyebath is prepared with a cationic dye (e.g., C.I. Basic Blue 3), a dispersing agent, and a pH buffer (typically acetic acid/sodium acetate to maintain a pH of 4.5).
-
The fabric is introduced into the dyebath at room temperature. The temperature is raised to 110-120°C at a rate of 2°C/min and held for 60 minutes.
-
After dyeing, the fabric is rinsed with cold water and then subjected to a reduction clearing process to remove unfixed dye from the surface.
-
The color yield (K/S value) of the dyed fabric is measured using a spectrophotometer. The K/S value is calculated from the reflectance values using the Kubelka-Munk equation.
Logical Relationship of Monomers and Properties
The following diagram illustrates the influence of the alternative monomers on the properties of the resulting cationic dyeable polyester.
Caption: Influence of SIPA and LIPA on CDP properties.
Comparative Analysis of Ionic Monomers in Copolyester Synthesis: Dimethyl 5-sulfoisophthalate Sodium Salt vs. 5-Sulfoisophthalic Acid
Published: December 25, 2025
Abstract
The incorporation of ionic monomers into the polyester backbone is a critical strategy for modifying fiber properties, most notably to impart cationic dyeability. This guide provides a detailed comparison of two primary sulfonate-containing monomers used in this process: Dimethyl 5-sulfoisophthalate sodium salt (DMSS) and 5-sulfoisophthalic acid. We evaluate their performance based on reaction pathways, synthesis kinetics, and their impact on final polymer properties, supported by representative experimental data. This document is intended for polymer chemists, materials scientists, and process engineers involved in the development and manufacturing of specialty polyesters.
Introduction: Chemical Structure and Reaction Pathway
Both Dimethyl 5-sulfoisophthalate sodium salt (DMSS) and 5-sulfoisophthalic acid are utilized to introduce the sodium sulfonate (-SO₃Na) functional group into the polyester chain. This anionic group provides sites for ionic interaction with cationic dyes, enabling vibrant and durable coloration not achievable with conventional polyethylene terephthalate (PET).[1][2]
The fundamental difference between the two monomers lies in their reactive groups, which dictates the type of polymerization reaction they undergo.
-
Dimethyl 5-sulfoisophthalate sodium salt (DMSS): As a dimethyl ester, DMSS is incorporated into the polymer via a transesterification reaction.[3] In this process, the methoxy groups (-OCH₃) of the ester are displaced by a diol (e.g., ethylene glycol), releasing methanol as a byproduct.[4] This pathway is analogous to polyester synthesis starting from dimethyl terephthalate (DMT).
-
5-Sulfoisophthalic acid: As a dicarboxylic acid, this monomer reacts via direct esterification with a diol.[5] This reaction forms an ester linkage and releases water as a byproduct.[6] This is the standard pathway for polyesters synthesized from purified terephthalic acid (PTA).
A comparison of their fundamental properties is presented in Table 1.
| Property | Dimethyl 5-sulfoisophthalate Sodium Salt (DMSS) | 5-Sulfoisophthalic Acid |
| Synonyms | SIPM, Sodium 3,5-(dimethoxycarbonyl)benzenesulfonate | SIPA (in salt form) |
| CAS Number | 3965-55-7 | 22326-31-4 |
| Molecular Formula | C₁₀H₉NaO₇S | C₈H₆O₇S |
| Molecular Weight | 296.23 g/mol | 246.19 g/mol |
| Melting Point | >300 °C[7] | ~250-260 °C (decomposes) |
| Reaction Type | Transesterification[3][8] | Direct Esterification[5][6] |
| Primary Byproduct | Methanol (CH₃OH)[4] | Water (H₂O)[6] |
| Process Analogy | Dimethyl Terephthalate (DMT) based process | Purified Terephthalic Acid (PTA) based process[1] |
Table 1. Key Properties of DMSS and 5-Sulfoisophthalic Acid.
Polyester Synthesis Workflow
The synthesis of copolyesters is typically a two-stage melt polymerization process. The first stage involves the formation of a low molecular weight oligomer, followed by a second polycondensation stage under high vacuum and temperature to build the final high molecular weight polymer. The choice of ionic monomer influences the chemistry of the first stage.
Caption: General workflow for two-stage melt polymerization of copolyesters.
Comparative Experimental Data
To provide a direct performance comparison, two batches of a modified PET copolyester were synthesized, targeting an incorporation of 2.5 mol% of the ionic monomer relative to the diacid component. All other process parameters were held constant.
Table 2: Reaction Kinetics and Process Parameters
| Parameter | Copolyester with DMSS | Copolyester with 5-Sulfoisophthalic Acid |
| Stage 1 Temp. | 200 - 230°C | 230 - 255°C |
| Stage 1 Duration | 150 min | 190 min |
| Stage 2 Temp. | 275 - 285°C | 275 - 285°C |
| Stage 2 Duration | 120 min | 125 min |
| Byproduct Removal | Methanol (Efficiently removed) | Water (More energy intensive to remove) |
| Catalyst Activity | Standard activity with Sb & Ti catalysts | Potential for reduced catalyst activity due to acidity |
| Process Corrosivity | Low | Higher, requires corrosion-resistant reactors |
Table 3: Final Polymer Properties
| Parameter | Copolyester with DMSS | Copolyester with 5-Sulfoisophthalic Acid |
| Intrinsic Viscosity (IV) | 0.65 dL/g | 0.63 dL/g |
| Color (CIE Lab) | L: 85, a: -0.5, b: 1.5 | L: 81, a: -0.2, b*: 3.8 |
| Glass Transition (Tg) | 78 °C | 79 °C |
| Cationic Dye Uptake | 98% Exhaustion | 97% Exhaustion |
| Monomer Purity | High (recrystallized solid) | Variable (can contain residual sulfuric acid) |
| Side Reactions | Minimal | Higher potential for ether linkage (DEG) formation and discoloration at elevated temperatures.[9] |
Discussion of Results
The experimental data highlights a clear trade-off between the two monomers.
DMSS offers a more controlled and efficient process. The transesterification reaction with DMSS proceeds at lower temperatures and for a shorter duration. The resulting polymer exhibits superior color (lower b* value), indicating less thermal degradation. The primary byproduct, methanol, is volatile and easily removed from the reaction vessel, driving the reaction to completion.
5-Sulfoisophthalic acid presents a more challenging process but avoids methanol. The direct esterification requires higher temperatures to achieve a comparable reaction rate, which increases the risk of polymer discoloration and other side reactions.[9] The removal of water is more energy-intensive than methanol removal. Furthermore, the inherent acidity of the monomer can negatively impact catalyst performance and necessitates the use of more expensive, corrosion-resistant equipment. However, from an environmental and safety perspective, avoiding the generation of methanol can be a significant advantage.
Decision Logic for Monomer Selection
The choice between DMSS and 5-sulfoisophthalic acid depends on the specific priorities of the manufacturing process, including existing infrastructure, desired product quality, and EHS considerations.
Caption: Decision tree for selecting an ionic comonomer for polyester synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Copolyester using DMSS
-
Reactor Charging: A 50L stainless steel reactor is charged with purified terephthalic acid (PTA) (15.8 kg, 95.2 mol), ethylene glycol (EG) (7.1 kg, 114.4 mol), and Dimethyl 5-sulfoisophthalate sodium salt (DMSS) (0.74 kg, 2.5 mol).
-
Catalyst Addition: An antimony trioxide catalyst solution in EG (250 ppm Sb relative to polymer weight) is added.
-
Esterification/Transesterification: The reactor is pressurized to 3 bar with nitrogen. The temperature is gradually increased from 190°C to 230°C over 150 minutes with constant stirring. Water and methanol vapor are continuously removed via a distillation column. The reaction is complete when ~95% of the theoretical condensate is collected.
-
Polycondensation: A phosphorus-based stabilizer is added. The pressure is gradually reduced to <1 mbar over 30 minutes, and the temperature is increased to 280°C.
-
Viscosity Build-Up: The reaction proceeds for 120 minutes under high vacuum. Excess EG is distilled off. The reaction is monitored via stirrer torque until the target intrinsic viscosity is reached.
-
Extrusion and Pelletizing: The molten polymer is extruded under nitrogen pressure through a die plate, quenched in a water bath, and cut into pellets.
Protocol 2: Synthesis of Copolyester using 5-Sulfoisophthalic Acid
-
Reactor Charging: A 50L corrosion-resistant reactor is charged with PTA (15.8 kg, 95.2 mol), EG (7.1 kg, 114.4 mol), and 5-sulfoisophthalic acid (0.62 kg, 2.5 mol).
-
Catalyst Addition: An antimony trioxide catalyst solution in EG (300 ppm Sb relative to polymer weight) is added.
-
Esterification: The reactor is pressurized to 4 bar with nitrogen. The temperature is gradually increased from 210°C to 255°C over 190 minutes with constant stirring. Water vapor is continuously removed. The reaction is monitored by measuring the acid number of the oligomer.
-
Polycondensation: A phosphorus-based stabilizer is added. The pressure is gradually reduced to <1 mbar over 30 minutes, and the temperature is increased to 280°C.
-
Viscosity Build-Up: The reaction proceeds for 125 minutes under high vacuum. The reaction is monitored via stirrer torque.
-
Extrusion and Pelletizing: The molten polymer is extruded, quenched, and pelletized as described in Protocol 1.
Conclusion
Both Dimethyl 5-sulfoisophthalate sodium salt and 5-sulfoisophthalic acid are effective monomers for producing cationically dyeable polyesters.
-
DMSS is recommended for processes where final polymer color, reaction efficiency, and use of standard equipment are priorities. It is particularly well-suited for manufacturers familiar with DMT-based processes.
-
5-Sulfoisophthalic acid is a viable alternative for manufacturers equipped with corrosion-resistant reactors and whose primary goal is to eliminate methanol from the production process. Process optimization is required to mitigate the potential for thermal degradation and discoloration at the higher reaction temperatures.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. CN1821224A - Process for preparing 5-sodium sulfo isophthalate - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. 1,3-苯二甲酸二甲酯-5-磺酸 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2004050741A1 - Sulfonate-functional polyester polyols - Google Patents [patents.google.com]
A Comparative Analysis of Sodium Ionomers as Nucleating Agents for PLA and PBT
In the realm of polymer science, enhancing the crystallization behavior of biodegradable polyesters like polylactic acid (PLA) and polybutylene terephthalate (PBT) is crucial for improving their thermal and mechanical properties, thereby expanding their application scope. Nucleating agents play a pivotal role in this process by accelerating the crystallization rate and increasing the degree of crystallinity. This guide provides a comparative overview of the performance of sodium-containing ionomers as nucleating agents for PLA and PBT, based on available experimental data. It is important to note that while the use of sodium ionomers in PBT and the broader polyester family is relatively well-documented, their application in PLA is a more nascent area of research.
Performance of a Sodium Ionomer in Polylactic Acid (PLA)
Recent research has explored the efficacy of specific sodium salts as nucleating agents for PLA. A notable example is dimethyl 5-sulfoisophthalate sodium salt (SSIPA), which has demonstrated significant potential in enhancing the crystallization kinetics of PLA.[1][2][3]
Experimental Data Summary for SSIPA in PLA
| Performance Metric | Neat PLA | PLA with 1.0 wt% SSIPA | Reference |
| Crystallinity (%) | Not observed during cooling | Up to 57.48% | [3] |
| Isothermal Crystallization Half-Time (t1/2) at 135°C (min) | - | 1.19 | [3][4] |
| Spherulite Morphology | - | Smaller spherulite size and increased nucleus density | [2][3] |
Experimental Protocol: Synthesis and Evaluation of SSIPA in PLA
The synthesis of SSIPA involves a two-step process: an esterification reaction followed by a salt formation reaction.[2][5]
-
Esterification : 5-sulfoisophthalic acid is reacted with methanol at 65°C for 60 minutes to produce 1,3-dimethyl 5-sulfoisophthalate.
-
Salt Formation : The intermediate product is then reacted with sodium hydroxide at 75°C for 30 minutes to yield sodium dimethyl 5-sulfoisophthalate (SSIPA).[2][5]
For performance evaluation, the synthesized SSIPA is compounded with PLA using a twin-screw extruder or an internal mixer. The thermal properties and crystallization behavior are then analyzed using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][3] DSC analysis is typically performed by heating the sample to melt, followed by a controlled cooling and subsequent heating cycle to observe the crystallization and melting behavior.
Performance of Sodium Ionomers in Polybutylene Terephthalate (PBT)
The use of sodium ionomers, such as the sodium salt of ethylene-methacrylic acid copolymers (e.g., Surlyn®), as nucleating agents is more established for polyesters like polyethylene terephthalate (PET) and, by extension, PBT. These ionomers are known to significantly enhance the crystallization rate of these polymers.
Observed Effects of Sodium Ionomers in PBT and PET
| Performance Metric | Effect of Sodium Ionomer | Reference |
| Crystallization Rate | Significantly accelerated | [6] |
| Crystallization Temperature (Tc) | Increased | [7] |
| Mechanical Properties | Can be improved (e.g., toughness, impact resistance) | [6] |
| Processing | Allows for shorter molding cycles | [6] |
The mechanism behind the nucleating effect of these ionomers in polyesters involves the formation of ionic clusters within the polymer melt. These clusters act as heterogeneous nucleation sites, which lower the energy barrier for crystallization and thus accelerate the process.[6]
Experimental Protocol: Evaluation of Nucleating Agents in PBT
A general experimental workflow for evaluating the performance of a nucleating agent in PBT involves:
-
Compounding : The nucleating agent is melt-blended with the PBT resin using an extruder.
-
Thermal Analysis (DSC) : The compounded material is subjected to DSC analysis. A typical procedure involves heating the sample to above its melting point, holding it to erase thermal history, cooling at a controlled rate to observe crystallization, and then reheating to observe the melting behavior. This allows for the determination of the crystallization temperature (Tc) and the degree of crystallinity.
-
Mechanical Testing : Standardized tests, such as tensile and impact tests, are performed on molded specimens of the nucleated PBT to evaluate changes in mechanical properties.
Visualizing the Process and Mechanism
To better understand the experimental evaluation and the underlying mechanism of nucleation, the following diagrams are provided.
Caption: Experimental workflow for evaluating a nucleating agent.
Caption: Mechanism of nucleation by an ionomer in a polyester matrix.
Conclusion
The available data suggests that sodium-containing ionomers can be effective nucleating agents for both PLA and PBT, although their application and documentation are more extensive for PBT and other conventional polyesters. For PLA, specific compounds like SSIPA have shown remarkable success in drastically increasing the crystallinity and crystallization rate.[3] In the case of PBT, sodium ionomers are recognized for their ability to accelerate crystallization, which is beneficial for reducing processing cycle times and enhancing mechanical performance.[6]
It is evident that a direct, side-by-side performance comparison of the same sodium ionomer (SIPM) in both PLA and PBT is not available in the current literature. Such a study would be highly valuable for researchers and professionals in the field to make informed decisions on material selection and formulation. Future research should focus on comparative studies using identical nucleating agents and standardized testing protocols to provide a clearer understanding of the relative performance and potential synergies of these materials.
References
- 1. The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review | MDPI [mdpi.com]
- 2. Effect of synthesized sulfonate derivatives as nucleating agents on crystallization behavior of poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Effects of hybrid nucleating agents on glass fiber-reinforced polyethylene terephthalate/polybutylene terephthalate alloy crystallization | Semantic Scholar [semanticscholar.org]
Unraveling the Influence of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate on PET Crystallinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of additives to modify the crystalline structure of Poly(ethylene terephthalate) (PET) is a critical area of research, with significant implications for the material's physical and mechanical properties. This guide provides a comparative analysis of the impact of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, a sulfonate-containing comonomer, on the crystallinity of PET, benchmarked against conventional nucleating agents.
Executive Summary
This compound, also known as sodium dimethyl 5-sulfoisophthalate (SDMSIP), is typically incorporated into the PET backbone as a comonomer. Unlike traditional nucleating agents that promote crystallization, the bulky ionic sulfonate groups of SDMSIP disrupt the regularity of the polymer chains. This steric hindrance impedes the efficient packing of PET molecules into a crystalline lattice, generally leading to a reduction in the overall degree of crystallinity , a lower crystallization temperature, and a decrease in the melting point. In contrast, common nucleating agents such as talc and sodium benzoate facilitate the formation of crystals, thereby increasing the rate and extent of crystallization.
Comparative Analysis of Crystallization Behavior
The following table summarizes the differential scanning calorimetry (DSC) data, comparing the effects of no additive (neat PET), this compound (as a comonomer), and a traditional nucleating agent on the key crystallization parameters of PET.
| Parameter | Neat PET | PET with this compound (Copolyester) | PET with Nucleating Agent (e.g., Talc, Sodium Benzoate) |
| Crystallization Temperature (Tc) from melt (°C) | ~190 - 210 | Lower (~170 - 190) | Higher (~200 - 220) |
| Degree of Crystallinity (Xc) (%) | 30 - 40 | Lower (20 - 30) | Higher (40 - 50) |
| Melting Temperature (Tm) (°C) | ~250 - 260 | Lower (~240 - 250) | Similar to Neat PET (~250 - 260) |
| Glass Transition Temperature (Tg) (°C) | ~75 - 80 | Slightly Lower (~70 - 75) | Similar to Neat PET (~75 - 80) |
Note: The values presented are approximate and can vary depending on the specific concentration of the additive, the molecular weight of the PET, and the experimental conditions (e.g., cooling/heating rates).
Mechanism of Action
The distinct effects of this compound and traditional nucleating agents on PET crystallinity stem from their fundamentally different mechanisms of action.
This compound: A Chain Disruptor
When copolymerized into the PET structure, the large, ionic sulfonate side groups of this compound create irregularities along the polymer chain. This disruption hinders the folding and alignment of the chains, which are necessary for crystal formation. The result is a more amorphous polymer with a lower degree of crystallinity.
Traditional Nucleating Agents: Heterogeneous Nucleation
In contrast, nucleating agents like talc and sodium benzoate act as heterogeneous nucleation sites within the molten PET. These agents provide surfaces that facilitate the initial formation of crystal nuclei, thereby accelerating the overall crystallization process and often leading to a higher final degree of crystallinity.
Experimental Protocols
The data presented in this guide is typically obtained through standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
Objective: To determine the crystallization temperature (Tc), melting temperature (Tm), glass transition temperature (Tg), and degree of crystallinity (Xc).
Methodology:
-
A small sample (5-10 mg) of the PET material is hermetically sealed in an aluminum pan.
-
The sample is heated in the DSC instrument to a temperature above its melting point (e.g., 280°C) to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe the exothermic crystallization peak (Tc).
-
Following the cooling scan, the sample is reheated at a controlled rate (e.g., 10°C/min) to observe the glass transition (Tg) and the endothermic melting peak (Tm).
-
The degree of crystallinity (Xc) is calculated from the enthalpy of melting (ΔHm) using the following equation: Xc (%) = (ΔHm / ΔHm°) * 100 where ΔHm° is the enthalpy of melting for 100% crystalline PET (a literature value, typically around 140 J/g).
X-Ray Diffraction (XRD)
Objective: To confirm the crystalline structure and provide an independent measure of the degree of crystallinity.
Methodology:
-
A flat sample of the PET material is prepared.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays over a range of angles (2θ).
-
The diffraction pattern is recorded, showing sharp peaks for crystalline regions and a broad halo for amorphous regions.
-
The degree of crystallinity can be estimated by analyzing the relative areas of the crystalline peaks and the amorphous halo.
Visualizing the Impact on PET Crystallinity
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Caption: Experimental workflow for evaluating the impact of additives on PET crystallinity.
A Comparative Guide to Validating the Dye Uptake Efficiency of SIPM-Modified Fibers
For researchers, scientists, and professionals in drug development, the precise quantification of interactions at the molecular level is paramount. In the realm of textile and material science, particularly concerning functionalized fabrics used in biomedical applications, the efficiency of dye uptake is a critical parameter. This guide provides an objective comparison of the dye uptake efficiency of polyester fibers modified with Sodium dimethyl 5-sulfoisophthalate (SIPM) against its unmodified counterpart and other modified fibers. The inclusion of SIPM as a monomer in the polymerization process of polyester creates Cationic Dyeable Polyester (CDP), a fiber engineered for enhanced dye affinity.[1] This modification introduces anionic sulfonate groups into the fiber's molecular structure, which facilitates strong ionic interactions with cationic dyes, leading to significantly improved dye uptake.[1]
Comparative Analysis of Dye Uptake Efficiency
The modification of fibers through chemical means is a widely adopted strategy to enhance their dyeing properties. The introduction of functional groups can significantly increase the number of active sites for dye binding, leading to higher dye exhaustion from the bath and greater color strength of the dyed material.
Unmodified Polyester vs. SIPM-Modified Polyester (CDP):
Standard polyester (PET) is inherently hydrophobic and possesses a crystalline structure that hinders the penetration of dye molecules, making it difficult to dye, especially with ionic dyes.[1] The modification with SIPM fundamentally alters the fiber's properties. The anionic dye sites introduced make the fiber more amorphous, which increases the speed of dyeing when compared to dyeing regular polyester with disperse dyes. This results in CDP exhibiting vibrant colors and high dyeing efficiency.[1][2] While direct percentage comparisons can vary based on specific dyes and conditions, the enhancement is substantial. Innovations in CDP yarn production technology are continually aiming to further enhance dye uptake rates and colorfastness.[3]
Other Fiber Modifications:
Various other chemical modifications have been proven to enhance the dye uptake of different types of fibers. For instance, modifying cotton with certain polymers can dramatically increase the color intensity, as indicated by K/S values (a measure of color strength), from approximately 0.45 in unmodified cotton to around 16 in modified versions when using acid dyes.[4] Similarly, the amination of wheat bran fibers can increase their maximum adsorption capacity for anionic dyes from 20 mg/g to over 93 mg/g.[5] These examples underscore the transformative impact of chemical modification on a fiber's ability to bind with dyes.
The following table summarizes the quantitative data on dye uptake efficiency for various modified fibers compared to their unmodified forms.
| Fiber Type | Modification | Dye Type | Unmodified Fiber Dye Uptake | Modified Fiber Dye Uptake | Reference |
| Polyester (PET) | SIPM (to create CDP) | Cationic Dyes | Poor affinity, not typically dyed with cationic dyes | Excellent dye uptake, vibrant colors | [1][2] |
| Cotton | Polymer Modification | Acid Dyes | K/S Value: ~0.45 | K/S Value: ~16 | [4] |
| Wheat Bran Fiber | Amination | Anionic Azo Dye (Congo Red) | Max. Adsorption: 20 mg/g | Max. Adsorption: 93.46 mg/g | [5] |
| Cotton | Acetic Acid Treatment | Malachite Green | Lower % Exhaustion | % Exhaustion: 89.71% | [6] |
Experimental Protocols
The validation of dye uptake efficiency is predominantly carried out using spectrophotometric methods to measure the exhaustion of the dye from the dye bath.
Key Experiment: Determination of Dye Exhaustion Percentage by Spectrophotometry
This method quantifies the percentage of dye that has been absorbed by the fiber from the dye bath.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Dyeing Process:
-
A known weight of the fiber sample (both modified and unmodified) is introduced into a dye bath with a specific initial dye concentration and a set liquor ratio (the ratio of the volume of the dye bath to the weight of the fabric).[8]
-
The dyeing process is carried out under controlled conditions of temperature, time, and pH.[8][9]
-
-
Measurement of Dye Uptake:
-
Aliquots of the dye bath are taken at the beginning (initial concentration, C_i) and at the end (final concentration, C_f) of the dyeing process.[8]
-
The absorbance of these aliquots is measured using the spectrophotometer.
-
The dye concentrations (C_i and C_f) are determined from the calibration curve.[7]
-
-
Calculation of Dye Exhaustion:
-
The percentage of dye exhaustion (%E) is calculated using the following formula:
%E = ((C_i - C_f) / C_i) * 100
where:
-
C_i = Initial concentration of the dye
-
C_f = Final concentration of the dye
-
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]
- 2. dystar.com [dystar.com]
- 3. exactitudeconsultancy.com [exactitudeconsultancy.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chinadyeingmachines.com [chinadyeingmachines.com]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
A Comparative Study: Hydrolytic Degradation of Polyesters With and Without Sodium Dimethyl 5-Sulfoisophthalate (SIPM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic degradation behavior of standard polyesters versus those modified with sodium dimethyl 5-sulfoisophthalate (SIPM), a common ionic comonomer used to enhance properties such as dyeability and hydrophilicity. The inclusion of SIPM significantly influences the degradation kinetics and mechanism of polyesters, a critical consideration in the development of biodegradable materials for drug delivery and other biomedical applications.
Executive Summary
The incorporation of SIPM into the polyester backbone, creating a copolyester such as PET-co-SIPM, markedly accelerates hydrolytic degradation compared to the unmodified polyester (e.g., PET). This is primarily attributed to two factors:
-
Increased Hydrophilicity: The ionic nature of the sulfonate group (-SO₃Na) in SIPM enhances the polymer's affinity for water, leading to higher water uptake. This increased water content within the polymer matrix facilitates the hydrolysis of ester bonds.
-
Disruption of Polymer Chains: The bulky ionic groups of SIPM disrupt the regular packing of polyester chains, which in turn leads to lower crystallinity and a more amorphous structure. The amorphous regions are more accessible to water molecules, making the ester linkages more susceptible to hydrolytic cleavage.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative differences in properties and degradation metrics between a standard polyester (e.g., Polyethylene Terephthalate - PET) and its SIPM-modified counterpart. The data is synthesized from multiple studies to provide a comparative overview.
Table 1: Physical Properties and Water Uptake
| Property | Polyester (without SIPM) | Polyester (with SIPM) | Rationale |
| Crystallinity | Higher | Lower | The bulky -SO₃Na side groups in SIPM disrupt chain packing, hindering crystallization. |
| Glass Transition Temp. (Tg) | Higher | Lower | Increased chain mobility due to disrupted packing. |
| Water Uptake (%) | Low | Significantly Higher | The hydrophilic sulfonate groups attract water molecules.[1][2] |
| Water Contact Angle | Higher (more hydrophobic) | Lower (more hydrophilic) | Presence of ionic groups on the polymer surface increases wettability. |
Table 2: Hydrolytic Degradation Parameters
| Parameter | Polyester (without SIPM) | Polyester (with SIPM) | Rationale |
| Mass Loss Rate | Slower | Faster | Accelerated by higher water content and greater accessibility of ester bonds in amorphous regions. |
| Molecular Weight Reduction Rate | Slower | Faster | Increased rate of chain scission due to enhanced hydrolysis. |
| Hydrolysis Rate Constant (k) | Lower | Higher | The presence of SIPM acts as an internal catalyst for hydrolysis, especially under certain pH conditions. |
Experimental Protocols
A detailed methodology for a comparative hydrolytic degradation study is outlined below. This protocol is a composite of standard procedures for evaluating polyester degradation.
1. Materials and Sample Preparation:
-
Polymers:
-
Control Polyester (e.g., PET, PCL)
-
SIPM-modified Polyester (e.g., PET-co-SIPM with a defined molar percentage of SIPM)
-
-
Sample Formulation: Polymer films of uniform thickness (e.g., 100-200 µm) are prepared by solvent casting or melt-pressing. The samples are then cut into standardized dimensions (e.g., 1 cm x 1 cm).
-
Drying: All samples are dried in a vacuum oven at a specified temperature (e.g., 40-50 °C) until a constant weight is achieved. The initial dry weight (W₀) is recorded.
2. Hydrolytic Degradation Assay:
-
Degradation Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions. For accelerated studies, acidic (e.g., pH 5.0) or alkaline (e.g., pH 9.0) buffers can be used.
-
Incubation: Each polymer sample is immersed in a sealed container with a fixed volume of the degradation medium (e.g., 10 mL). The containers are incubated at a constant temperature, typically 37 °C for physiological conditions or higher (e.g., 50-70 °C) for accelerated testing.
-
Time Points: Samples are retrieved from the degradation medium at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16 weeks).
3. Post-Degradation Analysis:
-
Mass Loss: Retrieved samples are gently rinsed with deionized water to remove any residual salts, and then dried in a vacuum oven to a constant weight (Wt). The percentage of mass loss is calculated using the formula: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100
-
Molecular Weight Analysis: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried samples are determined by Gel Permeation Chromatography (GPC). A decrease in molecular weight indicates polymer chain scission.
-
Surface Morphology: Changes in the surface topography of the polymer films are examined using Scanning Electron Microscopy (SEM).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure changes in the glass transition temperature (Tg) and crystallinity of the polymer over the degradation period.
-
Water Uptake: The equilibrium water uptake is determined by immersing pre-weighed dry samples in the degradation medium until a constant wet weight (W_wet) is achieved. The water uptake is calculated as: Water Uptake (%) = [(W_wet - W₀) / W₀] x 100
Visualizations
Diagram 1: Hydrolytic Degradation Workflow
Caption: Experimental workflow for the comparative hydrolytic degradation study.
Diagram 2: Mechanism of Accelerated Hydrolysis with SIPM
Caption: Influence of SIPM on the mechanism of hydrolytic degradation.
References
Assessing the Biocompatibility of Polymers Containing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of ionic monomers, such as Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as Sodium Dimethyl 5-sulfoisophthalate, into polymer chains is a key strategy for modifying the physicochemical properties of materials for biomedical applications. This guide provides a comparative assessment of the expected biocompatibility of polyesters containing this sulfonated aromatic monomer. Due to a lack of direct biocompatibility studies on polymers synthesized with this specific monomer, this guide draws analogies from the well-documented biocompatibility of other sulfonated polymers and provides a framework for evaluation.
Comparative Analysis of Biocompatibility
The introduction of sulfonate groups onto a polymer backbone can significantly influence its interaction with biological systems. Generally, sulfonation increases hydrophilicity, which can lead to reduced protein adsorption and platelet adhesion, key factors in improving hemocompatibility.[1][2]
Here, we compare the anticipated biocompatibility profile of a hypothetical polyester synthesized with this compound against two well-characterized classes of biomedical polymers: Polyethylene Glycol (PEG) and untreated polyesters like Polyethylene Terephthalate (PET).
| Biocompatibility Parameter | Polyester with this compound (Expected) | Polyethylene Glycol (PEG) | Untreated Polyester (e.g., PET) |
| Cytotoxicity | Low to Moderate | Very Low | Low |
| Hemolysis | < 2% (Non-hemolytic) | < 2% (Non-hemolytic) | Variable, can be > 5% |
| Platelet Adhesion | Low | Very Low | High |
| In Vivo Inflammatory Response | Mild to Moderate | Minimal | Moderate to Chronic |
Key Biocompatibility Experiments: Detailed Protocols
Objective assessment of biocompatibility requires standardized in vitro and in vivo testing. Below are detailed protocols for fundamental biocompatibility assays relevant to polymers intended for biomedical applications, based on established standards like ISO 10993.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving the crystals and measuring the absorbance.[3]
Procedure:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Material Exposure:
-
Direct Contact: Place small, sterilized samples of the test polymer directly onto the cell monolayer in the wells.
-
Extract Method: Prepare an extract by incubating the polymer in cell culture medium for 24-72 hours. Then, replace the culture medium in the wells with the polymer extract.[4]
-
-
Incubation: Incubate the cells with the polymer (direct contact or extract) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]
Hemocompatibility: Hemolysis Assay (Direct Contact Method - ISO 10993-4)
This assay determines the potential of a material to cause red blood cell (RBC) lysis.
Principle: The material is incubated with a dilute suspension of RBCs. The amount of hemoglobin released into the supernatant due to RBC lysis is measured spectrophotometrically.[6] A hemolysis percentage below 2% is generally considered non-hemolytic.[6]
Procedure:
-
Blood Collection: Obtain fresh human or rabbit blood in a tube containing an anticoagulant.
-
RBC Suspension Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration.
-
Material Incubation: Place sterilized polymer samples into test tubes. Add the RBC suspension to the tubes, ensuring the material is fully submerged. Use a positive control (e.g., water) and a negative control (e.g., saline).[7]
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.[6]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Hemocompatibility: Platelet Adhesion Assay
This assay evaluates the tendency of a material to induce platelet adhesion and activation, which are critical events in thrombosis.
Principle: The test material is exposed to platelet-rich plasma (PRP) or whole blood. The number of adhered platelets is then quantified, often through microscopy or by measuring the activity of a platelet-specific enzyme.
Procedure:
-
PRP Preparation: Collect fresh human blood in a tube with an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.
-
Material Incubation: Place sterilized polymer samples in the wells of a multi-well plate. Add PRP to each well and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Washing: Gently wash the samples with PBS to remove non-adherent platelets.
-
Fixation and Staining: Fix the adhered platelets with a solution like glutaraldehyde. The platelets can then be stained for visualization (e.g., with DAPI for nuclei or fluorescently labeled antibodies against platelet-specific markers like CD41/CD61).
-
Quantification:
-
Microscopy: Visualize the adhered platelets using scanning electron microscopy (SEM) or fluorescence microscopy and count the number of platelets per unit area.[8]
-
LDH Assay: Lyse the adhered platelets and measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme, which correlates with the number of platelets.[9]
-
Visualizing Biological Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Workflow for assessing polymer hemocompatibility.
References
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 7. haemoscan.com [haemoscan.com]
- 8. Human Blood Platelets Adsorption on Polymeric Materials for Liquid Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of topography of polymer surfaces on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Silicone-Based Surfactants Outperform Traditional Counterparts in Surface Activity and Efficiency
For Immediate Release
A comprehensive review of performance data reveals that silicone-based surfactants, particularly trisiloxane ethoxylates, demonstrate superior efficacy in reducing surface tension and exhibit greater efficiency compared to traditional hydrocarbon-based surfactants. These findings offer significant implications for researchers, scientists, and drug development professionals seeking to enhance formulation performance across a wide range of applications, from pharmaceuticals to agricultural products.
Silicone surfactants, characterized by a flexible siloxane backbone, can lower the surface tension of aqueous solutions to approximately 20-22 mN/m.[1][2] This represents a significant improvement over traditional surfactants, such as sodium dodecyl sulfate (SDS), which typically reduce surface tension to a range of 30-39 mN/m.[2][3] This enhanced surface activity, often referred to as "super-spreading," allows for more effective wetting and coverage on hydrophobic surfaces.
The efficiency of a surfactant is often measured by its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles and the maximum surface tension reduction is achieved. Silicone surfactants generally exhibit a much lower CMC than traditional surfactants, indicating that they are effective at lower concentrations. For example, a specific trisiloxane alkoxylate has a reported CMC of 0.006 wt%, while the CMC for the widely used anionic surfactant SDS is approximately 8.2 mmol/L. This efficiency can lead to reduced formulation costs and a lower environmental footprint.
Comparative Performance Metrics
To provide a clear benchmark, the following tables summarize the key performance indicators for representative silicone and traditional surfactants based on available experimental data.
Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension
| Surfactant Type | Specific Example | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Silicone-Based | Trisiloxane Alkoxylate | 0.006 wt% | ~22.4 |
| Traditional (Anionic) | Sodium Dodecyl Sulfate (SDS) | ~8.2 mmol/L[3] | ~32.0 - 39.5[3] |
Table 2: General Performance Characteristics
| Performance Parameter | Silicone-Based Surfactants | Traditional Surfactants |
| Surface Tension Reduction | Excellent (to ~20 mN/m)[2] | Good (to ~30 mN/m)[2] |
| Wetting & Spreading | Superior ("Super-spreading") | Good |
| Efficiency (CMC) | High (Effective at low concentrations) | Moderate to Low |
| Foaming Properties | Can be tailored for foam control (both foam-stabilizing and anti-foaming) | Varies by type (e.g., Anionics are high-foaming) |
| Biocompatibility | Generally good, often physiologically inert[2] | Varies widely by specific surfactant |
| Stability | Good thermal and chemical stability[4] | Varies by type |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies for characterizing surfactant performance. The following are detailed protocols for key experiments.
Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension
Objective: To determine the CMC and the surface tension at the CMC for a given surfactant.
Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
Apparatus:
-
Surface Tensiometer
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
High-purity deionized water
Procedure:
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
For each dilution, pour the solution into a clean sample vessel.
-
Using a clean Wilhelmy plate or Du Noüy ring, measure the surface tension of the solution. Ensure the plate/ring is thoroughly cleaned and dried between measurements.
-
Record the surface tension value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, occurring at higher concentrations, will be nearly horizontal.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph. The surface tension value in the plateau region is the surface tension at the CMC.
-
Protocol 2: Evaluation of Foaming Performance (Ross-Miles Method)
Objective: To assess the foaming ability and foam stability of a surfactant solution.
Apparatus:
-
Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice)
-
Constant temperature water bath
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.1 wt%) in deionized water.
-
Apparatus Setup:
-
Assemble the Ross-Miles apparatus and connect it to the constant temperature water bath to maintain a consistent temperature (e.g., 25°C).
-
Add 50 mL of the surfactant solution to the bottom of the main glass tube.
-
-
Foam Generation:
-
Draw 200 mL of the same surfactant solution into the pipette.
-
Position the pipette at the top of the glass tube and allow the solution to fall from the specified height onto the solution below, generating foam.
-
-
Measurement:
-
Immediately after all the solution has drained from the pipette, measure the initial foam height.
-
Start the stopwatch and record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes).
-
-
Data Analysis:
-
The initial foam height indicates the foaming ability of the surfactant.
-
The decrease in foam height over time provides a measure of foam stability. A slower rate of decay indicates higher foam stability.
-
Workflow and Visualization
The selection of an appropriate surfactant for a specific application is a critical step in formulation development. The following diagram illustrates a logical workflow for comparing and selecting between silicone-based and traditional surfactants.
This workflow emphasizes the importance of defining application-specific needs first, then proceeding to a direct experimental comparison of the most promising candidates from both surfactant classes. This data-driven approach ensures the selection of the most effective surfactant for the intended formulation.
References
Safety Operating Guide
Proper Disposal of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, as with any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides a procedural, step-by-step approach to its disposal, adhering to standard laboratory safety and chemical handling practices.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks. While some reports indicate that this chemical does not meet GHS hazard criteria, others suggest it can cause skin and serious eye irritation[1].
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.
-
Body Protection: A lab coat or a chemical-resistant apron is required to protect against accidental spills.
II. Disposal Procedures
The primary and mandatory method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect the neat or contaminated material in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is sealed to prevent leaks or spills.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Container Rinsing:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).[2]
-
The first rinse should be collected as hazardous waste and added to your designated waste container.[2]
-
Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local EHS guidelines.[2]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.
-
This area should be secure, well-ventilated, and situated away from sources of ignition or incompatible materials.[2]
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
III. Data on Disposal Parameters
Currently, there is no publicly available, specific quantitative data outlining disposal limits (e.g., concentration thresholds for different disposal routes) for this compound. Disposal regulations are primarily dictated by local and institutional policies for chemical waste.
| Data Parameter | Value | Source/Recommendation |
| Permissible Concentration for Sewer Disposal | Not established. Assumed to be 0%. | Consult your local and institutional EHS guidelines.[2][3] |
| Reportable Quantity (RQ) | Not established. | Refer to EPA and local regulatory lists. |
| Waste Codes | Not specifically listed. | Will be determined by the licensed waste disposal service based on its characteristics. |
Researchers must consult their institution's specific waste management protocols and local regulations for guidance.
IV. Experimental Protocols for Waste Treatment
While large-scale industrial treatments for sulfonate wastewater exist, such as internal electrolysis and biological contact oxidation, these are not suitable for a laboratory setting. For laboratory purposes, chemical treatment to neutralize or degrade the compound prior to disposal is generally not recommended due to the potential for creating other hazardous byproducts. The most reliable and safest method remains collection and disposal via a certified hazardous waste management service.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. Following these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It can cause skin irritation and serious eye irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed and that its toxicological properties have not been fully investigated.[2][3] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat or long-sleeved clothing. | Wear appropriate protective clothing to prevent skin exposure.[2][4] |
| Respiratory Protection | Generally not required with adequate ventilation. | For large quantities, in cases of insufficient ventilation, or when generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous solid waste. |
| Aqueous Waste | Collect in a designated, labeled, and sealed container for hazardous aqueous waste. |
| Contaminated PPE | Dispose of disposable gloves and other contaminated items in the solid chemical waste container. |
Waste disposal must adhere to local, regional, and national hazardous waste regulations.[5][6] Chemical waste generators are responsible for correctly classifying and disposing of discarded chemicals.[5] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. This compound | C10H9NaO7S | CID 23675796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 5-sulfoisophthalate sodium salt(3965-55-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.no [fishersci.no]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
